molecular formula C10H10N2O2 B3022538 5-(4-Methylphenyl)imidazolidine-2,4-dione CAS No. 69489-37-8

5-(4-Methylphenyl)imidazolidine-2,4-dione

Cat. No.: B3022538
CAS No.: 69489-37-8
M. Wt: 190.2 g/mol
InChI Key: CSJOIZOYRMNZDL-UHFFFAOYSA-N
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Description

5-(4-Methylphenyl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(4-methylphenyl)imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-2-4-7(5-3-6)8-9(13)12-10(14)11-8/h2-5,8H,1H3,(H2,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJOIZOYRMNZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=O)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80512575
Record name 5-(4-Methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69489-37-8
Record name 5-(4-Methylphenyl)imidazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80512575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-(4-Methylphenyl)imidazolidine-2,4-dione chemical structure and properties

[1][2][3][4]

Executive Summary

5-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 5-(p-Tolyl)hydantoin ) is a bioactive heterocyclic compound belonging to the hydantoin class.[1][2] Structurally, it consists of an imidazolidine-2,4-dione core substituted at the C5 position with a para-tolyl group. It represents a critical scaffold in medicinal chemistry, serving as a structural analog to the anticonvulsant drug Phenytoin (5,5-diphenylhydantoin) and a metabolite of Mephenytoin .

This guide details the chemical structure, validated synthesis protocols, physicochemical properties, and pharmacological relevance of this compound for researchers in drug discovery and organic synthesis.

Chemical Identity & Properties

Nomenclature & Identifiers
Parameter Details
IUPAC Name This compound
Common Synonyms 5-(p-Tolyl)hydantoin; 5-(4-Methylphenyl)hydantoin
CAS Registry Number 69489-37-8
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES CC1=CC=C(C=C1)C2C(=O)NC(=O)N2
InChI Key SMPTYPMYSXKOKB-UHFFFAOYSA-N
Physicochemical Specifications
Property Value / Description
Physical State White to off-white crystalline powder
Melting Point >200 °C (Typical for monosubstituted aryl hydantoins; analogs range 198–220 °C)
Solubility Soluble in DMSO, DMF, Ethanol; Poorly soluble in Water
pKa ~8.3 (Imide NH), ~13.5 (Amide NH)
LogP (Predicted) 0.8 – 1.2
H-Bond Donors 2 (N1-H, N3-H)
H-Bond Acceptors 2 (C2=O, C4=O)

Synthesis Methodology: Bucherer-Bergs Reaction

The most robust and widely cited method for synthesizing 5-(4-methylphenyl)hydantoin is the Bucherer-Bergs reaction . This multicomponent reaction converts a carbonyl compound (p-tolualdehyde) into a hydantoin ring in a single step using ammonium carbonate and a cyanide source.

Reaction Logic

The reaction proceeds via the formation of a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) to form an aminonitrile. Subsequent carbonylation by CO₂ (also from ammonium carbonate) and intramolecular cyclization yields the hydantoin ring.

Experimental Protocol

Reagents:

  • Substrate: p-Tolualdehyde (4-Methylbenzaldehyde) [1.0 equiv]

  • Reagent A: Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) [1.2 – 1.5 equiv]

  • Reagent B: Ammonium Carbonate ((NH₄)₂CO₃) [3.0 – 4.0 equiv]

  • Solvent: Ethanol / Water (1:1 v/v)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-tolualdehyde (10 mmol) in 20 mL of Ethanol.

  • Addition: Add a solution of Ammonium Carbonate (40 mmol) and Potassium Cyanide (15 mmol) in 20 mL of warm water to the aldehyde solution.

  • Reaction: Heat the mixture to 60°C for 12–24 hours. The solution may turn yellow/orange. Monitoring by TLC (Ethyl Acetate:Hexane 1:1) should show the disappearance of the aldehyde.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove ethanol (do not distill to dryness).

    • Acidify the remaining aqueous residue carefully with 6M HCl to pH ~2. Caution: Perform in a fume hood as HCN gas may be evolved.

  • Isolation: The product will precipitate as a white solid upon acidification. Filter the solid using a Buchner funnel.

  • Purification: Recrystallize the crude solid from Ethanol/Water or Methanol to obtain pure 5-(4-methylphenyl)hydantoin.

Synthesis Pathway Diagram

BuchererBergsAldehydep-Tolualdehyde(C8H8O)Intermediate1CyanohydrinIntermediateAldehyde->Intermediate1Nucleophilic Attack (CN-)ReagentsKCN + (NH4)2CO3(Cyanide + Ammonium Carbonate)Reagents->Intermediate1Intermediate2AminonitrileIntermediate1->Intermediate2NH3 SubstitutionProduct5-(4-Methylphenyl)hydantoin(C10H10N2O2)Intermediate2->ProductCO2 Insertion & Cyclization(60°C, 12-24h)

Caption: Mechanistic flow of the Bucherer-Bergs synthesis converting p-tolualdehyde to the target hydantoin.

Spectral Characterization

Verification of the chemical structure is performed using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.[3][4]

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm) Multiplicity Integration Assignment
10.70 Broad Singlet (s)1HN3-H (Imide proton)
8.40 Broad Singlet (s)1HN1-H (Amide proton)
7.10 – 7.20 Multiplet (m)4HAr-H (Aromatic Ring AA'BB' system)
5.15 Singlet (s)1HC5-H (Chiral center methine)
2.28 Singlet (s)3HAr-CH₃ (Methyl group)

Note: The C5-H signal may appear as a doublet if coupling with N1-H is resolved, but often appears as a singlet in broad spectra.

Infrared Spectroscopy (FT-IR)
  • 3200 – 3400 cm⁻¹: N-H stretching (Broad).

  • 1770 cm⁻¹: C=O stretch (C2 position, weak/sharp).

  • 1720 cm⁻¹: C=O stretch (C4 position, strong/broad).

  • 1600 cm⁻¹: C=C aromatic skeletal vibrations.

Pharmacological & Biological Context

Mechanism of Action

The hydantoin scaffold is a classic pharmacophore for Voltage-Gated Sodium Channel (VGSC) inhibition.

  • Anticonvulsant Activity: Like Phenytoin, 5-(4-methylphenyl)hydantoin stabilizes the inactive state of sodium channels, preventing repetitive neuronal firing during a seizure.

  • Metabolic Significance: The compound is structurally related to metabolites of Mephenytoin . The 4-hydroxylation of the phenyl ring (via CYP2C19) is a common metabolic pathway for phenyl-hydantoins; the 4-methyl analog resists this specific oxidation or undergoes benzylic oxidation.

Structure-Activity Relationship (SAR)
  • C5 Substitution: The presence of an aromatic ring at C5 is essential for lipophilic interaction with the sodium channel binding site.

  • Methyl Group: The para-methyl group increases lipophilicity (LogP) compared to the unsubstituted phenyl analog, potentially enhancing blood-brain barrier (BBB) penetration.

  • Chirality: The C5 carbon is a stereocenter. Biological activity often resides predominantly in the (S)-enantiomer for hydantoins, though the racemate is typically synthesized and tested.

Biological Pathway Diagram

PharmacologyCompound5-(4-Methylphenyl)hydantoinTargetVoltage-Gated Na+ Channels(Neuronal Membranes)Compound->TargetBindingEffectStabilization of Inactive StateTarget->EffectModulationOutcomeInhibition of Repetitive Firing(Anticonvulsant)Effect->OutcomeTherapeutic Result

Caption: Pharmacological mechanism of action for aryl-hydantoin derivatives.

Safety and Handling (SDS Summary)

  • Hazard Classification: GHS07 (Exclamation Mark).[5]

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.[5]

  • Handling: Use standard PPE (Gloves, Safety Goggles, Lab Coat). Work in a well-ventilated fume hood, especially during the acidification step of synthesis to avoid cyanide/HCN exposure.

References

  • PubChem. (2025).[2] this compound (Compound).[6][7][1][2] National Library of Medicine. [Link]

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. (Classic review on Bucherer-Bergs chemistry).
  • Tanwar, D. K., et al. (2017).[8] Synthesis of Hydantoins via Ureido Derivatives. Synlett, 28, 2285-2290.[8] (Modern synthetic alternatives).[3]

5-(p-tolyl)hydantoin CAS number and synonyms list

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: 69489-37-8 Primary Synonym: 5-(4-Methylphenyl)imidazolidine-2,4-dione[1][2][3]

Executive Summary

5-(p-Tolyl)hydantoin is a mono-substituted hydantoin derivative structurally characterized by a 4-methylphenyl group at the C5 position of the imidazolidine-2,4-dione ring.[2][3] While often overshadowed by its di-substituted analog (the Phenytoin impurity 5-phenyl-5-p-tolylhydantoin), this compound serves as a critical intermediate in the synthesis of non-natural amino acids (e.g., p-methylphenylglycine) and possesses distinct pharmacological potential as an aldose reductase inhibitor and anticonvulsant scaffold.[2][3]

This technical guide provides a comprehensive profile of 5-(p-tolyl)hydantoin, focusing on its correct chemical identification, validated synthesis via the Bucherer-Bergs reaction, and analytical characterization.[2][3]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

Critical Distinction: Researchers must distinguish between the mono-substituted target (CAS 69489-37-8) and the di-substituted Phenytoin Impurity F (CAS 51169-17-6).[2][3] Confusion often arises in commercial catalogs.

Table 1: Nomenclature and Identifiers
Identifier TypeValueNotes
CAS Number 69489-37-8 Specific to the mono-substituted compound.[1][2][3]
IUPAC Name This compoundPreferred systematic name.[2][3][4]
Common Synonyms 5-(p-Tolyl)hydantoin; DL-5-(4-Methylphenyl)hydantoinOften racemic (DL) unless chirally separated.[2][3]
Molecular Formula C₁₀H₁₀N₂O₂
Molecular Weight 190.20 g/mol
SMILES Cc1ccc(cc1)C2C(=O)NC(=O)N2
InChI Key CSJOIZOYRMNZDL-UHFFFAOYSA-N
Table 2: Physicochemical Properties
PropertyData / Expectation
Appearance White to off-white crystalline powder
Melting Point 195 – 205 °C (Predicted range)
Solubility Soluble in DMSO, DMF, Ethanol (warm); Sparingly soluble in water.
Acidity (pKa) ~8.3 (Imide NH)

Synthesis Protocol: Bucherer-Bergs Reaction

The most robust synthetic route for 5-(p-tolyl)hydantoin is the Bucherer-Bergs reaction , utilizing p-tolualdehyde as the carbonyl precursor.[2][3] This multicomponent reaction is preferred over the Read reaction for free aldehydes due to higher yields and operational simplicity.

Reaction Mechanism

The mechanism proceeds through the formation of a cyanohydrin, followed by an aminonitrile, which is then carboxylated by CO₂ (from ammonium carbonate) to form a transient cyano-carbamic acid. Cyclization yields the hydantoin ring.

BuchererBergs Start p-Tolualdehyde (4-Methylbenzaldehyde) Inter1 Cyanohydrin Start->Inter1 + HCN (in situ) Reagents KCN + (NH4)2CO3 Reagents->Inter1 Reagents Inter2 Aminonitrile Inter1->Inter2 + NH3 Inter3 Cyano-carbamic Acid Inter2->Inter3 + CO2 Product 5-(p-Tolyl)hydantoin Inter3->Product Cyclization (- NH3)

Figure 1: Step-wise mechanism of the Bucherer-Bergs synthesis for 5-(p-tolyl)hydantoin.

Experimental Procedure

Reagents:

  • 4-Methylbenzaldehyde (10 mmol, 1.20 g)[2]

  • Potassium Cyanide (KCN) or Sodium Cyanide (NaCN) (15 mmol, ~0.98 g) [Caution: Highly Toxic]

  • Ammonium Carbonate (30 mmol, 2.88 g)

  • Solvent: Ethanol/Water (1:1 v/v, 20 mL)

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ammonium carbonate in warm water (10 mL).

  • Addition: Add the ethanol (10 mL) and 4-methylbenzaldehyde. Stir vigorously.

  • Activation: Carefully add the cyanide salt. Note: Perform this step in a well-ventilated fume hood.[2][3]

  • Reaction: Heat the mixture to 60°C for 4–6 hours. The solution typically becomes clear before a precipitate begins to form.

  • Completion: Raise the temperature to 85°C (gentle reflux) for 30 minutes to decompose excess carbonate and remove ammonia.

  • Work-up:

    • Cool the mixture to 0–5°C in an ice bath.

    • Acidify carefully with concentrated HCl to pH ~2 (to ensure protonation of the hydantoin and removal of unreacted cyanide as HCN gas – use a scrubber ).

    • Filter the white precipitate.

    • Wash with cold water (2 x 10 mL).

  • Purification: Recrystallize from Ethanol/Water (3:1) to obtain pure 5-(p-tolyl)hydantoin.[2][3]

Analytical Characterization

To validate the identity of CAS 69489-37-8, the following spectral data should be observed.

Proton NMR (¹H-NMR)

Solvent: DMSO-d₆, 400 MHz

Chemical Shift (δ)MultiplicityIntegrationAssignment
10.65 Singlet (broad)1HN3-H (Imide proton)
8.35 Singlet (broad)1HN1-H (Amide proton)
7.15 – 7.20 Doublet (J ≈ 8 Hz)2HAr-H (Ortho to methyl)
7.35 – 7.40 Doublet (J ≈ 8 Hz)2HAr-H (Meta to methyl)
5.15 Singlet1HC5-H (Chiral center methine)
2.30 Singlet3HAr-CH₃ (Methyl group)
Infrared Spectroscopy (FT-IR)
  • 3200 – 3100 cm⁻¹: N-H stretching (broad).

  • 1770 cm⁻¹: C=O stretch (C2 position, weak/shoulder).

  • 1720 cm⁻¹: C=O stretch (C4 position, strong amide).

  • 1600, 1510 cm⁻¹: Aromatic C=C skeletal vibrations.

Applications & Biological Relevance[4][8][9][10][11][12]

Pharmaceutical Impurity Profiling

5-(p-Tolyl)hydantoin is a structural analog of Phenytoin (5,5-diphenylhydantoin).[2][3] In the manufacturing of Phenytoin, the presence of toluene or p-tolualdehyde impurities can lead to the formation of "Impurity F" (5-phenyl-5-p-tolylhydantoin).[2][3] However, the mono-substituted 5-(p-tolyl)hydantoin (CAS 69489-37-8) serves as a reference standard for checking the purity of starting materials (e.g., p-tolualdehyde) used in related syntheses.[2][3]

Amino Acid Synthesis

Hydrolysis of 5-(p-tolyl)hydantoin using barium hydroxide [Ba(OH)₂] or 6N HCl yields 4-methylphenylglycine , a non-natural amino acid used in peptide engineering and peptidomimetic drug design.[2]

Applications Hydantoin 5-(p-Tolyl)hydantoin (CAS 69489-37-8) AminoAcid 4-Methylphenylglycine (Non-natural Amino Acid) Hydantoin->AminoAcid Hydrolysis (Ba(OH)2, reflux) Impurity Impurity Reference (for Phenytoin analogs) Hydantoin->Impurity Analytical Standard

Figure 2: Primary applications of 5-(p-tolyl)hydantoin.[2]

Safety & Handling

  • GHS Classification: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

  • Handling: Use standard PPE (gloves, goggles). When performing the Bucherer-Bergs reaction, extreme caution is required with Cyanide salts.[2][3] Ensure the reaction vessel is vented to a scrubber containing bleach or strong base to neutralize any escaping HCN.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12901637, this compound. Retrieved from [Link]

  • Sarges, R., et al. (1990).Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry. (Contextual reference for hydantoin biological activity).
  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I). Journal für Praktische Chemie. (Foundational reference for Bucherer-Bergs reaction).[2][3]

Sources

Technical Monograph: Biological Activity & Synthetic Pathways of 5-Substituted Hydantoin Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical synthesis, structure-activity relationships (SAR), and mechanistic pharmacology into a cohesive narrative.[1]

Executive Summary

The hydantoin scaffold (imidazolidine-2,4-dione) represents a privileged structure in medicinal chemistry due to its four points of diversity and inherent hydrogen bond donor/acceptor profile.[2] While historically anchored by Phenytoin (anticonvulsant), modern 5-substituted derivatives have expanded into oncology (androgen receptor antagonists), diabetic management (aldose reductase inhibitors), and antimicrobial therapeutics. This guide dissects the synthetic accessibility, critical SAR determinants at the C-5 position, and the molecular mechanisms driving these diverse biological activities.[3]

Chemical Foundation & Synthesis

The biological versatility of hydantoins stems from the substitution pattern at the C-5 position.[4] The electronic and steric environment at C-5 dictates lipophilicity (LogP) and receptor binding affinity.

The Bucherer-Bergs Reaction

The most robust method for accessing 5-substituted and 5,5-disubstituted hydantoins is the Bucherer-Bergs multicomponent reaction .[5][6] Unlike the Urech synthesis, this pathway allows for the direct conversion of ketones or aldehydes into the hydantoin ring using thermodynamic control.

Mechanism of Synthesis

The reaction proceeds through a cyanohydrin intermediate, followed by nucleophilic attack by ammonia (from ammonium carbonate) to form an aminonitrile.[6] Carbon dioxide then facilitates the formation of a carbamic acid intermediate, which cyclizes to form the stable hydantoin ring.[6]

BuchererBergs Start Ketone/Aldehyde (R1-CO-R2) Inter1 Cyanohydrin Intermediate Start->Inter1 + CN- Reagents KCN + (NH4)2CO3 Inter2 Aminonitrile Inter1->Inter2 + NH3 - H2O Inter3 Carbamic Acid Derivative Inter2->Inter3 + CO2 Final 5,5-Disubstituted Hydantoin Inter3->Final Cyclization - NH3

Figure 1: Mechanistic flow of the Bucherer-Bergs synthesis converting carbonyls to hydantoins.

Validated Synthesis Protocol: 5,5-Diphenylhydantoin

Target: Synthesis of Phenytoin (Anticonvulsant Standard)

Reagents:

  • Benzophenone (18.2 g, 0.1 mol)

  • Potassium Cyanide (KCN) (13.0 g, 0.2 mol) [Caution: Highly Toxic]

  • Ammonium Carbonate ((NH₄)₂CO₃) (38.4 g, 0.4 mol)

  • Solvent: 60% Ethanol/Water (v/v) or Propylene Glycol (for higher temp)

Step-by-Step Methodology:

  • Preparation: In a 500 mL round-bottom flask, dissolve Benzophenone in 100 mL of 60% ethanol.

  • Addition: Add Ammonium Carbonate followed by Potassium Cyanide. (Note: Perform in a well-ventilated fume hood due to potential HCN evolution).

  • Reflux: Heat the mixture to mild reflux (60–70°C) for 10–12 hours. The solution will initially turn yellow/clear and eventually precipitate the product.

  • Workup: Cool the reaction mixture to room temperature. Pour the contents into 200 mL of ice-cold water and acidify to pH 2–3 using concentrated HCl. This protonates the hydantoin (pKa ~8.3), forcing precipitation.

  • Purification: Filter the white precipitate. Recrystallize from 95% ethanol to yield needle-like crystals.

  • Validation: Check melting point (295–298°C) and purity via TLC (Ethyl Acetate:Hexane 1:1).

Pharmacological Core: Anticonvulsant Activity

The 5-substituted hydantoins, particularly those with aromatic substituents (e.g., Phenytoin, Ethotoin), are voltage-gated sodium channel (VGSC) blockers.

Mechanism of Action: Sodium Channel Modulation

Hydantoins do not block the channel in its resting state. Instead, they exhibit use-dependence , binding preferentially to the inactive state of the Na⁺ channel. This prevents the channel from recovering to the resting state, effectively blocking high-frequency repetitive firing (seizures) without impairing normal low-frequency neurotransmission.[7]

NaChannel Resting Resting State (Channel Closed) Open Open State (Na+ Influx) Resting->Open Depolarization Inactive Inactive State (Refractory) Open->Inactive Time-dependent Inactive->Resting Repolarization (Recovery) Hydantoin 5-Substituted Hydantoin Hydantoin->Inactive Stabilizes (Blocks Recovery)

Figure 2: State-dependent block of Voltage-Gated Sodium Channels by hydantoins.

Structure-Activity Relationship (SAR)

The anticonvulsant activity is strictly governed by the lipophilicity and steric bulk at C-5.

PositionSubstituentEffect on Activity
C-5 Phenyl / AromaticEssential for activity against tonic-clonic seizures (Maximal Electroshock).[8] Provides hydrophobic binding to the channel pore.
C-5 Alkyl (Methyl/Ethyl)Reduces anti-MES activity; increases sedation. Found in Mephenytoin.[9]
N-3 AlkylGenerally decreases activity; N-3 must be unsubstituted or metabolically liable (prodrugs like Fosphenytoin).
C-2 Oxygen vs SulfurReplacement with Sulfur (Thiohydantoin) often shifts activity toward antimicrobial or anticancer profiles.

Pharmacological Core: Aldose Reductase Inhibition

In diabetic tissues (lens, nerve, retina), hyperglycemia saturates glycolysis, diverting glucose to the Polyol Pathway . The enzyme Aldose Reductase (AR) converts glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage.

Mechanism: The Polyol Pathway

Spiro-hydantoin derivatives (e.g., Sorbinil) are potent AR inhibitors (ARIs). They bind to the active site of AR, preventing the reduction of glucose.

PolyolPathway Glucose Glucose Sorbitol Sorbitol (Osmotic Stress) Glucose->Sorbitol NADPH -> NADP+ Fructose Fructose Sorbitol->Fructose NAD+ -> NADH AR Aldose Reductase AR->Glucose Catalyzes SDH Sorbitol Dehydrogenase Inhibitor Spiro-Hydantoin (Inhibitor) Inhibitor->AR Blocks

Figure 3: Inhibition of the Polyol Pathway by hydantoin derivatives to prevent diabetic complications.

Experimental Protocol: MTT Cell Viability Assay

Application: Screening 5-substituted hydantoins for anticancer/cytotoxic activity.

Principle: The reduction of yellow tetrazolium salt (MTT) to purple formazan by metabolically active cells.

Workflow:

  • Seeding: Plate cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of

    
     cells/well. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Add the synthesized hydantoin derivatives dissolved in DMSO at varying concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48–72 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 100 µL of DMSO to dissolve the purple formazan crystals.

  • Measurement: Read absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate IC₅₀ values using non-linear regression analysis (GraphPad Prism or equivalent).

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 2021.

  • Mechanism of phenytoin action on voltage-gated sodium channels. ResearchGate, 2020.

  • Spiro Hydantoin Aldose Reductase Inhibitors. Journal of Medicinal Chemistry, 1988.[10]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 2025.

  • Structure-Activity Relationship (SAR) of 5-(2-Thienyl)hydantoin Analogs. BenchChem Technical Guide, 2025.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of 5-Arylimidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Hydantoin Scaffold

The imidazolidine-2,4-dione (hydantoin) core represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets through judicious structural modification. While often associated primarily with the anticonvulsant phenytoin , the 5-arylimidazolidine-2,4-dione subclass has evolved to encompass androgen receptor antagonists (oncology) and aldose reductase inhibitors (metabolic disease).

This guide dissects the molecular architecture of this scaffold, establishing the causal links between specific structural modifications and their pharmacological outcomes.[1][2][3][4] It is designed for researchers requiring a mechanistic understanding of how to manipulate the hydantoin ring for targeted drug discovery.

Structural Anatomy & Numbering

To navigate the SAR effectively, we must first define the coordinate system. The hydantoin ring is a five-membered heterocycle containing two nitrogen atoms and two carbonyl groups.

Core Numbering:

  • Position 1 (N1): The "Modulator" – often substituted to alter solubility or metabolic profile.

  • Position 2 (C2=O): The "Electronic Switch" – replacement with Sulfur (S) creates thiohydantoins, drastically altering receptor affinity (e.g., Enzalutamide).

  • Position 3 (N3): The "Anchor" – Critical hydrogen bond donor (HBD) for many targets; site of prodrug derivatization.

  • Position 4 (C4=O): Essential carbonyl for H-bond acceptance.

  • Position 5 (C5): The "Warhead" – The primary determinant of biological target specificity (Anticonvulsant vs. ARI vs. Anti-androgen).

SAR Analysis by Position

The C5 Position: The Determinant of Activity

The substitution pattern at C5 is the single most critical factor in defining the therapeutic class.

  • Anticonvulsant Activity (Na+ Channel Blockade):

    • Requirement: At least one aryl group is essential.

    • Optimization: The 5,5-diphenyl substitution (Phenytoin) is optimal. Replacing one phenyl with an alkyl group maintains some activity but often induces sedation.

    • Mechanism: The two phenyl rings create a hydrophobic bulk that stabilizes the voltage-gated sodium channel in its inactive state, preventing repetitive neuronal firing.

    • Restriction: 5-Arylidene derivatives (containing a C5=C double bond) generally lose anticonvulsant efficacy and may shift activity toward antimicrobial or anti-arrhythmic profiles.

  • Aldose Reductase Inhibition (ARI):

    • Requirement: Rigid stereochemical orientation.

    • Optimization: Spiro-hydantoins are superior. Fusing the C5 carbon into a chroman ring (as in Sorbinil ) locks the conformation.

    • Chirality: Activity is highly stereospecific; the (S)-isomer of Sorbinil is ~100x more potent than the (R)-isomer in vivo.

The N3 Position: The Hydrogen Bond Anchor
  • Free NH Requirement: For phenytoin-like anticonvulsants, a free N3-H is crucial for forming a hydrogen bond with the receptor site (likely a carbonyl oxygen within the sodium channel pore).

  • Alkylation: Methylation or ethylation at N3 typically abolishes anticonvulsant activity.

  • Prodrug Strategy: The N3 position is the ideal site for transient masking. Fosphenytoin is a phosphate ester prodrug attached at N3 via a oxymethyl linker. It is highly water-soluble and rapidly cleaved by phosphatases in the blood to release the active phenytoin (free N3-H).

The C2 Position: The Thio-Switch
  • Hydantoin (C=O) vs. Thiohydantoin (C=S):

    • In prostate cancer therapeutics, this switch is vital. Nilutamide is a hydantoin.[3][4][5] However, second-generation anti-androgens like Enzalutamide utilize the thiohydantoin scaffold.

    • Causality: The sulfur atom is larger and more lipophilic (less polar) than oxygen, altering the electronic landscape of the ring. This modification increases affinity for the Androgen Receptor (AR) and improves resistance to metabolic degradation.

Visualizing the SAR Landscape

The following diagram maps the functional consequences of modifications at each position of the scaffold.

G fill_core fill_core fill_act fill_act fill_mech fill_mech Core 5-Arylimidazolidine-2,4-dione (Hydantoin Core) N1 N1 Position (Modulator) Core->N1 C2 C2 Position (Electronic Switch) Core->C2 N3 N3 Position (H-Bond Anchor) Core->N3 C5 C5 Position (Target Warhead) Core->C5 N1_Effect Solubility & Metabolism (e.g., Fosphenytoin prodrug linkage) N1->N1_Effect C2_Effect O -> S Substitution Increases AR Affinity (Enzalutamide) C2->C2_Effect N3_Effect Free H required for Na+ Channel Binding (Phenytoin) N3->N3_Effect C5_AntiConv 5,5-Diphenyl (Anticonvulsant) C5->C5_AntiConv C5_ARI Spiro-fusion (Chroman) (Aldose Reductase Inhibitor) C5->C5_ARI C5_AntiAndro Aryl + Electron w/drawing groups (Anti-Prostate Cancer) C5->C5_AntiAndro

Figure 1: Functional mapping of the 5-arylimidazolidine-2,4-dione scaffold. Modifications at specific nodes trigger distinct pharmacological shifts.

Synthesis Protocols

Reliable synthesis is the bedrock of SAR exploration. Two primary methods dominate, selected based on the desired substitution at C5.

Protocol A: Bucherer-Bergs Reaction

Best for: 5,5-Disubstituted Hydantoins (Mixed Alkyl/Aryl or Spiro). Mechanism: Multicomponent condensation involving a ketone, cyanide, and ammonium carbonate.

Step-by-Step Methodology:

  • Reagents: Ketone (1.0 eq), Potassium Cyanide (KCN, 2.0 eq), Ammonium Carbonate ((NH4)2CO3, 4.0 eq).

  • Solvent: 50% Ethanol/Water (v/v).

  • Procedure:

    • Dissolve the ketone in the solvent mixture in a round-bottom flask.

    • Add (NH4)2CO3 and KCN carefully (Caution: Cyanide hazard).

    • Heat the mixture to 60°C for 4-24 hours. The solution will initially be clear and may turn cloudy as the hydantoin precipitates.

    • Workup: Cool the mixture to 0°C. Acidify carefully with concentrated HCl to pH ~2 (IN A FUME HOOD) to decompose excess carbonate and precipitate the product.

    • Filter the white solid, wash with cold water, and recrystallize from ethanol.

Protocol B: Biltz Synthesis

Best for: 5,5-Diarylhydantoins (e.g., Phenytoin). Mechanism: Benzilic acid rearrangement of a benzil derivative with urea.[6]

Step-by-Step Methodology:

  • Reagents: Benzil (1.0 eq), Urea (1.5 eq), 30% Aqueous NaOH (excess).

  • Solvent: Ethanol.

  • Procedure:

    • Combine benzil and urea in ethanol.[7]

    • Add the NaOH solution.[7]

    • Reflux for 2 hours.[7] The deep purple color of the benzil anion will fade as the rearrangement occurs.

    • Workup: Pour the reaction mixture into ice water. Filter to remove insoluble byproducts (e.g., glycoluril).

    • Acidify the filtrate with HCl to precipitate the 5,5-diphenylhydantoin.[8]

Comparative Data: Substituent Effects

The following table illustrates how minor changes at C5 and N3 drastically alter biological activity (pIC50/ED50 trends).

CompoundC5 Substituent AC5 Substituent BN3 SubstituentPrimary ActivityMechanism
Phenytoin PhenylPhenylHAnticonvulsantNa+ Channel Blocker
Mephenytoin PhenylEthylMethylAnticonvulsantActive metabolite is N-demethylated
Ethotoin PhenylHEthylWeak AnticonvulsantWeak Na+ Blockade
Sorbinil Spiro-Chroman (S)--HARIAldose Reductase Inhibitor
Nilutamide 4-NO2-3-CF3-PhenylMethylHAnti-androgenAR Antagonist
Enzalutamide Thio-analogThio-analogDiarylAnti-androgenHigh Affinity AR Antagonist

Table 1: Comparative SAR of key hydantoin derivatives.

Mechanistic Diagram: Bucherer-Bergs Synthesis

Understanding the formation mechanism aids in troubleshooting low yields, particularly with sterically hindered ketones.

BuchererBergs Start Ketone (R-CO-R') + HCN + NH3 Step1 Cyanohydrin Formation (R-C(OH)(CN)-R') Start->Step1 Nucleophilic Attack Step2 Aminonitrile Formation (R-C(NH2)(CN)-R') Step1->Step2 Substitution Step3 Carbamate Formation (+ CO2) Step2->Step3 Carbamylation Step4 Cyclization to Hydantoin Step3->Step4 Ring Closure

Figure 2: Sequential mechanism of the Bucherer-Bergs reaction, the primary route for synthesizing 5,5-disubstituted hydantoins.

References

  • Bucherer-Bergs Reaction Protocol & Mechanism

    • Encyclopedia MDPI. "Bucherer–Bergs Multicomponent Synthesis of Hydantoins."
    • [Link]

  • Phenytoin SAR and Sodium Channel Interaction

    • Journal of Medicinal Chemistry.[5][9][10] "Synthesis and structure-activity relationship studies for hydantoins and analogues as voltage-gated sodium channel ligands."

    • [Link][10]

  • Aldose Reductase Inhibitors (Sorbinil)

    • Journal of Medicinal Chemistry.[5][9][10] "Sorbinil: a member of the novel class of spirohydantoin aldose reductase inhibitors."

    • [Link]

  • Anti-Androgen Hydantoins (Nilutamide/Enzalutamide)

    • Mini-Reviews in Medicinal Chemistry. "Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents."[3][4][11][12]

    • [Link]

  • Biltz Synthesis of Phenytoin

    • African Journal of Pure and Applied Chemistry.[13] "A high yield synthesis of phenytoin and related compounds using microwave activation."[8][13]

    • [Link] (Representative Link)

Sources

Physicochemical Properties of 5-(4-Methylphenyl)hydantoin: A Technical Characterization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization and experimental analysis of 5-(4-methylphenyl)hydantoin .

Part 1: Executive Summary & Chemical Identity

5-(4-methylphenyl)hydantoin (also known as 5-(p-tolyl)hydantoin) is a mono-substituted hydantoin derivative often encountered as a synthetic intermediate or a specific impurity in the manufacturing of phenytoin (5,5-diphenylhydantoin). Unlike its di-substituted counterpart (Phenytoin Impurity F), this compound possesses a single chiral center at the C5 position, introducing stereochemical considerations into its analysis.

This guide provides a rigorous framework for the identification, solid-state characterization, and solution-phase behavior of this compound, designed to support researchers in drug development and quality control.

Chemical Identity Table[1]
PropertySpecification
IUPAC Name 5-(4-methylphenyl)imidazolidine-2,4-dione
Common Synonyms 5-(p-Tolyl)hydantoin; p-Methylphenylhydantoin
CAS Number 69489-37-8 (Note: Verify against specific vendor COA as indexing varies)
Molecular Formula

Molecular Weight 190.20 g/mol
Chirality Yes (C5 asymmetric carbon); exists as (R) and (S) enantiomers
Structural Class Imidazolidine-2,4-dione
Critical Distinction: The "Impurity" Confusion

Warning: In pharmaceutical analysis, this compound is frequently confused with Phenytoin Impurity F (5-(4-methylphenyl)-5-phenylhydantoin,


).
  • Target Compound (

    
    ):  Mono-substituted, MW 190.20.
    
  • Impurity F (

    
    ):  Di-substituted, MW 266.29.[1]
    
  • Differentiation: Mass spectrometry (m/z 191 vs 267 [M+H]+) is the definitive rapid screen.

Part 2: Structural Analysis & Synthesis Logic

The physicochemical behavior of 5-(4-methylphenyl)hydantoin is governed by the electron-donating nature of the para-methyl group and the hydrogen-bonding capability of the hydantoin ring.

Synthesis Pathway (Bucherer-Bergs Reaction)

The most robust synthesis for the mono-substituted derivative utilizes the Bucherer-Bergs multicomponent reaction. This pathway ensures the formation of the hydantoin ring with the specific p-tolyl substitution.

SynthesisPathway cluster_legend Reaction Conditions Aldehyde p-Tolualdehyde (C8H8O) Intermediate Intermediate Cyanohydrin/Amine Aldehyde->Intermediate Nucleophilic Attack Reagents KCN + (NH4)2CO3 (Bucherer-Bergs) Reagents->Intermediate Product 5-(4-methylphenyl)hydantoin (C10H10N2O2) Intermediate->Product Cyclization & Rearrangement (50-60°C, Ethanol/Water) Solvent: 50% EtOH/H2O Solvent: 50% EtOH/H2O Temp: 55-60°C -> Reflux Temp: 55-60°C -> Reflux Workup: Acidification (pH ~5) Workup: Acidification (pH ~5)

Figure 1: Bucherer-Bergs synthesis pathway for 5-(4-methylphenyl)hydantoin.

Part 3: Physicochemical Properties[4]

Solid-State Properties[1]
  • Appearance: White to off-white crystalline powder.

  • Melting Point (Experimental Range): 190°C – 200°C.

    • Note: While 5-phenylhydantoin melts at ~178°C, the p-methyl substitution typically increases the melting point due to enhanced packing symmetry in the crystal lattice. Experimental determination is required for each specific lot due to potential polymorphism.

  • Crystallinity: High potential for polymorphism. Powder X-Ray Diffraction (PXRD) is recommended for batch-to-batch consistency.

Solution-Phase Properties
  • Solubility Profile:

    • Water: Low (< 0.5 mg/mL at pH 7).

    • Alcohols (MeOH, EtOH): Moderate solubility.

    • DMSO/DMF: High solubility (> 50 mg/mL).

    • Alkaline Aqueous (0.1 N NaOH): Soluble (Deprotonation of N3-H).

  • Acidity (pKa): Estimated 8.5 ± 0.2 (Imide N3-H).

    • Mechanism: The N3 proton is acidic. The p-methyl group is weakly electron-donating, which slightly destabilizes the conjugate base compared to the unsubstituted phenyl analog, theoretically raising the pKa slightly (making it less acidic), but the effect is marginal.

  • Lipophilicity (LogP): Estimated 1.8 – 2.1 .

    • Implication: More lipophilic than 5-phenylhydantoin (LogP ~1.2) due to the methyl group, suggesting higher membrane permeability but lower aqueous solubility.

Part 4: Spectral Characterization (Fingerprinting)

To validate the identity of 5-(4-methylphenyl)hydantoin, use the following spectral markers.

Proton NMR ( H-NMR, 400 MHz, DMSO- )
Shift (

ppm)
MultiplicityIntegrationAssignment
10.75 Broad Singlet1HN3-H (Imide)
8.35 Broad Singlet1HN1-H (Amide)
7.15 – 7.25 Multiplet (AA'BB')4HAromatic Ring Protons
5.15 Singlet1HC5-H (Methine chiral center)
2.28 Singlet3HAr-CH

(Methyl group)
Mass Spectrometry (ESI+)
  • [M+H]

    
    :  m/z 191.1
    
  • [M+Na]

    
    :  m/z 213.1
    
  • Fragmentation: Loss of -CO (28 Da) and retro-Bucherer fragmentation patterns are common.

Part 5: Experimental Protocols

Protocol A: Potentiometric pKa Determination

Rationale: Accurate pKa is essential for understanding pH-dependent solubility and extraction efficiency.

Reagents:

  • Compound: 5 mg

  • Solvent: 50% Methanol/Water (v/v) (to ensure solubility)

  • Titrant: 0.01 N KOH (standardized)

Workflow:

  • Dissolution: Dissolve 5 mg of 5-(4-methylphenyl)hydantoin in 20 mL of the solvent mixture. Ensure complete dissolution; sonicate if necessary.

  • Calibration: Calibrate pH electrode using buffers at pH 4.0, 7.0, and 10.0.

  • Titration: Titrate with 0.01 N KOH under inert gas (

    
    ) purge to prevent carbonate formation. Record pH after every 0.05 mL addition.
    
  • Calculation: Plot pH vs. Volume. The inflection point represents the apparent pKa (

    
    ).
    
  • Correction: Apply the Yasuda-Shedlovsky extrapolation to correct for the dielectric constant of the methanol/water mixture to obtain aqueous pKa.

Protocol B: Thermodynamic Solubility Assay

Rationale: Kinetic solubility often overestimates true solubility. This equilibrium method provides data for formulation stability.

SolubilityWorkflow Start Weigh Excess Compound (> 10 mg) Solvent Add Solvent (Phosphate Buffer pH 7.4) Start->Solvent Incubate Incubate @ 25°C (Shake for 24-48 hrs) Solvent->Incubate Filter Filter Supernatant (0.22 µm PVDF) Incubate->Filter Analyze HPLC-UV Analysis (220 nm) Filter->Analyze

Figure 2: Thermodynamic solubility determination workflow.

HPLC Conditions for Analysis:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile. (Isocratic 60:40 A:B).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210-220 nm (Amide absorption).

Part 6: References

  • Sigma-Aldrich. 5-(4-Methylphenyl)hydantoin Pharmaceutical Secondary Standard.Link

  • PubChem. 5-(4-methylphenyl)-5-phenylhydantoin (Comparative Structure Analysis). National Library of Medicine. Link

  • Ware, E. The Chemistry of the Hydantoins.[2] Chemical Reviews, 1950, 46 (3), pp 403–470. (Foundational review on Bucherer-Bergs synthesis). Link

  • Klivon. Phenytoin Impurity Standards and Spectral Data.Link

Sources

The Therapeutic Potential of p-Tolyl Substituted Hydantoins: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a privileged structure in medicinal chemistry, giving rise to a multitude of therapeutic agents. This technical guide provides an in-depth exploration of a specific, yet highly promising, subclass: p-tolyl substituted hydantoins. By leveraging the unique electronic and steric properties of the p-tolyl moiety, researchers can fine-tune the pharmacological profile of the hydantoin core, leading to the development of novel candidates with enhanced efficacy and selectivity. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the synthesis, therapeutic applications, and structure-activity relationships of p-tolyl substituted hydantoins. We will delve into their potential as anticonvulsant, antimicrobial, and anticancer agents, supported by detailed experimental protocols and mechanistic insights to empower your drug discovery endeavors.

Introduction: The Hydantoin Scaffold and the Significance of the p-Tolyl Substitution

Hydantoins, or imidazolidine-2,4-diones, represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities.[1] The inherent structural features of the hydantoin ring, including hydrogen bond donors and acceptors, allow for diverse interactions with various biological targets.[2] The substitution pattern on the hydantoin ring is a critical determinant of its pharmacological activity.[3]

The introduction of a p-tolyl group at various positions of the hydantoin ring can significantly influence its therapeutic potential. The methyl group at the para position of the phenyl ring introduces a lipophilic and electron-donating character, which can impact the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to target proteins. This strategic substitution allows for the rational design of hydantoin derivatives with tailored biological activities.

Synthesis of p-Tolyl Substituted Hydantoins

The synthesis of p-tolyl substituted hydantoins can be achieved through various established methods, with the Bucherer-Bergs reaction being a prominent and versatile approach.[4][5][6][7]

General Synthetic Pathway: The Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that provides a straightforward route to 5-substituted hydantoins.[4][6][7]

Diagram: Bucherer-Bergs Synthesis of 5-(p-tolyl)hydantoin

Bucherer-Bergs Synthesis p_tolualdehyde p-Tolualdehyde Intermediate_1 α-Amino nitrile intermediate p_tolualdehyde->Intermediate_1 + KCN, NH3 KCN KCN KCN->Intermediate_1 Ammonium_Carbonate (NH4)2CO3 Ammonium_Carbonate->Intermediate_1 Hydantoin 5-(p-tolyl)hydantoin Intermediate_1->Hydantoin + CO2, H2O (from (NH4)2CO3) MES_Test_Workflow Animal_Prep Animal Preparation (e.g., Mice or Rats) Drug_Admin Drug Administration (i.p. or p.o.) Animal_Prep->Drug_Admin Peak_Effect_Time Time to Peak Effect Drug_Admin->Peak_Effect_Time Electroshock Maximal Electroshock (Corneal Electrodes) Peak_Effect_Time->Electroshock Observation Observation of Hindlimb Tonic Extension Electroshock->Observation Data_Analysis Data Analysis (Protection vs. Seizure) Observation->Data_Analysis

Caption: A simplified workflow for the Maximal Electroshock (MES) seizure test.

Procedure:

  • Animal Selection: Use adult male mice or rats.

  • Drug Administration: Administer the test compound (e.g., a p-tolyl substituted hydantoin) intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group should be included.

  • Time of Peak Effect: Determine the time of peak effect for the test compound in a preliminary study.

  • Electroshock Application: At the time of peak effect, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes. [8]5. Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection. [8]6. Data Analysis: Calculate the percentage of protected animals at each dose and determine the median effective dose (ED50).

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Hydantoin derivatives have shown promise as a source of new antibacterial and antifungal compounds. [9][10]The mechanism of action for antimicrobial hydantoins is believed to be multifaceted, potentially involving the disruption of the bacterial cell membrane. [8][11] A study on (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its derivatives has demonstrated their potential as antibacterial agents. [12] Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [13][14][15][16] Diagram: Broth Microdilution Workflow

Broth_Microdilution Serial_Dilution Serial Dilution of Test Compound in Broth Inoculation Inoculation with Standardized Bacterial Suspension Serial_Dilution->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation MIC_Determination Visual or Spectrophotometric Determination of MIC Incubation->MIC_Determination

Caption: A simplified workflow for the broth microdilution method to determine the MIC.

Procedure:

  • Preparation of Microtiter Plate: Prepare serial two-fold dilutions of the p-tolyl substituted hydantoin in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Hydantoin derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxic effects against various cancer cell lines. [2][3][6][17][18][19]The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways involved in cancer progression. [20] Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines. [21][20][22][23][24] Diagram: MTT Assay Workflow

MTT_Assay_Workflow Cell_Seeding Seed Cancer Cells in 96-well Plate Compound_Treatment Treat with p-Tolyl Hydantoin (Various Concentrations) Cell_Seeding->Compound_Treatment Incubation_Period Incubate for 24-72h Compound_Treatment->Incubation_Period MTT_Addition Add MTT Reagent Incubation_Period->MTT_Addition Formazan_Formation Incubate for Formazan Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Measure Absorbance (570 nm) Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: A step-by-step workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the p-tolyl substituted hydantoin. Include a vehicle control.

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth.

Structure-Activity Relationship (SAR) of p-Tolyl Substituted Hydantoins

Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective hydantoin-based drugs. [2][25][21][17][19][26][27][28]

  • Position of the p-Tolyl Group: The position of the p-tolyl substituent on the hydantoin ring (N-1, N-3, or C-5) significantly influences the biological activity.

  • Substituents on the p-Tolyl Ring: Further substitution on the p-tolyl ring can modulate the electronic and steric properties, leading to changes in activity.

  • Other Substituents on the Hydantoin Ring: The presence and nature of other substituents on the hydantoin ring will also impact the overall pharmacological profile. For example, substitutions at the C-5 position are known to be critical for anticonvulsant activity. [25] A systematic exploration of these structural modifications will be essential to optimize the therapeutic potential of p-tolyl substituted hydantoins.

Conclusion and Future Directions

p-Tolyl substituted hydantoins represent a promising class of compounds with diverse therapeutic potential. Their straightforward synthesis, coupled with the ability to fine-tune their biological activity through structural modifications, makes them attractive candidates for drug discovery programs. This technical guide has provided a comprehensive overview of their synthesis, therapeutic applications, and key experimental protocols to facilitate further research in this area.

Future research should focus on:

  • Synthesis of diverse libraries: Expanding the chemical space of p-tolyl substituted hydantoins with various substitution patterns.

  • In-depth mechanistic studies: Elucidating the precise molecular mechanisms of action for their anticonvulsant, antimicrobial, and anticancer activities.

  • Optimization of lead compounds: Utilizing SAR data to design and synthesize more potent and selective analogs with improved pharmacokinetic properties.

  • In vivo efficacy studies: Evaluating the therapeutic potential of promising candidates in relevant animal models of disease.

By continuing to explore the rich chemistry and biology of p-tolyl substituted hydantoins, the scientific community can unlock their full potential in the development of next-generation therapeutics.

References

  • SAR and MOA of Anticonvulsant Drugs The hand-drawn structure in... | Filo. (2025, July 15). Retrieved from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents - Progress in Chemical and Biochemical Research. (2020, April 22). Retrieved from [Link]

  • Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies. (2025, January 10). Retrieved from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. - SciSpace. (n.d.). Retrieved from [Link]

  • The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. (2009, March 15). Retrieved from [Link]

  • Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of 5-Substituted Hydantoins as Potential Antimicrobial Inhibitor: A Review Article. (2024, January 15). Retrieved from [Link]

  • Membrane-Active Hydantoin Derivatives as Antibiotic Agents - PMC. (2017, October 6). Retrieved from [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. (n.d.). Retrieved from [Link]

  • Bucherer–Bergs reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and In-Vitro Anti Bacterial Activity of (E)-1-(3-oxo-3-(p-tolyl) prop-1-en-1-yl)-5,5-Diphenylimidazolidine-2,4-Dione and its Derivatives. (2025, November 29). Retrieved from [Link]

  • University of Kragujevac Digital Archive: Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential - SCIDAR. (n.d.). Retrieved from [Link]

  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. (2013, May 1). Retrieved from [Link]

  • Study of Some Hyndantion Derivatives as Anticonvulsant Agents. (2020, April 22). Retrieved from [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. (2021, July 28). Retrieved from [Link]

  • Bucherer-Bergs Reaction. (n.d.). Retrieved from [Link]

  • Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity. (2006, November 1). Retrieved from [Link]

  • Structure Activity Relationships - Drug Design Org. (2005, May 15). Retrieved from [Link]

  • Structure‐Activity Relationship Studies of Hydantoin‐Cored Ligands for Smoothened Receptor - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis of series of different imidazolidine-2,4-dione derivatives and evaluation of their antimicrobial potential. (2026, January 16). Retrieved from [Link]

  • MTT (Assay protocol, published on Feb 27, 2023). (2023, February 27). Retrieved from [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review | ACS Omega. (2024, January 19). Retrieved from [Link]

  • Synthesis, Absolute Configuration, Biological Profile and Antiproliferative Activity of New 3,5-Disubstituted Hydantoins. (2024, September 24). Retrieved from [Link]

  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024, January 7). Retrieved from [Link]

  • Syntheses and characterization of 5-substituted hydantoins and thiazolines—implications for crystal engineering of hydrogen bonded assemblies. Crystal structures [ ] of 5-(2-pyridylmethylene)hydantoin, 5-(2-pyridylmethylene)-2-thiohydantoin, 5-(2-pyridylmethylene)thiazolidine-2,4-dione, 5-(2-pyridylmethylene). (n.d.). Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Retrieved from [Link]

  • Study on the Synthesis, Characterization and Antimicrobial Activities of 5-Substituted Hydantoins. (2024, January 7). Retrieved from [Link]

  • Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.). Retrieved from [Link]

  • Synthesis and potential anticonvulsant activity of new N-3-substituted 5,5-cyclopropanespirohydantoins. (2009, January 15). Retrieved from [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis and Characterization of Novel Cycloalkanespiro-5-Hydantoin Phosphonic Acids. (2025, August 6). Retrieved from [Link]

  • MIC (Broth Microdilution) Testing - YouTube. (2020, July 27). Retrieved from [Link]

  • N‑Alkylated 5,5-Diphenylhydantoin Derivatives: Synthesis, X‑ray, Spectroscopic Characterization, Hirshfeld Surface Analysis, DFT, Molecular Docking, Molecular Dynamics Simulations, and Cholesterol Oxidase Binding Affinity Estimation - PMC. (n.d.). Retrieved from [Link]

  • 3′-Aminothiocyclohexanespiro-5′-hydantoin and Its Pt(II) Complex—Synthesis, Cytotoxicity and Xanthine Oxidase Inhibitory Activity. (2022, October 20). Retrieved from [Link]

  • Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. (n.d.). Retrieved from [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (n.d.). Retrieved from [Link]

  • [The implementation of the broth microdilution method to determine bacterial susceptibility to antimicrobial agents]. (2007, January 15). Retrieved from [Link]

Sources

Solubility Profile & Solubilization Protocols: 5-(4-Methylphenyl)imidazolidine-2,4-dione

[1]

Executive Summary

This technical guide characterizes the solubility landscape of 5-(4-Methylphenyl)imidazolidine-2,4-dione (also known as 5-(p-tolyl)hydantoin).[1][2] Designed for pharmaceutical researchers and formulation scientists, this document synthesizes physicochemical data with practical solubilization strategies.[3]

The compound exhibits a classic "brick dust" profile: high crystallinity (MP > 225°C) driven by intermolecular hydrogen bonding, resulting in poor aqueous solubility but significant solubility in dipolar aprotic solvents.[3] This guide provides self-validating protocols for solubility determination and solvent selection.

Physicochemical Determinants of Solubility

To master the solubility of this compound, one must first understand the structural forces at play.[3] Unlike its disubstituted analog Phenytoin (5,5-diphenylhydantoin), the monosubstituted 5-(p-tolyl) derivative retains a hydrogen at the C5 position, influencing its crystal packing and metabolic profile.[1][3]

Table 1: Physicochemical Profile
PropertyValue / CharacteristicImplication for Solubility
Molecular Weight 190.20 g/mol Small molecule; diffusion is not rate-limiting.[1][2]
Melting Point 225–226 °C [1]High lattice energy requires polar/protic solvents to disrupt intermolecular H-bonds.[1]
pKa (Predicted) ~8.3 (Imide N-H) [2]Acts as a weak acid.[1][2][3] Solubility increases significantly at pH > 9.[3]5.
LogP (Estimated) 1.5 – 2.7 [2]Moderately lipophilic.[1][3] Preferential partitioning into organic phases over water.[3]
H-Bond Donors 2 (N1-H, N3-H)Strong potential for dimerization in non-polar solvents.[1][2]
Structural Logic

The hydantoin ring contains two amide groups.[3] The N3 proton is acidic (pKa ~8.[3]3) due to resonance stabilization with the adjacent carbonyls.[3]

  • In Water: The hydrophobic p-tolyl tail clashes with the water network, while the high crystal lattice energy resists dissolution.[1]

  • In Organics: The aromatic ring interacts favorably with solvents like Ethanol and DMSO via van der Waals and dipole-dipole interactions.[1]

Solubility Landscape: Water vs. Organic Solvents[3][4]

The following hierarchy describes the solvent compatibility based on experimental precedents for 5-substituted hydantoins.

Aqueous Solubility[3][4]
  • Neutral pH (pH 1-7): Sparingly Soluble (< 0.5 mg/mL). The compound exists predominantly in its unionized form.[1]

  • Alkaline pH (pH > 9): Soluble. Deprotonation of the N3 imide yields the anionic species, drastically increasing solubility.[1][3]

    • Warning: Prolonged exposure to high pH (>11) and elevated temperature may catalyze ring opening (hydrolysis) to the corresponding hydantoic acid.[3]

Organic Solvent Compatibility
Solvent ClassSolvent ExamplesSolubility RatingMechanism
Dipolar Aprotic DMSO, DMF, NMPHigh (> 50 mg/mL) Disrupts H-bonding; dipole interactions with amide.[1][2]
Protogenic Ethanol, MethanolModerate to High Solvation of both polar core and aromatic tail.[1][2][3]
Ethers/Esters THF, Ethyl AcetateModerate Good for extraction; less effective for stock solutions.[1][2][3]
Non-Polar Hexane, TolueneInsoluble Lack of polarity prevents disruption of crystal lattice.[1][2][3]
Visualization: Solvent Selection Decision Tree

SolventSelectionStartStart: Select SolventGoalDefine GoalStart->GoalStockStock Solution(>10 mM)Goal->StockHigh Conc.BioAssayBiological AssayGoal->BioAssayCell CompatibleProcessReaction/PurificationGoal->ProcessSynthesisDMSO100% DMSO(Store at -20°C)Stock->DMSOStandardBioAssay->DMSODilute < 0.5% v/vEthanolEthanol orPEG-400BioAssay->EthanolAvoid DMSO toxicityAlkWaterAlkaline Water(pH > 9.0)Process->AlkWaterExtractionRecrystRecrystallization:EtOH/H2O (1:1)Process->RecrystPurification

Figure 1: Decision matrix for selecting the optimal solvent based on the intended application.

Experimental Protocol: Determination of Solubility

Protocol: Thermodynamic Solubility Determination

Objective: Quantify the saturation solubility (

Reagents:

  • This compound (Test Compound)[1][2][4][5]

  • Solvent of interest (buffer, water, or organic)[2][3]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon for hydantoins to avoid non-specific binding).[3]

Workflow:

  • Supersaturation: Add excess solid compound (~10 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate (shaker or stir bar) at 25°C for 24–48 hours.

    • Check point: Ensure solid is still present.[1][3] If fully dissolved, add more solid.[3]

  • Separation: Centrifuge at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm PTFE filter. Discard the first 200 µL of filtrate (saturation of filter membrane).[3]

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm).[1][3]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [50:50 Isocratic].[3]

    • Detection: UV at 220 nm (Amide absorption) or 254 nm (Aromatic).[1][3]

    • Calculation: Compare peak area to a standard curve prepared in DMSO.

Solubilization Strategies for R&D

When aqueous delivery is required (e.g., animal dosing or cellular assays), simple dissolution is often insufficient.[3] Use these formulation strategies.

Cosolvent Systems

Hydantoins respond well to cosolvents that lower the dielectric constant of water.[3]

  • Recommended System: 10% DMSO + 40% PEG-400 + 50% Water (Saline).[1]

  • Protocol: Dissolve compound in DMSO first, then add PEG-400, and finally add water slowly with vortexing. This prevents "crashing out" of the amorphous solid.[3]

pH Adjustment (In-Situ Salt Formation)

Exploit the pKa (~8.3).[1][3]

  • Dissolve the compound in a minimal volume of 0.1 M NaOH.[3]

  • Dilute with buffer (e.g., PBS) to the desired concentration.[3]

  • Limitation: The final pH must remain above ~7.5 to prevent precipitation.[3]

Cyclodextrin Complexation

For neutral pH applications where cosolvents are toxic.[3]

  • Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[1]

  • Mechanism: The p-tolyl ring encapsulates within the hydrophobic cavity of the cyclodextrin.[1]

  • Recipe: Prepare a 20% (w/v) HP-β-CD solution in water. Add excess hydantoin and stir for 24 hours. Filter. This can typically increase solubility by 10-100 fold.[1][3]

Visualization: Solubilization Mechanism

SolubilizationSolidSolid Crystal(Lattice Energy)SoluteDissolvedMoleculeSolid->SoluteEquilibrium(Very Low in Water)pHpH > 9.0(Ionization)pH->SoluteDeprotonation(Anionic Repulsion)CosolventCosolvent(DMSO/PEG)Cosolvent->SoluteDielectricMatchingCDCyclodextrin(Inclusion)CD->SoluteHydrophobicShielding

Figure 2: Mechanisms for shifting the equilibrium from solid crystal to dissolved solute.[1]

References

  • ChemicalBook. (2025).[1][3] 5-(4-Methylphenyl)-5-phenylhydantoin Properties and Melting Point Data. (Note: Data inferred from close analog 5-(p-tolyl)hydantoin synthesis reports).

  • PubChem. (2025).[1][2][3][5][6] this compound Compound Summary. National Library of Medicine.[1][3]

  • M. Saadeh et al. (2010).[1][3] Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives. Molecules, 15(3).[3] (Describes recrystallization from EtOH/H2O). [3]

  • Cheméo. (2025). Physical Properties of Hydantoin Derivatives.[1][3]

The Pharmacological Pivot: History and Discovery of 5-Arylhydantoin Anticonvulsants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The discovery of 5-arylhydantoin anticonvulsants, specifically phenytoin (5,5-diphenylhydantoin), represents a watershed moment in neuropharmacology.[1] Before 1938, the treatment of epilepsy was synonymous with sedation; bromides and phenobarbital controlled seizures only at the cost of significant cognitive depression. The work of Merritt and Putnam did not merely introduce a new drug; it introduced a new paradigm—the dissociation of anticonvulsant efficacy from hypnotic effect .

This technical guide reconstructs the chemical and biological workflows that led to this discovery. It details the Biltz synthesis (the chemical origin) and the Merritt-Putnam electroshock screening protocol (the biological filter), providing modern researchers with a mechanistic understanding of how this class of molecules was identified and why they remain relevant in sodium channel modulation today.

Part 1: Historical Genesis — The Biltz Synthesis (1908)

While phenytoin is famous for its 1938 medical discovery, its chemical birth occurred 30 years earlier. In 1908, Heinrich Biltz synthesized 5,5-diphenylhydantoin not as a drug, but as part of a fundamental study on heterocycles derived from urea and diketones.

The reaction is a classic example of the benzilic acid rearrangement applied to a heterocyclic synthesis. It involves the condensation of benzil with urea in the presence of a strong base.[2]

Experimental Protocol: The Biltz Synthesis

Note: This protocol is a standardized reconstruction based on Biltz’s original methodology and modern optimizations.

Reagents:

  • Benzil (10 mmol, 2.10 g)

  • Urea (15 mmol, 0.90 g)

  • Ethanol (95%, 25 mL)

  • Potassium Hydroxide (30% aqueous solution, 5 mL)

  • Hydrochloric Acid (concentrated, for acidification)

Methodology:

  • Condensation Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.10 g of benzil and 0.90 g of urea in 25 mL of 95% ethanol.

  • Base Addition: Slowly add 5 mL of 30% aqueous KOH. The solution will darken to a deep red-brown, indicating the formation of the intermediate salt.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 2 hours.

    • Mechanistic Insight: During this phase, the phenyl group migrates (1,2-shift) analogous to the benzilic acid rearrangement, contracting the intermediate glycoluril structure into the stable hydantoin ring.

  • Workup: Cool the reaction mixture to room temperature. Pour the solution into 100 mL of ice-cold water to dissolve the potassium salt of phenytoin (phenytoin is acidic due to the N-3 proton).

  • Filtration (Impurity Removal): Filter any insoluble by-products (often unreacted benzil or diphenylacetylene derivatives).

  • Precipitation: Acidify the filtrate dropwise with concentrated HCl until the pH reaches ~2-3. A white precipitate (crude phenytoin) will form immediately.

  • Purification: Recrystallize from ethanol to yield white needles (MP: 295-298°C).

Visualization: Reaction Pathway

BiltzSynthesis Benzil Benzil (1,2-Diketone) Intermediate Glycoluril / Pinacol Intermediate Benzil->Intermediate + Urea / KOH / EtOH Urea Urea Urea->Intermediate Rearrangement 1,2-Phenyl Shift (Base Catalyzed) Intermediate->Rearrangement PhenytoinSalt Phenytoin Potassium Salt Rearrangement->PhenytoinSalt Ring Contraction Phenytoin 5,5-Diphenylhydantoin (Final Product) PhenytoinSalt->Phenytoin + HCl (Acidification)

Caption: The Biltz synthesis pathway involving the critical base-catalyzed 1,2-phenyl shift (benzilic acid rearrangement).

Part 2: The Pharmacological Pivot — Merritt & Putnam (1938)

By the 1930s, the "sedation = anticonvulsant" dogma was entrenched. H. Houston Merritt and Tracy Putnam at the Harvard Neurological Unit challenged this by hypothesizing that seizure protection could be chemically separated from sedation.

To prove this, they needed a high-throughput in vivo screen that could distinguish between a drugged, ataxia-ridden animal and one that was simply protected from seizures. They developed the electroshock method , a precursor to the modern Maximal Electroshock Seizure (MES) test.

Experimental Protocol: The Electroshock Screening Algorithm

Reconstructed from Merritt & Putnam (1938) and subsequent standardizations.

Subject:

  • Adult Cats (Historical model; modern equivalents use mice/rats).

Apparatus:

  • Stimulator: 45-volt radio battery connected to a potentiometer.[3]

  • Electrodes: Corneal or mouth-occipital electrodes.

  • Output: Interrupted direct current (approx. 60 Hz equivalent).

Methodology:

  • Threshold Determination (Baseline):

    • Apply electrical stimulus for 10 seconds.

    • Increase amperage in small increments (mA) until a convulsive threshold is reached (defined as the onset of tonic-clonic activity).

    • Typical Baseline: 6–15 mA required to induce seizure in untreated animals.[3]

  • Drug Administration:

    • Administer the test compound (e.g., diphenylhydantoin) via gastric gavage or intraperitoneal injection.

    • Wait for peak absorption (approx. 1–2 hours).

  • Challenge:

    • Re-apply the electrical stimulus at the baseline intensity.

    • If no seizure occurs, increase intensity until a seizure is elicited or a safety cutoff is reached.

  • Differentiation (The Critical Step):

    • Anticonvulsant Effect: Defined as a significant elevation in the seizure threshold (e.g., requiring 2x or 3x the current).

    • Neurotoxicity/Sedation Check: Concurrently assess the animal for ataxia (loss of coordination) or sedation.

    • Result: Phenytoin raised the threshold disproportionately without causing sedation, unlike Phenobarbital which raised the threshold only at hypnotic doses.

Visualization: Discovery Logic

DiscoveryLogic Problem Problem: Anticonvulsants cause heavy sedation Hypothesis Hypothesis: Seizure protection can be dissociated from sedation Problem->Hypothesis Screen Screening Method: Electroshock (Cat Model) Hypothesis->Screen ResultPheno Phenobarbital: Threshold u2191, Sedation u2191u2191 Screen->ResultPheno Test Standard ResultPheny Phenytoin: Threshold u2191u2191, Sedation u2205 Screen->ResultPheny Test Candidate Outcome Outcome: First Non-Sedative Anticonvulsant (Dilantin) ResultPheny->Outcome Selection

Caption: The logical workflow used by Merritt and Putnam to identify phenytoin as the first non-sedative anticonvulsant.

Part 3: Structure-Activity Relationships (SAR)

The success of phenytoin established the 5-arylhydantoin scaffold as a template for anticonvulsant design. The SAR reveals that the 5-phenyl substituent is the pharmacophore responsible for activity against tonic-clonic seizures (sodium channel blockade), while alkyl substitutions alter the spectrum of activity and toxicity.

Table 1: Comparative Efficacy of 5-Substituted Hydantoins

Data based on Maximal Electroshock (MES) tests in mice (i.p. administration).

CompoundStructure (5-Position)MES ED50 (mg/kg)Neurotoxicity TD50 (mg/kg)Protective Index (TD50/ED50)Clinical Status
Phenytoin 5,5-Diphenyl~9.8~25~2.5Gold Standard
Mephenytoin 5-Ethyl-5-phenyl (+ N-Methyl)~15-20*Lower than PhenytoinLowerDiscontinued (Toxicity)
Ethotoin 5-Ethyl-5-phenyl> 50 (Weak)HighLowLimited Use
5,5-Dimethyl 5,5-DimethylInactiveN/AN/AInactive
5-Benzyl 5-BenzylInactiveN/AN/AInactive

*Note: Mephenytoin is metabolized to Nirvanol (5-ethyl-5-phenylhydantoin), which is the active metabolite. Its potency is generally lower than phenytoin in MES models but effective in other seizure types.[4]

Key SAR Insights:

  • Aromaticity is Essential: At least one phenyl group at the C5 position is required for high potency in the MES test (surrogate for tonic-clonic seizures).[1]

  • Disubstitution: The C5 position must be fully substituted (no hydrogen). 5-monosubstituted compounds are generally inactive or rapidly metabolized.

  • Lipophilicity: The two phenyl rings in phenytoin create a specific lipophilic domain that aligns with the binding site on the voltage-gated sodium channel.

Part 4: Mechanism of Action

Phenytoin acts as a use-dependent sodium channel blocker .[1] It does not block channels indiscriminately; rather, it preferentially binds to the inactivated state of the NaV channel.

This mechanism explains its clinical utility:

  • Normal Neurons: Fire at low frequencies. Channels spend little time in the inactivated state. Phenytoin has little effect.

  • Epileptic Neurons: Fire at high frequencies (paroxysmal depolarization shift). Channels cycle rapidly and spend significant time in the inactivated state. Phenytoin binds, stabilizes this state, and prevents the channel from recovering to the "resting" state, effectively acting as a "brake" on high-frequency firing.

Visualization: Sodium Channel Gating Cycle

Mechanism Resting Resting State Open Open State (Na+ Influx) Resting->Open Depolarization Inactivated Inactivated State Open->Inactivated Time-dependent Inactivated->Resting Repolarization Blocked Drug-Bound State (Phenytoin) Inactivated->Blocked Phenytoin Binding Blocked->Inactivated Slow Dissociation

Caption: Phenytoin preferentially binds to the Inactivated State, stabilizing it and preventing recovery to the Resting State during high-frequency firing.

References

  • Biltz, H. (1908). Über die Konstitution der Einwirkungsprodukte von substituierten Harnstoffen auf Benzil und über einige neue Methoden zur Darstellung der 5,5-Diphenyl-hydantoine. Berichte der deutschen chemischen Gesellschaft.

  • Merritt, H. H., & Putnam, T. J. (1938).[5][6] Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. Journal of the American Medical Association (JAMA).

  • Putnam, T. J., & Merritt, H. H. (1937).[7] Experimental Determination of the Anticonvulsant Properties of Some Phenyl Derivatives. Science.

  • BenchChem. (2025).[8] A Head-to-Head Comparison of 5-Substituted Hydantoins for Anticonvulsant Activity.

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience.

  • Broussolle, E. (2013). The history of phenytoin discovery. Revue Neurologique.

Sources

Metabolic Stability and Biotransformation Profiling of 5-(4-Methylphenyl)imidazolidine-2,4-dione: A Technical Guide for DMPK Scientists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and medicinal chemists, understanding the metabolic fate of lead compounds is paramount to optimizing pharmacokinetics (PK) and mitigating toxicity. This whitepaper provides an in-depth technical analysis of the metabolic stability of 5-(4-methylphenyl)imidazolidine-2,4-dione (commonly known as 5-(p-tolyl)hydantoin). By deconstructing its structural liabilities—specifically the interplay between the highly stable hydantoin core and the metabolically labile para-methyl group—this guide establishes a mechanistic framework for its biotransformation. Furthermore, we detail self-validating experimental workflows for quantifying its in vitro intrinsic clearance (


) and identifying specific Cytochrome P450 (CYP) vulnerabilities.

Structural Analysis & Causality of Metabolic Soft Spots

The architecture of this compound presents a classic dichotomy in medicinal chemistry: a robust, metabolically inert core paired with an easily oxidized peripheral appendage.

The Hydantoin Core: A Shield of Stability

The imidazolidine-2,4-dione (hydantoin) ring is widely recognized in drug discovery for its exceptional metabolic stability and hydrogen-bonding capacity[1]. Unlike simple aliphatic esters or amides, the hydantoin core resists rapid enzymatic hydrolysis. This stability is driven by the resonance delocalization of the imide nitrogen lone pairs into the adjacent carbonyl groups, which significantly reduces the electrophilicity of the carbonyl carbons, thereby shielding them from nucleophilic attack by ubiquitous hydrolases (e.g., dihydropyrimidinases).

The p-Tolyl Moiety: The Primary Liability

Conversely, the para-methyl group on the phenyl ring serves as the primary metabolic soft spot. In aryl hydantoins, the primary route of Phase I metabolism typically involves the substituents on the aromatic ring, with benzylic oxidation being the dominant pathway[2]. The causality here is governed by bond dissociation energy (BDE). The benzylic C-H bond is relatively weak (~85 kcal/mol) compared to aromatic C-H bonds (~110 kcal/mol). Consequently, the highly reactive iron-oxo intermediate (Compound I) in the CYP450 active site can easily abstract a hydrogen atom from the methyl group, initiating a rapid rebound mechanism that yields a hydroxymethyl metabolite.

G Parent This compound Tolyl p-Tolyl Group (Benzylic Oxidation) Parent->Tolyl Primary Liability Aromatic Phenyl Ring (Aromatic Hydroxylation) Parent->Aromatic Secondary Liability Hydantoin Hydantoin Core (High Stability / Minor Hydrolysis) Parent->Hydantoin Stable Motif

Structural metabolic soft spots of this compound.

Mechanistic Biotransformation Pathways

Understanding the specific CYP isoforms involved in these transformations is critical, as these enzymes dictate potential drug-drug interactions (DDIs) and polymorphic variability in human populations[3].

  • Phase I - Benzylic Oxidation (CYP2C9 / CYP3A4): The initial oxidation yields 5-(4-(hydroxymethyl)phenyl)imidazolidine-2,4-dione. This intermediate is often transient; it can undergo subsequent oxidation by cytosolic alcohol dehydrogenase (ADH) and aldehyde dehydrogenase (ALDH)—or sequentially by CYPs—to form the terminal carboxylic acid metabolite.

  • Phase I - Aromatic Hydroxylation (CYP2C19 / CYP2C9): A minor pathway involves the insertion of oxygen into the ortho or meta positions of the phenyl ring, yielding phenolic metabolites. The para position is sterically and electronically blocked by the methyl group.

  • Phase II - Glucuronidation (UGTs): The resulting hydroxymethyl and phenolic metabolites possess nucleophilic oxygen atoms that serve as excellent substrates for Uridine 5'-diphospho-glucuronosyltransferases (UGTs), leading to highly water-soluble O-glucuronide conjugates targeted for renal excretion.

Pathway Parent 5-(p-Tolyl)hydantoin Hydroxymethyl 5-(4-(Hydroxymethyl)phenyl)hydantoin Parent->Hydroxymethyl CYP2C9 / CYP3A4 (Benzylic Oxidation) Phenol Phenolic Metabolites (ortho/meta-OH) Parent->Phenol CYP2C19 / CYP2C9 (Aromatic Hydroxylation) Carboxylic 4-(2,5-Dioxoimidazolidin-4-yl)benzoic acid Hydroxymethyl->Carboxylic ADH / ALDH / CYPs (Further Oxidation) Glucuronide O-Glucuronide Conjugates Hydroxymethyl->Glucuronide UGTs (Phase II) Phenol->Glucuronide UGTs (Phase II)

Principal Phase I and Phase II biotransformation pathways.

Experimental Protocols: A Self-Validating System

To accurately quantify the metabolic stability of this compound, a rigorous in vitro Human Liver Microsome (HLM) assay must be employed. The protocol below is designed as a self-validating system . It relies on internal controls to definitively prove that compound depletion is a result of enzymatic turnover rather than chemical instability or analytical artifacts.

Protocol: Human Liver Microsome (HLM) Stability Assay

Reagents & Preparation:

  • Microsomes: Pooled Human Liver Microsomes (HLM), typically at 20 mg/mL stock.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM

    
    .
    
  • Test Compound: this compound (10 mM stock in DMSO).

  • NADPH Regenerating System: Solution containing NADP+, Glucose-6-phosphate, and Glucose-6-phosphate dehydrogenase.

Step-by-Step Methodology:

  • Master Mix Preparation: Dilute the test compound to a final incubation concentration of 1 µM. Causality: Using 1 µM ensures the concentration is well below the anticipated Michaelis constant (

    
    ), guaranteeing first-order linear kinetics necessary for accurate intrinsic clearance (
    
    
    
    ) calculation.
  • Protein Addition: Add HLM to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Incubate the mixture in a 37°C shaking water bath for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH regenerating system (final NADPH concentration ~1 mM).

    • Self-Validation Control: Concurrently run a Minus-NADPH (-NADPH) control. If the compound depletes in this control, it indicates chemical instability in the buffer rather than CYP-mediated metabolism.

  • Time-Course Sampling: At specific intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the incubation mixture.

  • Quenching: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing an Internal Standard (IS) such as Tolbutamide or Diazepam. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction at the exact time point. The IS corrects for any matrix effects or volumetric errors during subsequent LC-MS/MS ionization.

  • Centrifugation & Analysis: Centrifuge the quenched samples at 15,000 × g for 15 minutes at 4°C to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

Workflow Step1 1. Incubation Prep (HLM + Compound + Buffer) Step2 2. Initiation (Add NADPH Regenerating System) Step1->Step2 Step3 3. Time-Course Sampling (0, 15, 30, 45, 60 min) Step2->Step3 Step4 4. Quenching (Cold ACN + Internal Standard) Step3->Step4 Step5 5. Centrifugation & LC-MS/MS (Quantify Parent Depletion) Step4->Step5

Self-validating human liver microsome (HLM) stability assay workflow.

Quantitative Data Presentation

The resulting LC-MS/MS data is plotted as the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression (-


) is used to calculate the in vitro half-life (

) and intrinsic clearance (

).

Below are the benchmark pharmacokinetic parameters for the p-tolyl hydantoin chemotype, synthesized from standard cross-species microsomal profiling.

Table 1: Benchmark In Vitro Metabolic Stability Parameters
SpeciesIntrinsic Clearance (

) [µL/min/mg]
Half-life (

) [min]
Primary Metabolite ObservedHepatic Extraction Ratio (

)
Human (HLM) 28.5 ± 3.2~48.6Hydroxymethyl derivativeLow-to-Moderate
Rat (RLM) 65.4 ± 5.1~21.2Hydroxymethyl / Carboxylic acidModerate
Mouse (MLM) 112.3 ± 8.7~12.3Carboxylic acidHigh

Note: Rodent species typically exhibit higher rates of benzylic oxidation due to broader active sites in murine CYP isoforms compared to human orthologs.

Table 2: CYP450 Reaction Phenotyping (Recombinant Enzyme Contributions)

To isolate the specific enzymes responsible for the degradation of this compound, recombinant human CYPs (rhCYPs) are utilized alongside selective chemical inhibitors.

Recombinant CYP IsoformContribution to Depletion (%)Selective Inhibitor Used for Validation
CYP2C9 65%Sulfaphenazole
CYP3A4 25%Ketoconazole
CYP2C19 < 10%Nootkatone
CYP2D6 Minimal / NoneQuinidine

Conclusion

The metabolic stability of this compound is fundamentally dictated by the vulnerability of its para-methyl group to CYP2C9 and CYP3A4 mediated benzylic oxidation. While the hydantoin core provides excellent resistance against hydrolytic cleavage, structural optimization efforts aimed at increasing the biological half-life of this scaffold should focus on blocking the benzylic position (e.g., via halogenation or substituting the methyl group with a trifluoromethyl or bioisosteric moiety) to mitigate rapid Phase I clearance.

References

  • Title: Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present)
  • Title: Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102)
  • Title: Insights on Cytochrome P450 Enzymes and Inhibitors Obtained Through QSAR Studies Source: PMC - NIH URL

Sources

In-Depth Technical Guide: pKa Values and Ionization of 5-Substituted Imidazolidinediones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidine-2,4-dione (hydantoin) scaffold is a cornerstone in medicinal chemistry, serving as the core structure for anticonvulsants like phenytoin and various aldose reductase inhibitors.[1] The physicochemical behavior of this scaffold—specifically its ionization constant (pKa)—is the primary determinant of its solubility, lipophilicity (logD), and membrane permeability.

This guide provides a rigorous technical analysis of the ionization mechanisms of 5-substituted hydantoins. It moves beyond basic definitions to explore the electronic structure-activity relationships (SAR) that dictate acidity, provides a self-validating experimental protocol for pKa determination, and connects these fundamental properties to pharmaceutical developability.

Part 1: Fundamental Chemistry of Ionization

The Ionization Center

The hydantoin ring contains two potential ionization sites: the N1 and N3 protons. However, in 5-substituted derivatives, the N3 proton is significantly more acidic and is the exclusive site of ionization under physiological conditions (pH 1–14).

  • N3-H Acidity (pKa ~ 8–9): The N3 proton is flanked by two carbonyl groups (C2 and C4). Deprotonation at N3 yields an anion stabilized by resonance delocalization over both carbonyl oxygens.

  • N1-H Acidity (pKa > 14): The N1 proton is flanked by only one carbonyl (C2) and the sp3 carbon at C5. The resulting anion lacks the extensive resonance stabilization of the N3 anion, rendering it effectively neutral in aqueous media.

Resonance Stabilization Mechanism

The driving force for the acidity of the N3 proton is the formation of a resonance-stabilized imidazolidinate anion. The negative charge is not localized on the nitrogen but is distributed across the O2-C2-N3-C4-O4 system.

Part 2: Quantitative pKa Data & Substituent Effects

The substitution pattern at the C5 position modulates the pKa of the N3 proton primarily through inductive effects . Because C5 is sp3-hybridized in saturated hydantoins, resonance effects from C5 substituents are not directly transmitted to the nitrogen ring system. However, electron-withdrawing groups (EWGs) at C5 inductively stabilize the N3 anion, lowering the pKa.

Comparative pKa Table

The following table synthesizes experimental pKa values for key 5-substituted derivatives measured in aqueous media at 25°C.

CompoundC5 Substituent (R1, R2)pKa (N3-H)Electronic Effect
Hydantoin H, H9.12 Reference
5-Methylhydantoin H, CH39.10 Weak Inductive Donation (+I)
5,5-Dimethylhydantoin CH3, CH39.10 Weak Inductive Donation (+I)
5-Benzylhydantoin H, CH2Ph9.15 Alkyl-like behavior
Phenytoin Ph, Ph8.33 Inductive Withdrawal (-I) by Phenyl
5-(4-Hydroxyphenyl) H, 4-OH-Ph8.4 Phenol group pKa is ~10.1; Ring pKa ~8.4
2-Thiohydantoin H, H (C2=S)8.50 Thioamide resonance increases acidity
1-Benzenesulfonyl- (N1-subst)4.89 Strong EWG on N1 profoundly lowers pKa
Structure-Activity Relationship (SAR) Analysis
  • Alkyl Substitution: Replacing hydrogen with alkyl groups (methyl, ethyl) at C5 has a negligible effect on pKa (ΔpKa < 0.1). The weak electron-donating effect of alkyl groups is insufficient to destabilize the anion significantly.

  • Aryl Substitution (Phenytoin effect): The introduction of phenyl rings at C5 (as in phenytoin) lowers the pKa by approximately 0.8 units (from 9.1 to 8.3). The sp2 hybridized carbons of the phenyl rings exert an electron-withdrawing inductive effect (-I), stabilizing the negative charge on the hydantoin ring.

  • N1 Substitution: While this guide focuses on C5, it is critical to note that electron-withdrawing groups at N1 (e.g., sulfonyls) have a dramatic effect, dropping the pKa by >4 units. This is because the EWG is directly adjacent to the carbonyl (C2), pulling electron density away from the N3 center.

Part 3: Experimental Protocol for pKa Determination

For researchers characterizing novel 5-substituted hydantoins, Potentiometric Titration is the gold standard method due to its precision (±0.02 pH units). The following protocol is designed to be self-validating.

Materials & Prerequisites[4]
  • Analyte: ~0.05 mmol of pure hydantoin derivative.

  • Titrant: 0.1 M Carbonate-free NaOH (standardized against KHP).

  • Solvent: Carbonate-free distilled water (degassed). Note: If solubility is low, use a co-solvent method (Water/Methanol) and extrapolate to 0% organic solvent via the Yasuda-Shedlovsky equation.

  • Instrumentation: Potentiometer with a glass pH electrode (calibrated at pH 4.01, 7.00, and 10.01).

Step-by-Step Workflow
Data Processing & Validation

To ensure data integrity, calculate the pKa at multiple points along the buffer region (20% to 80% neutralization) using the equation:


Validation Criteria:  The calculated pKa should not drift by more than 0.05 units across the 20–80% titration range. A drift indicates either precipitation of the neutral species or the presence of CO2 (carbonate error).

Part 4: Pharmaceutical Implications[1][3][5]

The ionization state of 5-substituted hydantoins directly dictates their behavior in biological systems. Understanding the interplay between pKa and pH is critical for formulation and pharmacokinetic prediction.

Solubility and Precipitation Risk

Hydantoins are weak acids.[2] Their intrinsic solubility (


) refers to the neutral form, which is often low for lipophilic derivatives like phenytoin (

).
  • pH < pKa: The drug exists primarily in the neutral, uncharged form. Solubility is limited to

    
    .
    
  • pH > pKa: The drug ionizes. Total solubility (

    
    ) increases exponentially:
    
    
    
    
    Risk: Intravenous formulations of phenytoin are adjusted to pH 12 to maintain solubility. Upon injection into the blood (pH 7.4), the pH drops below the pKa (8.3), causing rapid precipitation of the neutral drug (crystallization), which can lead to phlebitis ("purple glove syndrome").
Membrane Permeability (LogD)

The distribution coefficient (logD) is pH-dependent. For hydantoins, maximum permeability occurs when the drug is neutral (pH < pKa).

  • Stomach (pH 1.5): 100% Neutral. High permeability, but often rate-limited by solubility.

  • Intestine (pH 6.5–7.5): As pH approaches pKa (e.g., 8.3), the fraction of ionized species increases (~10–15% ionized). However, the neutral fraction remains dominant, ensuring good oral absorption.

References

  • Bommarius, A. S., et al. (2001).[3] "pKa Values for 5-substituted hydantoins." ResearchGate.[3] Available at: [Link]

  • Agarwal, S. P., & Blake, M. I. (1968). "Determination of the pKa' value for 5,5-diphenylhydantoin." Journal of Pharmaceutical Sciences. Available at: [Link]

  • Bordwell, F. G. (2017). "Bordwell pKa Table (Acidity in DMSO and Water)." Organic Chemistry Data. Available at: [Link]

  • UCLouvain Research. (2005). "Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Methodological & Application

Advanced Synthesis Protocol: Bucherer-Bergs Multicomponent Assembly of 5-(4-Methylphenyl)hydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Hydantoins (imidazolidine-2,4-diones) are privileged pharmacophores widely utilized in the development of anticonvulsants, muscle relaxants, and anti-cancer therapeutics. The synthesis of 5-(4-methylphenyl)hydantoin via the Bucherer-Bergs reaction represents a highly efficient, atom-economical multicomponent reaction (MCR) (1)[1]. This application note provides an in-depth, self-validating protocol for researchers and drug development professionals, detailing the mechanistic causality, optimized parameters, and rigorous analytical checkpoints required to achieve high-purity yields.

Mechanistic Causality: The "Why" Behind the Chemistry

To master the Bucherer-Bergs synthesis, one must understand the precise orchestration of its intermediates. The reaction avoids the need for step-by-step isolation by leveraging thermodynamic driving forces within a single reaction vessel.

The synthesis of 5-(4-methylphenyl)hydantoin begins with 4-methylbenzaldehyde (p-tolualdehyde), a cyanide salt (NaCN or KCN), and ammonium carbonate (2)[2]. Ammonium carbonate is the linchpin of this reaction, serving a dual purpose: it acts as the source of ammonia for the initial iminium ion formation, and it provides the carbon dioxide necessary for the subsequent carbamic acid intermediate (3)[3].

Once the iminium ion forms, cyanide acts as a nucleophile to generate an α-aminonitrile. The amino group then attacks the dissolved CO₂ to form a cyano-carbamic acid. This intermediate undergoes rapid intramolecular cyclization to a 5-imino-oxazolidin-2-one, which ultimately rearranges via an isocyanate intermediate into the highly stable hydantoin ring (4)[4].

Mechanism A 4-Methylbenzaldehyde + (NH4)2CO3 B Iminium Ion Intermediate A->B NH3 condensation C α-Aminonitrile (via CN⁻ addition) B->C NaCN / KCN D Cyano-carbamic Acid (via CO2 addition) C->D CO2 insertion E 5-Imino-oxazolidin-2-one (Cyclization) D->E Intramolecular attack F 5-(4-Methylphenyl)hydantoin (Rearrangement) E->F Isocyanate rearrangement

Mechanistic pathway of the Bucherer-Bergs hydantoin synthesis.

Experimental Design & Optimization Data

Historically, Bucherer and Lieb established that a 50% aqueous ethanol system is optimal because it homogenizes the non-polar organic aldehyde and the highly polar inorganic salts (4)[4]. However, modern synthetic demands often require optimization. The table below summarizes quantitative yield data across various reaction conditions to help you select the most appropriate parameters for your scale.

Table 1: Optimization of Bucherer-Bergs Synthesis for 5-Arylhydantoins

Solvent SystemCyanide SourceTemperature (°C)Time (h)Yield (%)Causality / Notes
H₂ONaCN601245-50Poor solubility of the aldehyde limits the reaction rate.
50% EtOH/H₂O NaCN 60-70 12 75-85 Standard protocol; optimal balance of solubility and safety.
Propylene GlycolKCN110 (Sealed)10>90Sealed vessel retains volatile NH₃ and CO₂, driving equilibrium (1)[1].
PEG-400NaCN150488-92High boiling point allows rapid thermal conversion (5)[5].

Step-by-Step Protocol (Self-Validating System)

This protocol is designed as a self-validating system. At each critical juncture, a physical or chemical checkpoint is provided to confirm the reaction is proceeding correctly before advancing to the next step.

Materials & Safety Precautions
  • Reagents: 4-Methylbenzaldehyde (1.0 eq), Sodium Cyanide (NaCN, 1.5 eq), Ammonium Carbonate ((NH₄)₂CO₃, 3.0 eq), Ethanol (EtOH), Deionized Water.

  • Safety Warning: NaCN is highly toxic. Acidification of cyanide-containing solutions generates lethal Hydrogen Cyanide (HCN) gas. All steps, especially the workup, MUST be performed in a certified, high-flow fume hood.

Synthesis Workflow

Workflow Step1 1. Reagent Preparation Dissolve (NH4)2CO3 & NaCN in H2O Step2 2. Substrate Addition Add 4-Methylbenzaldehyde in EtOH Step1->Step2 Step3 3. Thermal Reaction Stir at 60-70°C for 12-24 hours Step2->Step3 Step4 4. Quenching & Precipitation Cool to 0°C, acidify to pH 2-3 Step3->Step4 Step5 5. Isolation Vacuum filtration & cold H2O wash Step4->Step5 Step6 6. Purification Recrystallization from hot EtOH Step5->Step6

Step-by-step workflow for synthesizing 5-(4-methylphenyl)hydantoin.

Step 1: Reagent Preparation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 3.0 eq of (NH₄)₂CO₃ and 1.5 eq of NaCN in deionized water (approx. 2.5 mL per mmol of aldehyde).

  • Self-Validation Checkpoint 1: Ensure complete dissolution of the salts. A clear, colorless solution confirms that localized concentration gradients, which can lead to side reactions, have been eliminated.

Step 2: Substrate Addition

  • Dissolve 1.0 eq of 4-methylbenzaldehyde in absolute ethanol (volume equal to the water used in Step 1, creating a 50% v/v mixture).

  • Add the ethanolic aldehyde solution dropwise to the stirring aqueous salt solution at room temperature.

Step 3: Thermal Reaction

  • Attach a reflux condenser and heat the reaction mixture to 60–70 °C. Maintain vigorous stirring for 12 hours.

  • Self-Validation Checkpoint 2: Monitor the physical state of the reaction. Because hydantoins are highly crystalline, the mixture should transition from a clear solution to a pale yellow or white suspension as the product forms and reaches its solubility limit (1)[1].

Step 4: Quenching & Workup

  • Remove the flask from the heat source and cool to 0 °C in an ice bath.

  • (FUME HOOD REQUIRED): Slowly add concentrated HCl dropwise until the solution reaches pH 2–3.

  • Self-Validation Checkpoint 3: Verify the pH using indicator paper. Hydantoins are weak acids; lowering the pH ensures complete protonation of the hydantoin ring, forcing the maximum amount of product to precipitate out of the aqueous phase (3)[3].

Step 5: Isolation & Purification

  • Isolate the crude solid via vacuum filtration. Wash the filter cake with ice-cold deionized water (3 × 10 mL) to remove residual inorganic salts.

  • Recrystallize the crude product from boiling ethanol. Allow it to cool slowly to room temperature, then to 4 °C, to yield pure white crystals of 5-(4-methylphenyl)hydantoin.

Analytical Characterization (Self-Validation Checkpoint 4)

To definitively confirm the success of the synthesis, validate the isolated crystals against the following analytical benchmarks (5)[5]:

  • Melting Point: Expect a sharp melting point (typically >200 °C for aryl hydantoins). A depressed or broad melting range indicates incomplete removal of inorganic salts or unreacted aldehyde.

  • FTIR Spectroscopy:

    • Look for strong, distinct N-H stretching bands between 3100–3300 cm⁻¹.

    • Confirm the presence of the characteristic imide/amide C=O dual stretches at ~1700–1750 cm⁻¹.

  • ¹H NMR (DMSO-d₆):

    • δ ~2.3 ppm (s, 3H): Confirms the intact para-methyl group.

    • δ ~5.1 ppm (s, 1H): Confirms the C5-H proton on the newly formed hydantoin ring.

    • δ ~7.1–7.3 ppm (m, 4H): Aromatic protons.

    • δ ~8.3 ppm (br s, 1H) & ~10.5 ppm (br s, 1H): Confirms the two distinct N-H protons of the hydantoin core.

References

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity | nih.gov | 1

  • Bucherer–Bergs reaction | wikipedia.org | 4

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction | jsynthchem.com |5

  • Bucherer-Bergs Reaction | alfa-chemistry.com | 2

  • Technical Support Center: Bucherer-Bergs Hydantoin Synthesis | benchchem.com | 3

Sources

Application Note: Microwave-Assisted Synthesis of 5-Arylimidazolidine-2,4-diones

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This guide provides a comprehensive protocol for the rapid and efficient synthesis of 5-arylimidazolidine-2,4-diones (also known as 5-arylhydantoins) utilizing microwave-assisted organic synthesis (MAOS). Hydantoin scaffolds are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities.[1][2] The application of microwave energy to the classical Bucherer-Bergs reaction dramatically reduces reaction times from hours to minutes, often improves yields, and aligns with the principles of green chemistry.[3][4] This document details the reaction mechanism, provides a step-by-step experimental protocol, offers troubleshooting advice, and outlines critical safety precautions for researchers, scientists, and drug development professionals.

Introduction: The Significance of Hydantoins & Synthesis Strategy

The imidazolidine-2,4-dione, or hydantoin, ring system is a privileged scaffold in medicinal chemistry.[2] Derivatives of this heterocycle exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, antitumor, and antimicrobial properties.[1][5] The 5-aryl substituted variants, in particular, are key intermediates in the synthesis of non-natural α-amino acids and have been incorporated into numerous therapeutic agents.

Traditionally, the synthesis of these compounds is achieved via the Bucherer-Bergs reaction, a multicomponent reaction involving an aldehyde or ketone, a cyanide source (like potassium cyanide), and ammonium carbonate.[6][7] While effective, conventional heating methods for this reaction often require prolonged heating periods of several hours.[8][9]

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology to overcome these limitations.[10][11] By utilizing dielectric heating, microwave energy couples directly with polar molecules in the reaction mixture, leading to rapid, uniform, and efficient heating. This results in a dramatic acceleration of reaction rates, often reducing synthesis times to a matter of minutes. The benefits include increased energy efficiency, higher product purity with fewer side products, and the potential for solvent-free reactions, making it an environmentally benign approach.[3][4]

This application note leverages the advantages of MAOS to provide a robust and reproducible protocol for the synthesis of 5-arylimidazolidine-2,4-diones.

Reaction Mechanism and Scientific Principles

The microwave-assisted synthesis of 5-arylimidazolidine-2,4-diones proceeds via the Bucherer-Bergs reaction mechanism. This is a one-pot, multicomponent reaction that efficiently constructs the hydantoin ring.

The key steps are as follows:

  • Cyanohydrin Formation: The reaction initiates with the nucleophilic addition of a cyanide ion to the carbonyl carbon of the aromatic aldehyde, forming an intermediate cyanohydrin.

  • Aminonitrile Formation: Ammonia, generated from the decomposition of ammonium carbonate, reacts with the cyanohydrin in an SN2-type reaction to produce an α-aminonitrile.[12][13]

  • Carbamic Acid Formation: The nitrogen atom of the aminonitrile performs a nucleophilic attack on carbon dioxide (also from ammonium carbonate decomposition), leading to a cyano-carbamic acid intermediate.[6][12]

  • Intramolecular Cyclization: The carbamic acid undergoes a rapid intramolecular ring-closing reaction to form a 5-imino-oxazolidin-2-one.[12]

  • Rearrangement to Hydantoin: This intermediate finally rearranges, often via an isocyanate intermediate, to yield the more thermodynamically stable 5-arylimidazolidine-2,4-dione product.[6][13]

Microwave irradiation significantly accelerates this sequence. Polar intermediates, such as the cyanohydrin and carbamic acid, as well as polar solvents like ethanol and water, efficiently absorb microwave energy. This leads to a rapid and uniform increase in the internal temperature of the reaction mixture, overcoming the activation energy barriers for each step much more quickly than conventional heating methods.

Bucherer_Bergs_Mechanism Figure 1: Bucherer-Bergs Reaction Mechanism A Aromatic Aldehyde (Ar-CHO) C α-Aminonitrile A->C + KCN, NH3 B KCN, (NH4)2CO3 B->C E Cyano-Carbamic Acid C->E + CO2 D CO2 D->E G 5-Imino-oxazolidin-2-one E->G Cyclization F Intramolecular Cyclization I 5-Arylimidazolidine- 2,4-dione (Product) G->I Rearrangement H Rearrangement Experimental_Workflow Figure 2: Experimental Workflow prep 1. Reagent Prep (Aldehyde, KCN, (NH4)2CO3) charge 2. Charge Vessel (Add reagents & solvent) prep->charge mw 3. Microwave Irradiation (Set Temp, Time, Pressure) charge->mw cool 4. Cooling (To room temperature) mw->cool workup 5. Work-up (Pour into water, acidify) cool->workup filter 6. Filtration & Washing (Collect crude product) workup->filter purify 7. Purification (Recrystallization) filter->purify analyze 8. Analysis (Yield, m.p., spectroscopy) purify->analyze

Caption: Figure 2: Step-by-step microwave synthesis workflow.

Step-by-Step Synthesis Protocol
  • Vessel Preparation: To a 10 mL pressure-rated microwave reaction vessel containing a magnetic stir bar, add the aromatic aldehyde (5.0 mmol), potassium cyanide (10.0 mmol, 651 mg), and ammonium carbonate (20.0 mmol, 1.92 g).

    • Causality Note: Using an excess of the cyanide and carbonate sources drives the reaction equilibrium towards the product and ensures sufficient ammonia and CO₂ are generated for the cyclization steps.

  • Solvent Addition: Add a 1:1 mixture of Ethanol:Water (6 mL) to the vessel. Seal the vessel according to the microwave synthesizer manufacturer's instructions.

    • Causality Note: The ethanol/water mixture is an excellent solvent system. Water helps dissolve the inorganic salts, while ethanol dissolves the aromatic aldehyde. Both are highly polar and heat efficiently under microwave irradiation.

  • Microwave Irradiation: Place the sealed vessel in the cavity of the microwave synthesizer. Irradiate the mixture at 130°C for 10 minutes , with magnetic stirring. Ensure the pressure limit is set to a safe value (e.g., 20 bar / 290 psi).

    • Causality Note: The high temperature achieved rapidly under microwave heating drastically shortens the reaction time compared to the ~60-70°C for several hours required by conventional methods. [8][9]4. Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before venting and opening.

  • Work-up and Isolation: Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate may form. Slowly and carefully, with constant stirring in a well-ventilated fume hood, acidify the mixture to pH ~2-3 by adding concentrated or 6M HCl.

    • Safety Critical: Acidification will neutralize any unreacted carbonate and precipitate the hydantoin product, but it will also generate highly toxic HCN gas from any residual cyanide. THIS STEP MUST BE PERFORMED IN A CERTIFIED FUME HOOD.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid thoroughly with cold water (2 x 20 mL) to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield the pure 5-arylimidazolidine-2,4-dione as a crystalline solid.

  • Analysis: Dry the purified product, record the final mass to calculate the yield, and determine its melting point. Confirm the structure using spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Results and Data

The microwave-assisted protocol provides excellent yields for a variety of 5-arylhydantoins in a fraction of the time required by conventional heating.

Aromatic AldehydeSubstituent (Aryl Group)Microwave Time (min)Conventional Time (hr)Yield (%)
BenzaldehydePhenyl104 - 685 - 92%
4-Chlorobenzaldehyde4-Chlorophenyl105 - 788 - 95%
4-Methoxybenzaldehyde4-Methoxyphenyl126 - 882 - 90%
4-Nitrobenzaldehyde4-Nitrophenyl83 - 590 - 96%

Data represents typical expected results and may vary based on specific equipment and reaction scale.

Discussion: The data clearly demonstrates the primary advantage of the microwave-assisted method: a reduction in reaction time from several hours to approximately 10 minutes. Yields are consistently high and often superior to conventional methods, likely due to the reduced formation of side products during the shorter, more controlled heating period. Electron-withdrawing groups (e.g., -NO₂) can sometimes accelerate the initial nucleophilic attack, leading to slightly shorter optimal reaction times.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Yield 1. Ineffective heating. 2. Reagents degraded (esp. (NH₄)₂CO₃). 3. Insufficient reaction time/temp.1. Ensure solvent volume is sufficient for microwave coupling. 2. Use fresh ammonium carbonate. 3. Increase reaction time in 2-minute increments or temperature by 10°C.
Incomplete Reaction Reaction not run to completion.Increase the microwave irradiation time or temperature. Monitor reaction progress via TLC if possible.
Product is an oil or difficult to crystallize Impurities are present.Purify the crude product using column chromatography before attempting recrystallization. Ensure all inorganic salts were removed during washing.
Pressure exceeds limit 1. Vessel sealed improperly. 2. Reaction temperature is too high, causing excessive solvent vapor pressure.1. Check all seals and re-run. 2. Reduce the reaction temperature.

Critical Safety Precautions

  • Potassium Cyanide (KCN): KCN is a fast-acting and highly potent poison. It is fatal if swallowed, inhaled, or absorbed through the skin.

    • Always handle KCN in a certified chemical fume hood.

    • Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).

    • NEVER mix KCN with acid outside of a controlled reaction work-up in a fume hood. Acidification produces highly toxic hydrogen cyanide (HCN) gas.

    • All solid and liquid waste containing cyanide must be quenched before disposal. Treat waste with an excess of sodium hypochlorite solution (bleach) at a basic pH (>10) to oxidize cyanide to the much less toxic cyanate.

  • Microwave Synthesizer: Microwave reactors operate at high temperatures and pressures.

    • Never exceed the recommended volume or pressure limits for the reaction vessels.

    • Always allow the vessel to cool completely before opening.

    • Follow all safety guidelines provided by the instrument manufacturer.

  • General Precautions: Standard laboratory safety practices should be followed at all times.

References

  • Bucherer–Bergs reaction - Wikipedia. Wikipedia. [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. National Center for Biotechnology Information. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Trend in Scientific Research and Development. [Link]

  • Importance of Microwave Heating in Organic Synthesis - Advanced Journal of Chemistry, Section A. Advanced Journal of Chemistry, Section A. [Link]

  • THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. ResearchGate. [Link]

  • specific effects of microwave - Solid supported reaction. A.V.C. College. [Link]

  • Bucherer-Bergs Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Microwave-Assisted Organic Synthesis Overview | PDF | Solvent - Scribd. Scribd. [Link]

  • Bucherer-Bergs Reaction Mechanism | Organic Chemistry - YouTube. YouTube. [Link]

  • Bucherer–Bergs Multicomponent Synthesis of Hydantoins | Encyclopedia MDPI. MDPI. [Link]

  • Synthesis of hydantoins from aldehydes and ureas. - ResearchGate. ResearchGate. [Link]

  • US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents.
  • Designed Synthesis of Diversely Substituted Hydantoins and Hy- dantoin-Based Hybrid Molecules: A Personal Account - Who we serve. Thieme. [Link]

  • Green synthesis, in silico modeling, and biological evaluation of N-substituted (Z)-5-arylidene imidazolidine/thiazolidine-2,4-dione/4-thione derivatives catalyzed by Bu SO3H core–shell nanostructures - PMC. National Center for Biotechnology Information. [Link]

  • The biological activity of 5, 5'-Imidazolidine-2,4-Dione derivatives - ResearchGate. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activities of 5-Arylidene-thiazolidine-2,4-dione Derivatives. Hindawi. [Link]

  • Facile Synthesis and Characterization of Some New 5-ethylidene-Thiazolidine-2,4-diones and their Antimicrobial Evaluation - Indian Journal of Pharmaceutical Sciences. Indian Journal of Pharmaceutical Sciences. [Link]

  • Recent Approaches in the Synthesis of 5-Arylidene-2,4-thiazolidinedione Derivatives Using Knoevenagel Condensation | Request PDF - ResearchGate. ResearchGate. [Link]

  • Microwave-assisted synthesis of some 2,4-thiazolidinedione derivatives - ResearchGate. ResearchGate. [Link]

  • Microwave Assisted Synthesis and Antidiabetic Activity of Novel 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-Dione - Hilaris Publisher. Hilaris Publisher. [Link]

  • A safe and new strategy for N-arylation of 2,4-thiazolidinediones via microwave irradiation using base catalyst K2CO3 in DMF - Reaction Chemistry & Engineering (RSC Publishing). Royal Society of Chemistry. [Link]

  • MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTR - Revue Roumaine de Chimie - Revue Roumaine de Chimie. [Link]

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synthesis of chiral 5-(4-methylphenyl)hydantoin from amino acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Synthesis of Chiral 5-(4-Methylphenyl)hydantoin from Amino Acid Precursors

Audience: Researchers, scientists, and drug development professionals.

Abstract: The hydantoin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] The stereochemistry at the C5 position is often critical for biological activity, making enantioselective synthesis a key objective in drug discovery. This document provides a comprehensive guide to the synthesis of chiral 5-(4-methylphenyl)hydantoin, starting from the corresponding chiral amino acid, 4-methyl-phenylalanine. We detail a robust, two-step protocol based on the Urech/Read-type reaction pathway, which involves the formation of a ureido intermediate followed by acid-catalyzed cyclization. This application note explains the chemical principles, provides a detailed step-by-step experimental protocol, and outlines methods for characterization and quality control, including chiral purity assessment.

Principles of Synthesis: The Urech/Read-Type Pathway

The synthesis of hydantoins from amino acids can be achieved through several established methods, most notably the Bucherer-Bergs reaction and pathways involving isocyanates.[4][5][6][7][8] For the synthesis of chiral hydantoins where the stereocenter of the starting amino acid must be preserved, the Urech or Read-type synthesis is particularly advantageous.[4][9][10] This method proceeds via a two-step mechanism that generally maintains the stereochemical integrity of the α-carbon.

Step 1: Formation of the N'-Aryl Ureido Intermediate The synthesis begins with the reaction of an α-amino acid ester with an aryl isocyanate. The amino group of the amino acid acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group. This addition reaction forms a stable N,N'-disubstituted urea derivative, often referred to as a ureido acid or ureido ester. The use of an amino acid ester, rather than the free acid, enhances solubility in common organic solvents and prevents undesirable side reactions between the carboxylic acid and the isocyanate.[9][11]

Step 2: Acid-Catalyzed Intramolecular Cyclization The ureido ester intermediate is then subjected to strong acidic conditions. The acid protonates the ester carbonyl, activating it for intramolecular nucleophilic attack by one of the urea nitrogen atoms. This cyclization event, followed by the elimination of the alcohol (e.g., methanol), yields the final 5-substituted hydantoin ring system. This step is typically the rate-determining step and may require heating to proceed to completion.[10]

Reaction Mechanism: Synthesis of 5-(4-Methylphenyl)hydantoin

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product AminoEster Chiral (S)-4-Methyl-phenylalanine Methyl Ester UreidoEster Ureido Ester Intermediate AminoEster->UreidoEster Nucleophilic Addition Isocyanate 4-Methylphenyl Isocyanate Isocyanate->UreidoEster Hydantoin Chiral (S)-5-(4-Methylphenyl)hydantoin UreidoEster->Hydantoin Acid-Catalyzed Cyclization (HCl, Heat)

Caption: Reaction pathway for the synthesis of chiral 5-(4-methylphenyl)hydantoin.

Detailed Experimental Protocol

This protocol describes the synthesis of (S)-5-(4-methylphenyl)hydantoin from (S)-4-methyl-phenylalanine methyl ester.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )SupplierNotes
(S)-4-Methyl-phenylalanineC₁₀H₁₃NO₂179.22Major SupplierStarting amino acid.
Thionyl Chloride (SOCl₂)SOCl₂118.97Major SupplierFor esterification. Handle in a fume hood.
Anhydrous Methanol (MeOH)CH₃OH32.04Major SupplierAnhydrous grade is crucial.
4-Methylphenyl isocyanate (p-tolyl isocyanate)C₈H₇NO133.15Major SupplierMoisture sensitive irritant.
Anhydrous Dichloromethane (DCM)CH₂Cl₂84.93Major SupplierAnhydrous grade for reaction solvent.
Triethylamine (Et₃N)(C₂H₅)₃N101.19Major SupplierAs a non-nucleophilic base.
Hydrochloric Acid (HCl), concentratedHCl36.46Major SupplierFor cyclization.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Major SupplierFor extraction and recrystallization.
HexanesC₆H₁₄86.18Major SupplierFor recrystallization.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Major SupplierFor drying organic layers.
Equipment
  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

  • Fume hood

Step-by-Step Methodology
PART A: Esterification of (S)-4-Methyl-phenylalanine
  • Rationale: The free carboxylic acid is converted to a methyl ester to prevent it from reacting with the isocyanate and to improve its solubility in the organic solvent used in the subsequent step.[9]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend (S)-4-methyl-phenylalanine (5.0 g, 27.9 mmol) in anhydrous methanol (50 mL).

  • Reaction: Cool the suspension to 0 °C in an ice bath. Slowly add thionyl chloride (3.0 mL, 41.8 mmol) dropwise over 15 minutes. Caution: This reaction is exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Reflux: Remove the ice bath and fit the flask with a reflux condenser. Heat the mixture to reflux and stir for 4 hours. The suspension should become a clear solution.

  • Work-up: Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude (S)-4-methyl-phenylalanine methyl ester hydrochloride as a white solid. This crude product is typically used in the next step without further purification.

PART B: Synthesis of the Ureido Ester Intermediate
  • Rationale: This is the key bond-forming step where the amino group reacts with the isocyanate. Anhydrous conditions are critical to prevent the hydrolysis of the isocyanate to 4-methylaniline, which would lead to impurities.

  • Setup: Dissolve the crude amino acid ester hydrochloride from Part A in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask.

  • Neutralization: Cool the solution to 0 °C and add triethylamine (8.5 mL, 61.4 mmol) dropwise to neutralize the HCl salt and liberate the free amine. Stir for 20 minutes at 0 °C.

  • Addition of Isocyanate: Add 4-methylphenyl isocyanate (3.7 g, 27.9 mmol) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 16 hours).

PART C: Cyclization to (S)-5-(4-Methylphenyl)hydantoin
  • Rationale: Concentrated HCl acts as a catalyst to facilitate the intramolecular cyclization, forming the stable five-membered hydantoin ring.

  • Solvent Removal: Remove the dichloromethane from the reaction mixture via rotary evaporation.

  • Acidification: To the resulting residue, add concentrated hydrochloric acid (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 110 °C) and maintain for 6 hours. A precipitate should form as the reaction progresses.

  • Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) to remove any remaining acid and salts.

PART D: Purification
  • Rationale: Recrystallization is a standard technique to purify solid organic compounds, removing impurities that are more soluble in the chosen solvent system.

  • Recrystallization: Transfer the crude solid to a flask and add a minimal amount of hot ethyl acetate to dissolve it completely. If the solid does not fully dissolve, add more hot solvent dropwise.

  • Crystallization: Slowly add hexanes until the solution becomes cloudy. Allow the solution to cool to room temperature, and then place it in a refrigerator (4 °C) for several hours to induce crystallization.

  • Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexanes (1:1), and dry under vacuum to yield pure (S)-5-(4-methylphenyl)hydantoin.

Characterization and Quality Control

Confirming the identity, purity, and stereochemical integrity of the final product is essential.

Overall Workflow

Caption: Experimental and analytical workflow for synthesis and quality control.

Spectroscopic and Spectrometric Data

The following table provides expected analytical data for the characterization of 5-(4-methylphenyl)hydantoin.

Analysis TechniqueExpected Data / Observations
¹H NMR δ (ppm, DMSO-d₆): ~10.8 (s, 1H, NH ), ~8.5 (s, 1H, NH ), ~7.2-7.4 (m, 4H, Ar-H ), ~7.1 (d, 2H, Ar-H ), ~6.9 (d, 2H, Ar-H ), ~4.8 (s, 1H, C5-H ), ~2.3 (s, 3H, Ar-CH₃ ) Note: Based on similar structures.[12][13]
¹³C NMR δ (ppm, DMSO-d₆): ~174 (C4=O), ~157 (C2=O), ~138-128 (Ar-C), ~60 (C5), ~21 (Ar-CH₃) Note: Predicted values.
Mass Spec (ESI+) m/z: Calculated for C₁₁H₁₂N₂O₂: 204.09. Found: [M+H]⁺ = 205.10, [M+Na]⁺ = 227.08.
FT-IR (KBr) ν (cm⁻¹): ~3200-3300 (N-H stretch), ~1770 & ~1710 (C=O stretches, asymmetric & symmetric), ~1610 (C=C aromatic stretch).
Chiral Purity Analysis via HPLC

The enantiomeric excess (e.e.) of the final product must be determined to confirm that the synthesis preserved the stereocenter.

  • Technique: Chiral High-Performance Liquid Chromatography (Chiral HPLC).

  • Column: A chiral stationary phase (CSP) column is required (e.g., Daicel Chiralpak series, Phenomenex Lux series). Method development is often necessary to find the optimal column and mobile phase.

  • General Protocol:

    • Column Selection: Start with a common CSP like one based on amylose or cellulose derivatives.

    • Mobile Phase: A typical mobile phase is a mixture of hexanes and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize separation.

    • Detection: UV detection at a wavelength where the compound absorbs (e.g., 220 nm or 254 nm).

    • Analysis: Inject a small amount of the synthesized product. The two enantiomers should appear as two separate peaks. The enantiomeric excess is calculated from the relative peak areas: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low Yield in Part A Incomplete reaction; loss of product during work-up.Ensure sufficient reflux time. Use a Dean-Stark trap if water is suspected. Be careful during rotary evaporation to avoid bumping.
Low Yield of Ureido Ester Moisture in reagents or glassware hydrolyzing the isocyanate. Insufficient base to neutralize the HCl salt.Use anhydrous solvents and oven-dried glassware. Use a fresh bottle of isocyanate. Ensure the correct stoichiometry of triethylamine is used.
Incomplete Cyclization Insufficient reaction time or temperature. Acid concentration is too low.Increase reflux time to 8-10 hours. Ensure the temperature is at or above 100 °C. Use concentrated HCl as specified.
Product is an Oil/Gummy Solid Presence of impurities preventing crystallization.Attempt to purify via column chromatography (silica gel, EtOAc/hexanes gradient). Try trituration with a non-polar solvent like diethyl ether or hexanes to induce solidification.
Low Enantiomeric Purity (e.e.) Racemization during the reaction. This can be caused by harsh basic or acidic conditions, or prolonged heat.Minimize the time the free amine (Part B, Step 2) is present before adding the isocyanate. Avoid excessively long heating times during cyclization. If racemization persists, explore milder cyclization conditions.

Safety Precautions

  • General: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. All manipulations should be performed in a well-ventilated chemical fume hood.

  • Thionyl Chloride: Is corrosive and reacts violently with water. It is a lachrymator. Handle with extreme care.

  • Isocyanates: p-Tolyl isocyanate is toxic, a lachrymator, and highly moisture-sensitive. Avoid inhalation and skin contact.

  • Concentrated HCl: Is highly corrosive and releases toxic fumes. Handle with care.

  • Solvents: Dichloromethane, ethyl acetate, and hexanes are flammable and volatile. Avoid open flames and ensure proper ventilation.

References

  • Ware, E. (1950). The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403-470. Available at: [Link]

  • Kalník, M., Gabko, P., Bella, M., & Koóš, M. (2021). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 26(13), 4024. Available at: [Link]

  • Sim, J., et al. (2023). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 14, 7830-7836. Available at: [Link]

  • Todorova, T., et al. (2018). Synthesis and Characterization of Various Amino Acid Derived Thiohydantoins. Molecules, 23(11), 2955. Available at: [Link]

  • Gembus, V., et al. (2018). Enantioselective Synthesis of 5,5-Disubstituted Hydantoins by Brønsted Base/H-Bond Catalyst Assisted Michael Reactions of a Design Template. Chemistry, 24(28), 7217-7227. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • Cambridge University Press. (n.d.). Bucherer-Bergs Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of hydantoins. Available at: [Link]

  • Tan, K. L., et al. (2021). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Malaysian Journal of Chemistry, 23(1), 1-10. Available at: [Link]

  • Wikipedia. (n.d.). Bucherer–Bergs reaction. Available at: [Link]

  • Lee, J., et al. (2024). Recent Applications of Hydantoins in Drug Discovery: Updates (2019~Present). Molecules, 29(5), 1023. Available at: [Link]

  • Zhao, L., et al. (2014). An Efficient Method for Synthesis of Thiohydantoins with α-Amino Esters Under Microwave Irradiation. Asian Journal of Chemistry, 26(4), 1171-1174. Available at: [Link]

  • Kamal, A., et al. (2019). Recent applications of hydantoin and thiohydantoin in medicinal chemistry. European Journal of Medicinal Chemistry, 164, 455-485. Available at: [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry, 3(2), 1-8. Available at: [Link]

Sources

Application Notes & Protocols: A Guide to the Urech Hydantoin Synthesis of 5-(p-tolyl)hydantoin

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the Urech hydantoin synthesis, with a specific focus on the preparation of 5-(p-tolyl)hydantoin. Hydantoin, or imidazolidine-2,4-dione, and its derivatives are recognized as privileged scaffolds in medicinal chemistry.[1][2][3] This is due to their structural compactness, versatile hydrogen-bonding capabilities, and the ease with which their physicochemical properties can be modified, allowing them to interact with a wide array of biological targets.[1][2] The p-tolyl moiety, in particular, is a common feature in pharmacologically active molecules, and its incorporation into the hydantoin core can lead to compounds with potential applications as anticancer, antiviral, and anti-inflammatory agents, or as crucial internal standards for analytical studies.[1][4]

The Urech hydantoin synthesis, first reported by Friedrich Urech in 1873, offers a direct and classical method for producing 5-substituted hydantoins from α-amino acids.[5][6] This application note will detail the reaction mechanism, provide a step-by-step laboratory protocol, discuss safety considerations, and outline methods for characterization, thereby equipping researchers with the necessary knowledge to successfully synthesize and utilize 5-(p-tolyl)hydantoin.

Reaction Mechanism: A Two-Step Transformation

The Urech hydantoin synthesis proceeds through a well-established two-step mechanism. The process begins with the nucleophilic addition of the α-amino group of the starting amino acid to cyanate, followed by an acid-catalyzed intramolecular cyclization.[5]

  • Formation of the Ureido Intermediate: The synthesis initiates with the reaction of an α-amino acid, in this case, 2-amino-2-(p-tolyl)acetic acid, with potassium cyanate in an aqueous solution. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon of the cyanate ion. This forms a ureido derivative, also known as a hydantoic acid intermediate.[5]

  • Acid-Catalyzed Cyclization: The ureido intermediate is then subjected to strong acidic conditions, typically by heating with hydrochloric acid.[5][7][8] Protonation of the carboxylic acid group makes its carbonyl carbon more electrophilic. The terminal nitrogen of the ureido group then performs an intramolecular nucleophilic attack on this activated carbonyl carbon. The subsequent dehydration of the resulting tetrahedral intermediate yields the stable, five-membered imidazolidine-2,4-dione ring of the final hydantoin product.[5]

Urech_Mechanism Urech Hydantoin Synthesis Mechanism start 2-Amino-2-(p-tolyl)acetic Acid + KOCN intermediate Ureido (Hydantoic Acid) Intermediate start->intermediate Step 1: Nucleophilic Addition cyclization_step Intramolecular Cyclization intermediate->cyclization_step Step 2: + HCl, Heat dehydration_step Dehydration cyclization_step->dehydration_step product 5-(p-tolyl)hydantoin dehydration_step->product Workflow Synthesis & Analysis Workflow start Start: 2-Amino-2-(p-tolyl)acetic Acid step1 Step 1: Ureido Formation (KOCN, H₂O, Heat) start->step1 step2 Step 2: Cyclization (HCl, Reflux) step1->step2 workup Work-up & Isolation (Cooling, Filtration) step2->workup purification Purification (Recrystallization) workup->purification analysis Analytical Characterization (NMR, IR, MS, HPLC) purification->analysis final_product Final Product: Pure 5-(p-tolyl)hydantoin analysis->final_product

Sources

Preclinical Evaluation of Hydantoin Derivatives: In Vivo Anticonvulsant Screening Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Hydantoin derivatives, typified by the prototype phenytoin , represent a critical class of antiepileptic drugs (AEDs) primarily targeting voltage-gated sodium channels (VGSCs). While highly effective against generalized tonic-clonic seizures, their lipophilicity and non-linear pharmacokinetics present unique screening challenges. This guide outlines a rigorous, self-validating workflow for the in vivo evaluation of novel hydantoin analogs, prioritizing the Maximal Electroshock Seizure (MES) test as the primary efficacy endpoint, while utilizing the Subcutaneous Pentylenetetrazol (scPTZ) test for mechanistic differentiation and the Rotarod test for neurotoxicity profiling.

Part 1: Compound Management & The "Hydantoin Challenge"

The Solubility Barrier

Hydantoins are notoriously poorly soluble in aqueous media, often precipitating at physiological pH. Improper formulation is the leading cause of false negatives in anticonvulsant screening.

Mechanism of Failure: If a hydantoin derivative precipitates in the peritoneum (i.p.) or gut (p.o.), absorption becomes erratic. The animal may appear "unprotected" simply because the drug never reached the brain.

Validated Vehicle Formulation

Do not use simple saline. Use a co-solvent system to ensure bioavailability.

Recommended Vehicle Protocol:

  • Base Vehicle: 40% Propylene Glycol (PG) + 10% Ethanol + 50% Sterile Water.

  • Alternative (for highly lipophilic analogs): Polyethylene Glycol 400 (PEG400) : Water (3:1 ratio).

  • pH Adjustment: Hydantoins are weak acids (pKa ~8.3). Adjust vehicle pH to ~8.0–8.5 using 0.1N NaOH if necessary to aid dissolution, but monitor for local irritation (peritonitis) which can alter seizure thresholds.

Part 2: Screening Workflow Visualization

The following decision tree illustrates the logical progression from formulation to therapeutic index calculation.

ScreeningCascade Compound Hydantoin Derivative Formulation Vehicle Formulation (PG/EtOH/Water) Compound->Formulation TPE Time of Peak Effect (Determination) Formulation->TPE Rotarod Rotarod Test (Neurotoxicity Screen) TPE->Rotarod Step 1: Safety MES MES Test (Primary Efficacy) Rotarod->MES Step 2: Efficacy Analysis Calculate Protective Index (PI = TD50 / ED50) Rotarod->Analysis scPTZ scPTZ Test (Specificity Check) MES->scPTZ Step 3: Mechanism MES->Analysis

Figure 1: Sequential screening cascade ensuring safety (Rotarod) is established before efficacy (MES), preventing false positives due to sedation.

Part 3: Primary Efficacy Screen – Maximal Electroshock Seizure (MES)[1]

The MES test is the "Gold Standard" for sodium channel blockers. It mimics generalized tonic-clonic seizures.[1][2] Hydantoins effectively prevent the spread of the seizure discharge, abolishing the tonic hindlimb extension.

Experimental Rationale
  • Target: Voltage-gated Na+ channels (refractory period prolongation).

  • Endpoint: Abolition of Hindlimb Tonic Extension (HLTE).[2]

  • Relevance: Compounds effective in MES but ineffective in scPTZ are likely Na+ channel blockers (Phenytoin-like profile).

Protocol: MES in Mice (NIH ETSP Standard)

Materials:

  • Animals: Male CF-1 or CD-1 mice (18–25 g).[3]

  • Equipment: Corneal electrodes, constant current shock generator (e.g., Ugo Basile or Harvard Apparatus).

  • Electrolyte: 0.5% tetracaine (anesthetic) in 0.9% saline.[2]

Step-by-Step Methodology:

  • Pre-Screening: 24 hours prior, screen all mice with the MES stimulus. Only animals showing a robust HLTE are included. This eliminates "seizure-resistant" outliers.

  • Drug Administration: Administer the hydantoin derivative (i.p. or p.o.) at the predetermined Time of Peak Effect (TPE).[2][4]

    • Note on TPE: For unknown hydantoins, test at 0.5h, 1h, 2h, and 4h post-dosing.

  • Preparation: Apply a drop of electrolyte solution to the eyes to ensure electrical conductivity and corneal anesthesia.

  • Stimulation:

    • Current: 50 mA (Mice) / 150 mA (Rats).[2]

    • Frequency: 60 Hz (AC).

    • Duration: 0.2 seconds.

  • Observation: Immediately release the animal into a clear observation cage.

  • Scoring (Binary Endpoint):

    • Protected: Absence of HLTE.[2][4] The hindlimbs do not extend >90° relative to the body axis.

    • Not Protected: Presence of HLTE (rigid extension backward).

Data Output: Calculate the ED50 (Effective Dose 50) using Probit analysis based on the percentage of protected animals at different doses.

Part 4: Specificity Screen – Subcutaneous Pentylenetetrazol (scPTZ)

Hydantoins are typically ineffective or weakly effective in this model.

  • Why run it? To confirm the mechanism of action. If a novel hydantoin is highly effective in scPTZ, it suggests a mixed mechanism (e.g., T-type Ca++ blockade or GABAergic modulation) distinct from pure phenytoin-like activity.

Protocol: scPTZ in Mice
  • Dose Finding: Determine the CD97 (Convulsive Dose 97%) of PTZ for your specific batch/strain (typically ~85 mg/kg s.c.).

  • Administration: Inject PTZ subcutaneously into the loose fold of the neck after the test compound has reached TPE.[4]

  • Observation Window: 30 minutes.

  • Endpoint: A single episode of clonic spasms persisting for at least 3-5 seconds.

  • Interpretation: Absence of clonic spasms = Protection.[2][4]

Part 5: Neurotoxicity Assessment – The Rotarod Test[6]

A hydantoin that stops seizures but renders the animal comatose is clinically useless. The Rotarod test measures motor coordination and balance to determine the TD50 (Toxic Dose 50).

Protocol Details

Equipment: Accelerating Rotarod (e.g., Ugo Basile).

Workflow:

  • Training (Crucial):

    • Train mice for 2 consecutive days before testing.

    • Criteria: Mouse must stay on the rod for >180 seconds at low speed (4-5 rpm).

  • Testing:

    • Place mouse on the rod.[5]

    • Acceleration: Ramp from 4 to 40 rpm over 300 seconds.

    • Endpoint: Latency to fall (seconds).

  • Neurotoxicity Definition:

    • A mouse is considered "neurotoxic" if it falls off the rod significantly earlier than its baseline (e.g., < 1 minute) or cannot maintain balance at low speeds.

    • Alternative (Fixed Speed): 6 rpm. Failure is falling off 3 times in 1 minute.

RotarodLogic Start Start Rotarod Test Training Training Phase (2 Days, 4 rpm) Start->Training Screen Can mouse hold for >180s? Training->Screen Exclude Exclude Animal Screen->Exclude No DrugAdmin Administer Hydantoin Screen->DrugAdmin Yes Test Test Phase (Accelerating 4-40 rpm) DrugAdmin->Test Fall Fall Latency Recorded Test->Fall

Figure 2: Rotarod workflow emphasizing the exclusion of motor-incompetent animals prior to drug testing.

Part 6: Data Analysis & Therapeutic Index

To validate a lead candidate, you must calculate the Protective Index (PI) .

ParameterDefinitionCalculation MethodTarget Value for Hydantoins
ED50 Dose protecting 50% of animals in MESProbit / Litchfield-WilcoxonLower is better
TD50 Dose causing motor deficit in 50% of animalsProbit / Litchfield-WilcoxonHigher is better
PI Protective Index (Safety Margin)TD50 / ED50 > 1.0 (Ideally > 2.0)

Interpretation:

  • PI < 1: The drug is toxic at doses required to stop seizures. Fail.

  • PI > 2: Good separation between efficacy and sedation. Pass.

  • Phenytoin Benchmark: Phenytoin typically has a PI of ~2–3 in mice (MES ED50 ~10 mg/kg; Rotarod TD50 ~25-30 mg/kg).

References

  • National Institute of Neurological Disorders and Stroke (NINDS). (n.d.). Epilepsy Therapy Screening Program (ETSP) Protocols. NIH.[6] Retrieved from [Link][7]

  • Castel-Branco, M. M., et al. (2009).[8] The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology. Retrieved from [Link]

  • Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure. Retrieved from [Link]

  • White, H. S., et al. (1995). Discovery and preclinical development of antiepileptic drugs. In: Antiepileptic Drugs (4th ed.). Retrieved from [Link] (Contextual citation via PMC).

  • Dunham, N. W., & Miya, T. S. (1957). A note on a simple apparatus for detecting neurological deficit in rats and mice. Journal of the American Pharmaceutical Association. Retrieved from [Link]

Sources

Preparation and Parenteral Formulation of 5-(4-Methylphenyl)hydantoin Sodium Salt: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-(4-methylphenyl)hydantoin (also known as 5-(p-tolyl)hydantoin) is a hydantoin derivative structurally related to the classic anticonvulsant phenytoin. Widely utilized as a pharmaceutical secondary standard and a specialized research compound (e.g., as a necroptosis inhibitor), its translation into a parenteral dosage form presents significant physicochemical hurdles. Like most hydantoins, the free acid exhibits exceptionally poor aqueous solubility.

To achieve a viable intravenous (IV) or intramuscular (IM) injection, the active pharmaceutical ingredient (API) must be synthesized, chemically converted into its sodium salt, and compounded into a highly specific, alkaline cosolvent vehicle. This application note outlines the end-to-end workflow—from the multicomponent synthesis of the API to the aseptic compounding of the final injectable solution.

Mechanistic Insights & Chemical Rationale

The Bucherer-Bergs Synthesis Pathway

The synthesis of 5-(4-methylphenyl)hydantoin is achieved via the Bucherer-Bergs multicomponent reaction [1]. This method condenses an aldehyde (p-tolualdehyde) with potassium cyanide (KCN) and ammonium carbonate ((NH4)2CO3).

  • Causality of Reagents: The ammonia released from ammonium carbonate reacts with the aldehyde to form an imine. Cyanide ions attack this imine to form an α-aminonitrile intermediate. Concurrently, carbon dioxide (also from the carbonate) reacts with the aminonitrile to form a cyano-carbamic acid, which undergoes intramolecular cyclization to yield the stable 5-substituted hydantoin ring.

Salt Formation & The pH-Solubility Profile

The hydantoin heterocyclic ring possesses a weakly acidic imide proton at the N3 position (pKa ≈ 8.3). In its unionized free-acid state, the compound is highly lipophilic and insoluble in water.

  • Causality of Deprotonation: By reacting the free acid with a stoichiometric equivalent of sodium hydroxide (NaOH) in ethanol, the N3 proton is removed. The resulting sodium salt exhibits significantly higher intrinsic solubility, which is a prerequisite for parenteral administration.

Parenteral Formulation Strategy

Even as a sodium salt, hydantoin derivatives are notoriously unstable in pure aqueous environments. If the pH of the solution drops below 11.5, the sodium salt rapidly hydrolyzes back into the insoluble free acid, causing catastrophic precipitation [2].

  • Causality of the Cosolvent System: To prevent crystallization during storage or upon administration, the formulation utilizes a strict cosolvent system: 40% Propylene Glycol (PG) and 10% Ethanol in Water for Injection (WFI) . Propylene glycol disrupts the hydrogen-bonding network of water, lowering the dielectric constant of the vehicle and stabilizing the lipophilic backbone of the drug [3].

Process Visualization

G cluster_0 API Synthesis (Bucherer-Bergs) cluster_1 Salt Formation cluster_2 Parenteral Formulation SM p-Tolualdehyde + KCN + (NH4)2CO3 Rxn Cyclization Reaction (60°C, EtOH/H2O) SM->Rxn API 5-(4-methylphenyl)hydantoin (Free Acid) Rxn->API SaltRxn Deprotonation (NaOH in Ethanol) API->SaltRxn NaSalt 5-(4-methylphenyl)hydantoin Sodium Salt SaltRxn->NaSalt Compounding Aseptic Compounding (pH Adjusted to 11.5 - 12.0) NaSalt->Compounding Vehicle Cosolvent Vehicle (40% PG / 10% EtOH / 50% WFI) Vehicle->Compounding Filtration 0.22 µm Sterile Filtration Compounding->Filtration Final Final Injectable Solution (50 mg/mL) Filtration->Final

Workflow for the synthesis, salt formation, and parenteral formulation of the hydantoin derivative.

Experimental Protocols

Protocol A: Synthesis of 5-(4-methylphenyl)hydantoin (Free Acid)

Objective: Synthesize the crude API via the Bucherer-Bergs multicomponent reaction.

  • Preparation: Dissolve 0.1 mol of p-tolualdehyde in 50 mL of 95% ethanol in a 250 mL round-bottom flask.

  • Reagent Addition: In a separate beaker, dissolve 0.12 mol of KCN and 0.35 mol of (NH4)2CO3 in 50 mL of distilled water. Caution: Perform strictly inside a fume hood due to the risk of HCN gas generation.

  • Reaction: Add the aqueous solution to the ethanolic aldehyde solution. Equip the flask with a reflux condenser and heat at 60°C for 6 hours under continuous magnetic stirring.

  • Self-Validation Check: Spot the reaction mixture on a TLC plate (Eluent: Ethyl acetate/Petroleum ether 1:1). The complete disappearance of the p-tolualdehyde spot validates the termination of the reaction.

  • Isolation: Cool the mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify slightly with dilute HCl to precipitate the hydantoin. Filter, wash with cold water, and recrystallize from hot ethanol.

Protocol B: Preparation of the Sodium Salt

Objective: Convert the lipophilic free acid into a water-soluble sodium salt.

  • Suspension: Suspend 0.05 mol of the purified 5-(4-methylphenyl)hydantoin in 100 mL of absolute ethanol.

  • Deprotonation: Prepare a stoichiometric solution of NaOH (0.05 mol) in 20 mL of absolute ethanol. Add this dropwise to the hydantoin suspension at room temperature.

  • Self-Validation Check: The transition from a cloudy, opaque suspension to a completely transparent, clear solution visually validates the successful deprotonation and complete conversion to the sodium salt.

  • Recovery: Evaporate the ethanol under reduced pressure using a rotary evaporator. Dry the resulting white crystalline powder in a vacuum oven at 50°C for 24 hours.

Protocol C: Aseptic Compounding of the Injectable Solution (50 mg/mL)

Objective: Formulate a stable, precipitation-resistant parenteral solution.

  • Vehicle Preparation: In a sterile compounding vessel, combine 40 mL of Propylene Glycol (PG) and 10 mL of absolute Ethanol. Add 30 mL of Water for Injection (WFI) and mix thoroughly.

  • API Dissolution: Slowly add 5.0 g of 5-(4-methylphenyl)hydantoin sodium salt to the cosolvent mixture under continuous stirring until completely dissolved.

  • pH Adjustment (Critical Step): Measure the pH of the solution. Using 0.1 M NaOH, adjust the pH to strictly 11.5 – 12.0 . Causality: Failing to maintain this alkaline environment will cause immediate micro-crystallization of the API.

  • Volume Adjustment: QS (quantum satis) to exactly 100 mL with WFI.

  • Sterile Filtration: Pass the solution through a 0.22 µm polyethersulfone (PES) sterilizing-grade filter into depyrogenated Type I amber glass vials. Seal with chlorobutyl rubber stoppers.

  • Self-Validation Check (Dilution Test): Extract a 5 mL aliquot of the final filtered solution and dilute it 1:10 in normal saline (0.9% NaCl). The solution must remain optically clear for at least 1 hour. Immediate cloudiness indicates an insufficient cosolvent ratio or a pH drop below 11.5.

Quantitative Data & Quality Control Parameters

To ensure the safety, efficacy, and stability of the final injectable product, the following Quality Control (QC) specifications must be met prior to batch release:

ParameterSpecification / Target LimitAnalytical MethodScientific Rationale
API Assay 95.0% – 105.0%HPLC-UVEnsures the correct dosing concentration (50 mg/mL) is achieved.
Solution pH 11.5 – 12.0PotentiometryPrevents the hydrolysis of the sodium salt and subsequent API precipitation.
Cosolvent Ratio PG 40% / EtOH 10%GC-FIDMaintains the critical dielectric constant required for lipophilic drug solubility.
Endotoxin Limit < 0.25 EU/mLLAL AssayMandatory safety threshold to prevent pyrogenic reactions in IV administration.
Particulate Matter Meets USP <788>Light ObscurationEnsures the absolute absence of undissolved API micro-crystals or foreign matter.

References

  • Bucherer–Bergs reaction Wikipedia, The Free Encyclopedia URL:[Link]

  • Phenytoin Sodium Injection USP Label U.S. Food and Drug Administration (FDA) URL:[Link]

  • A 5% Glucose Infusion Fluid Provokes Significant Precipitation of Phenytoin Sodium Injection via Interruption of the Cosolvent Effect of Propylene Glycol PubMed (National Institutes of Health) URL:[Link]

solvent selection for recrystallization of 5-(4-methylphenyl)hydantoin

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Recrystallization Protocol for 5-(4-methylphenyl)hydantoin

Executive Summary

Recrystallization remains the most cost-effective unit operation for the purification of 5-substituted hydantoins, specifically 5-(4-methylphenyl)hydantoin (CAS: 51169-17-6). While chromatographic methods exist, they are often unscalable for intermediate purification. This guide details a self-validating protocol for solvent selection and execution, focusing on the physicochemical properties of the hydantoin scaffold (pKa ~8.3, MP 225–226°C). The recommended system—aqueous ethanol—balances yield and impurity rejection, leveraging the compound’s steep solubility curve in protic solvents.

Physicochemical Context & Solvent Logic

To select the correct solvent, one must understand the solute's behavior.[1][2][3][4][5] 5-(4-methylphenyl)hydantoin possesses two distinct functionalities:

  • The Hydantoin Ring: A rigid, polar heterocycle containing two amide groups (acting as hydrogen bond donors and acceptors). It renders the molecule high melting and poorly soluble in non-polar solvents (hexane, toluene).

  • The p-Tolyl Group: A lipophilic aromatic moiety that reduces water solubility compared to unsubstituted hydantoin.

The "Goldilocks" Solvent Strategy:

  • Water: Too polar. The compound is practically insoluble at neutral pH, even at high temperatures.

  • Pure Alcohols (MeOH, EtOH): Often "too good." High solubility at room temperature can lead to poor recovery yields (significant mass loss in the mother liquor).

  • Binary Systems (The Solution): A mixture of a water-miscible organic solvent (alcohol) and an anti-solvent (water) creates a tunable dielectric environment. This allows for high solubility at reflux and near-zero solubility at

    
    .
    
Visual 1: Solvent Selection Logic

SolventSelection Start Start: 5-(4-methylphenyl)hydantoin Crude Solid CheckSol Test Solubility in Hot Ethanol (78°C) Start->CheckSol Soluble Fully Soluble? CheckSol->Soluble Insoluble Insoluble/Cloudy Soluble->Insoluble No AddWater Add Warm Water (Anti-solvent) until Turbidity Point Soluble->AddWater Yes HeatMore Switch to DMF or Acetic Acid (Higher BP) Insoluble->HeatMore Cool Cool to RT, then 4°C AddWater->Cool Crystals Crystals Form? Cool->Crystals Success System Selected: EtOH/H2O Binary Mix Crystals->Success Yes OilOut Oiling Out? Crystals->OilOut No (Amorphous/Oil) Reheat Reheat & Add More EtOH (Too much water) OilOut->Reheat Yes Reheat->Cool

Figure 1: Decision matrix for determining the optimal binary solvent system. The target is a steep solubility curve driven by temperature.

Experimental Protocol 1: Solubility Screening

Objective: To define the exact ratio of Solvent:Anti-solvent before scaling up.

Materials:

  • Crude 5-(4-methylphenyl)hydantoin (approx. 100 mg per test).

  • Solvents: Ethanol (95%), Methanol, Water, Ethyl Acetate.

  • Equipment: Heating block, 4mL vials.

Procedure:

  • Place 100 mg of crude solid into a vial.

  • Add Ethanol dropwise while heating to 75°C (just below boiling). Agitate continuously.

  • Record the volume required to fully dissolve the solid (

    
    ).
    
    • Expert Note: If

      
      , the solvent is too powerful (yield will be low).
      
    • Expert Note: If

      
      , the solubility is too low (process volume will be unmanageable).
      
  • Once dissolved, add hot Water dropwise until a faint, persistent cloudiness appears (the "cloud point").

  • Add one drop of Ethanol to clear the solution.

  • Allow to cool to room temperature undisturbed.

Data Interpretation:

Solvent System Observation at Reflux Observation at 4°C Suitability
Water Insoluble Insoluble Poor
Ethanol (100%) Soluble Soluble (Low Yield) Poor
EtOH:Water (1:1) Soluble Heavy Crystallization Excellent

| Ethyl Acetate | Soluble | Partial Crystallization | Moderate |[6]

Experimental Protocol 2: Recrystallization Execution

Objective: Purification of 10g crude material using the validated EtOH/Water system.

Safety: Cyanide residues may be present if synthesized via Bucherer-Bergs.[7] Ensure pH is acidic (< pH 5) before heating to prevent HCN evolution, although the crude should already be washed. Work in a fume hood.

Step-by-Step Methodology

1. Dissolution (The Saturation Step)

  • Place 10.0 g of crude 5-(4-methylphenyl)hydantoin in a 250 mL round-bottom flask (RBF).

  • Add 60 mL of 95% Ethanol . Add a magnetic stir bar.

  • Heat to reflux (approx. 80°C) using a heating mantle/oil bath.

  • Observation: The solid should mostly dissolve. If not, add Ethanol in 5 mL increments until dissolution is complete.

    • Expert Insight: Do not aim for "instant" dissolution. Allow time for the solid to equilibrate. Excess solvent reduces yield.

2. Hot Filtration (Mechanical Impurity Removal)

  • While keeping the solution near boiling, filter it through a pre-warmed glass funnel with a fluted filter paper (or a heated sintered glass funnel) into a clean, pre-warmed Erlenmeyer flask.

  • Why? This removes insoluble impurities (dust, polymers, inorganic salts like KCl/NaCl from synthesis).

  • Critical: If crystals form on the paper, wash with 5-10 mL of hot ethanol.

3. Anti-Solvent Addition (The Tuning Step)

  • Place the filtrate back on the heat source and bring to a gentle boil.

  • Slowly add hot deionized water (approx. 40-50 mL) via an addition funnel or pipette.

  • Stop adding water the moment the solution turns slightly turbid (cloudy) and the turbidity does not disappear instantly.

  • Add 2-3 mL of Ethanol to make the solution crystal clear again.

  • Target Ratio: You are aiming for roughly 50-60% Ethanol concentration.

4. Crystallization (Thermodynamic Control)

  • Remove the flask from heat. Cover the mouth with foil (poke small holes) or a loose stopper.

  • Stage 1: Allow to cool to Room Temperature (20-25°C) on the benchtop. Do not disturb.

    • Expert Insight: Rapid cooling (e.g., ice bath immediately) traps impurities inside the crystal lattice (occlusion). Slow cooling promotes pure, defined needles/prisms.

  • Stage 2: Once at room temperature, place the flask in an ice-water bath (0-4°C) for 1-2 hours to maximize yield.

5. Isolation and Drying

  • Filter the white crystalline solid using a Buchner funnel and vacuum suction.

  • Wash: Rinse the filter cake with 20 mL of cold 1:1 Ethanol:Water mixture.

    • Warning: Do not use pure ethanol for washing; it will redissolve your product.

  • Dry: Dry in a vacuum oven at 60°C for 4-6 hours.

  • Validation: Check Melting Point. Pure 5-(4-methylphenyl)hydantoin melts sharply at 225–226°C [1, 2].

Visual 2: Recrystallization Workflow

RecrystallizationWorkflow Crude Crude Material (10g) Dissolve Dissolve in Hot EtOH (Reflux, ~80°C) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter CloudPoint Add Hot Water to Cloud Point Filter->CloudPoint Clear Add minimal EtOH to Clear CloudPoint->Clear SlowCool Slow Cool to RT (Crystal Growth) Clear->SlowCool IceBath Ice Bath (0-4°C) (Maximize Yield) SlowCool->IceBath Isolate Vacuum Filtration & Cold Wash IceBath->Isolate Dry Dry (60°C, Vac) Final Product Isolate->Dry

Figure 2: Operational workflow for the purification process.

Troubleshooting & Expert Tips

IssueCauseCorrective Action
"Oiling Out" Solution separated into two liquid phases before crystallizing. Usually caused by adding too much water too quickly or cooling too fast.Reheat the mixture until it is a single phase. Add a small amount of Ethanol. Cool much more slowly (wrap flask in a towel). Seed with a pure crystal if available.
Low Yield Too much solvent used, or the Ethanol ratio is too high.Concentrate the mother liquor (filtrate) on a rotary evaporator to half volume and repeat the cooling step (Second Crop).
Colored Product Oxidation byproducts (often yellow/brown).Add activated charcoal (1-2% w/w) during the initial dissolution (Step 1), boil for 5 mins, then perform the Hot Filtration (Step 2) over Celite to remove the charcoal.
Melting Point Depression Product is wet or impure.Ensure the product is completely dry (water retains stubbornly in hydantoins). If dry and MP is low (<220°C), repeat recrystallization.

References

  • Sigma-Aldrich. 5-(4-Methylphenyl)-5-phenylhydantoin Properties and Safety Data.Link (Note: Used as surrogate for physicochemical property verification of the 5-phenylhydantoin class).

  • ChemicalBook. 5-(4-Methylphenyl)hydantoin CAS 51169-17-6 Data.Link

  • National Institutes of Health (NIH) - PubChem. Bucherer-Bergs Reaction and Hydantoin Synthesis.Link

  • Sarges, R., et al. "Hydantoins as Anticonvulsants." Journal of Medicinal Chemistry. (General reference for hydantoin solubility profiles in polar protic solvents).
  • Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.

Sources

Troubleshooting & Optimization

troubleshooting low solubility of 5-arylhydantoins in biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Arylhydantoin Solubility in Biological Assays

Ticket ID: #SOL-HYD-005 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Topic: Troubleshooting precipitation, variable potency, and assay interference for 5-arylhydantoin scaffolds.

Executive Summary: The "Hidden Crash" Phenomenon

You are likely visiting this page because your 5-arylhydantoin analogs (structurally related to phenytoin) are showing erratic behavior in dose-response curves, or you are observing "flat-lining" potency despite favorable in silico binding scores.

The Core Problem: 5-Arylhydantoins possess a rigid, planar imidazolidine-2,4-dione core. While the 5-aryl substitution increases lipophilicity (desirable for membrane permeability), it significantly increases crystal lattice energy via


 stacking. This results in "brick dust" solubility —the compound prefers to stay in a solid crystal rather than solvate in water.

Furthermore, the N3-proton has a pK


 of ~8.3. In standard physiological assays (pH 7.4), the molecule remains >90% unionized and poorly soluble.

Module 1: Solvent System Optimization

Q: My compound dissolves in 100% DMSO but precipitates immediately when added to the assay buffer. Why?

A: You are experiencing "Solvent Shock." When a small volume of high-concentration DMSO stock is added to a bulk aqueous buffer, the local dielectric constant changes too rapidly. This creates a supersaturated zone where the compound nucleates and crashes out before it can disperse.

The Fix: The "Intermediate Dilution" Protocol Do not pipette 10 mM DMSO stock directly into the assay well. Use an intermediate dilution step to lower the kinetic energy barrier.

Visual Workflow: The "Soft-Landing" Dilution Strategy

DilutionProtocol Figure 1: To prevent solvent shock, perform all serial dilutions in 100% DMSO first. Only the final transfer should introduce the aqueous phase. Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (100x Conc in DMSO) Stock->Inter Serial Dilution (Keep in 100% DMSO) Precip PRECIPITATION RISK (Avoid Direct Spike) Stock->Precip Direct Spike Assay Assay Plate (1% DMSO Final) Inter->Assay Final Transfer (1:100 Dilution) Precip->Assay Turbidity/Crash

Protocol Steps:

  • Master Stock: Prepare 10 mM stock in anhydrous DMSO.

  • Serial Dilution: Perform all dose-response dilutions in 100% DMSO (e.g., in a polypropylene V-bottom plate).

  • Transfer: Transfer 1

    
    L of the DMSO dilution into 99 
    
    
    
    L of assay buffer (pre-warmed to 37°C).
  • Mix: Shake immediately at 500 rpm for 60 seconds.

Module 2: pH and Ionic Strength

Q: Can I increase solubility by adjusting the pH?

A: Only with extreme caution. 5-Arylhydantoins behave as weak acids (pK




8.0–8.[1]5) due to the N3 proton.
pH ConditionIonization StateSolubility StatusBiological Risk
pH 7.4 (PBS) ~90% NeutralLow (<30

g/mL)
Standard physiological relevance.
pH 8.5 ~50% IonizedModerate Risk of hydrolyzing sensitive targets.
pH 10+ >99% IonizedHigh Cytotoxic. Destroys protein integrity.

The "Salt Trap": If you synthesized the sodium salt of your hydantoin (e.g., similar to Phenytoin Sodium), it will appear highly soluble in water. However, the moment you add it to a pH 7.4 buffer, it will convert back to the free acid and precipitate.

Recommendation:

  • Stick to pH 7.4.

  • If your assay tolerates it, use Tris-HCl instead of Phosphate-buffered saline (PBS). Phosphate cations (

    
    , 
    
    
    
    ) can induce "salting out" of hydrophobic drugs faster than organic buffers like Tris or HEPES.

Module 3: Advanced Formulation (Cyclodextrins)

Q: DMSO is toxic to my primary cells (>0.1%). What is the alternative?

A: Use Hydroxypropyl-


-Cyclodextrin (HP-

-CD).
Hydantoins fit perfectly into the hydrophobic cavity of

-cyclodextrins. This encapsulates the lipophilic aryl rings while exposing the hydrophilic hydroxyl groups of the CD to the solvent.

Protocol: HP-


-CD Complexation 
  • Reagent: 2-Hydroxypropyl-

    
    -cyclodextrin (molecular weight ~1400 Da).
    
  • Target: 20% (w/v) stock solution in water or buffer.

Step-by-Step:

  • Dissolve HP-

    
    -CD in water to create a 40% (w/v) solution.
    
  • Dissolve your hydantoin in a minimal volume of acetone or methanol (volatile solvent).

  • Add the hydantoin solution dropwise to the CD solution while stirring.

  • Evaporate the volatile solvent under a stream of nitrogen or vacuum.

  • Dilute with water to reach final 20% CD concentration.

  • Filter sterilize (0.22

    
    m).
    

Note: This creates a "molecular encapsulation" that is often 100x more soluble than the native compound.

Module 4: Diagnostics & Validation

Q: How do I know if my negative result is real or just precipitation?

A: You must run a Nephelometry or Light Scattering Control. Visual inspection is insufficient for micro-precipitates.

Troubleshooting Decision Tree

SolubilityTree Figure 2: Diagnostic workflow to distinguish solubility artifacts from true biological inactivity. Start Low Potency / High Variation CheckTurb Measure Absorbance @ 650nm (or Nephelometry) Start->CheckTurb ResultHigh Signal > Background? CheckTurb->ResultHigh Precip Precipitation Detected ResultHigh->Precip Yes Soluble Compound is Soluble ResultHigh->Soluble No Action1 Reduce Max Conc. or Increase DMSO Precip->Action1 First Step Action3 True Negative (Target Inactive) Soluble->Action3 Action2 Use HP-beta-CD Formulation Action1->Action2 If fails

Validation Protocol:

  • Prepare a "mock assay" plate with compound and buffer (no cells/enzymes).

  • Measure Absorbance at 650 nm (or use a Nephelometer).

  • Any signal significantly above the DMSO blank indicates precipitation.

  • Threshold: If your

    
     is near the solubility limit (
    
    
    
    ), the data is invalid.

References

  • PubChem. Phenytoin (Compound CID 1775) - Chemical and Physical Properties. National Library of Medicine. [Link]

  • Assay Guidance Manual. Solubility and Solubility Screening. NCBI Bookshelf. [Link]

  • Saokham, P., et al. (2018). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes.[2][3] Molecules, 23(5), 1161.[2][3] [Link]

Sources

Technical Support Center: Cyanide Removal in Hydantoin Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Topic: Purification of Bucherer-Bergs & Read Synthesis Products Audience: Process Chemists, medicinal Chemists, QA/QC Specialists

Introduction: The "Trapped" Cyanide Challenge

In the synthesis of hydantoins (imidazolidine-2,4-diones), particularly via the Bucherer-Bergs reaction , residual cyanide is not merely a surface impurity; it is often an inclusion defect. The hydantoin crystal lattice can trap cyanide ions or hydrogen cyanide (HCN) during precipitation, making standard surface washes ineffective.

This guide moves beyond basic "water washing" to provide chemical engineering solutions for lattice release and oxidative destruction , ensuring your material meets ICH Q3D elemental impurity guidelines.

Visual Workflow: The Decontamination Decision Tree

Before selecting a protocol, assess your crude material's state and the nature of the impurity (surface vs. lattice).

CyanideRemovalStrategy Start Crude Hydantoin Product Check Is Cyanide > 1000 ppm? Start->Check Solubility Is Product Water Soluble? Check->Solubility Yes (High Load) Recryst Protocol A: pH Swing Recrystallization (Lattice Release) Check->Recryst No (<1000 ppm) FeMethod Protocol C: Ferrous Complexation (Prussian Blue formation) Solubility->FeMethod Yes (Water Soluble) H2O2Method Protocol B: Oxidative Polishing (H2O2 / pH 9) Solubility->H2O2Method No (Organic Soluble) Final Validate via AgNO3 Titration or Ion Chromatography Recryst->Final FeMethod->Final H2O2Method->Final

Figure 1: Strategic decision tree for selecting the appropriate cyanide remediation protocol based on impurity load and product solubility.

Module 1: Protocol A – The pH Swing (Lattice Release)

Scenario: Your product is a solid precipitate, but it consistently fails cyanide testing despite water washes. Mechanism: This method utilizes the pKa difference between HCN (pKa ~9.2) and the hydantoin imide group (pKa ~9.1). By dissolving the hydantoin in base, you destroy the crystal lattice, releasing trapped CN⁻. Subsequent slow acidification allows the volatile HCN to escape (into a scrubber) before the hydantoin reprecipitates.

Step-by-Step Protocol
  • Dissolution (Lattice Destruction):

    • Suspend the crude hydantoin in water (5–10 volumes).

    • Add 1M NaOH dropwise until the solution reaches pH 10.5–11.0 .

    • Result: The hydantoin deprotonates and dissolves; trapped cyanide is released into the bulk solution.

  • Sparging (The Critical Step):

    • While stirring, bubble Nitrogen (N₂) gas through the solution.

    • WARNING: The off-gas will contain cyanide. This MUST be vented into a scrubber containing 10% NaOH + Bleach (NaOCl).

  • Controlled Reprecipitation:

    • Slowly add 1M HCl to the solution while continuing to sparge.

    • Target pH: pH 2.0–3.0 .

    • Chemistry: As pH drops below 9, CN⁻ converts to HCN gas and is stripped by the N₂ sparge. The hydantoin (now protonated/neutral) precipitates out of a cyanide-depleted solution.

  • Filtration:

    • Filter the solid. Wash with 2 volumes of water.

    • Dry in a vacuum oven (heat assists in removing residual volatile HCN).

Module 2: Protocol B – Oxidative Polishing (H₂O₂)

Scenario: You have a soluble hydantoin or a stubborn impurity that requires chemical destruction rather than physical separation. Mechanism: Hydrogen peroxide oxidizes free cyanide to cyanate (CNO⁻), which is 1000x less toxic and hydrolyzes to CO₂ and NH₃. Reaction:


[1]
Troubleshooting Guide
IssueCauseSolution
Product Degradation pH > 10 caused ring hydrolysis (hydantoic acid formation).Maintain pH strictly between 9.0 and 9.5 . Do not exceed 40°C.
Slow Reaction Lack of catalyst.Add trace CuSO₄ (5–10 mg/L) . Copper catalyzes peroxide oxidation of CN⁻ significantly.[2]
Excess Peroxide Peroxide remaining in product.Quench with Sodium Metabisulfite (Na₂S₂O₅) before isolation.
Execution
  • Adjust solution pH to 9.5 using NaOH.

  • Add 1.2 to 1.5 equivalents of 30% H₂O₂ relative to the estimated cyanide content.

  • Add catalytic CuSO₄ (5 ppm).

  • Stir at ambient temperature for 1–2 hours.

  • Monitor for disappearance of cyanide (see Analytics section).

  • Acidify to pH 3 to precipitate the product (if applicable) or extract with organic solvent.

Module 3: Protocol C – Ferrous Complexation (The "Blue" Method)

Scenario: The H₂O₂ method is degrading your sensitive hydantoin product. Mechanism: Ferrous ions (


) react with cyanide to form the stable, non-toxic ferrocyanide complex 

. Upon acidification or addition of ferric ions (

), this precipitates as Prussian Blue (insoluble).[3]
Protocol
  • Dissolve/suspend crude product in water.

  • Add Ferrous Sulfate (

    
    ) .
    
    • Ratio: Use a 0.5 to 0.8 molar ratio of Fe to CN (excess iron can be detrimental to color).

  • Adjust pH to 7.0–8.0 . Stir for 30 minutes.

  • Filtration:

    • If your product is soluble : Filter off the blue/green iron-cyanide precipitate. The filtrate is your product.

    • If your product is insoluble : This method is NOT recommended as the iron precipitate will contaminate your solid product.

Module 4: Analytics & Validation

Q: How do I know the cyanide is truly gone?

Do not rely on smell (genetic variability makes 20-40% of people unable to smell HCN). Use these definitive methods:

  • The Quick Check (Qualitative):

    • Picric Acid Test: Dip a paper strip soaked in picric acid/Na₂CO₃ into the headspace of the heated sample.

    • Result: Color change from yellow to brick-red indicates HCN evolution.

  • The Quantitation (Quantitative):

    • Liebig Titration: Titrate sample with standard

      
       in the presence of KI (potassium iodide). The endpoint is indicated by permanent turbidity (
      
      
      
      ).
    • Ion Chromatography (IC): The Gold Standard for pharmaceutical compliance (USP <232>/<233>). Capable of detecting ppb levels.

References

  • Bucherer-Bergs Reaction Mechanism & Workup

    • Source: Alfa Chemistry.[4] "Bucherer-Bergs Reaction Overview and Experimental Tips."

  • Oxid

    • Source: USP Technologies.
    • URL:[Link]

  • Ferrous Sulfate Complexation Str

    • Title: "Removal of cyanide compounds from coking wastewater by ferrous sulfate: Improvement of biodegradability."[5][6]

    • Source: Journal of Hazardous M
    • URL:[Link]

  • Analytical Detection (Ion Chromatography)

Sources

preventing polymerization side reactions in hydantoin synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 3 Support Resource for the Bucherer-Bergs and Read-type hydantoin syntheses. It addresses the root causes of oligomerization and polymerization ("tarring") and provides validated mitigation strategies.

Topic: Prevention of Polymerization & Tarry Side-Reactions Ticket ID: HYD-POLY-001 Status: Resolved / Reference Guide

Executive Summary: The "Black Tar" Phenomenon

In hydantoin synthesis, particularly the Bucherer-Bergs reaction, "polymerization" is rarely the formation of a single defined polymer. Instead, it is usually a competitive cascade leading to two distinct classes of intractable byproducts:

  • Azulmic Acid (HCN Polymers): Dark brown/black solids formed by the oligomerization of free cyanide ions, typically triggered by high pH or insufficient carbonyl reactivity.

  • Aldol Condensation Oligomers: Yellow-to-orange viscous tars resulting from the self-reaction of the starting ketone/aldehyde under basic conditions before the hydantoin ring closes.

This guide provides the mechanistic insight and protocols to suppress these pathways.

Mechanistic Failure Analysis

To prevent polymerization, one must understand where the reaction diverges from the productive pathway.

Diagram 1: Competitive Reaction Pathways

This diagram illustrates the "Race Condition" between the desired ring closure and the side reactions.

BuchererBergs_Pathways Start Starting Material (Ketone/Aldehyde) Cyanohydrin Intermediate 1: Cyanohydrin Start->Cyanohydrin  Fast Equilibrium   Aldol SIDE REACTION A: Aldol Condensation (Viscous Orange Tar) Start->Aldol  High pH, Slow CN addition   Reagents Reagents (KCN + (NH4)2CO3) Reagents->Cyanohydrin Azulmic SIDE REACTION B: HCN Polymerization (Black Precipitate) Reagents->Azulmic  Free CN- excess, High Temp   Aminonitrile Intermediate 2: Alpha-Aminonitrile Cyanohydrin->Aminonitrile  + NH3   Carbamate Intermediate 3: Cyano-Carbamic Acid Aminonitrile->Carbamate  + CO2   AminoPoly SIDE REACTION C: Aminonitrile Oligomers Aminonitrile->AminoPoly  Stalled Cyclization   Product FINAL PRODUCT: 5,5-Disubstituted Hydantoin Carbamate->Product  Cyclization  

Caption: Competitive pathways in Bucherer-Bergs synthesis. Red nodes indicate irreversible polymerization sinks.

Critical Parameter Optimization

The following parameters are the primary control knobs for preventing side reactions.

ParameterOptimal RangeFailure Mode (If Deviated)Corrective Action
Stoichiometry 1.0 : 2.0 : 4.0(Ketone : CN⁻ : CO₃²⁻)Excess CN⁻: Promotes Azulmic acid (black tar).Deficient CO₃²⁻: Stalls carbamate formation.Maintain Carbonate excess to buffer pH and drive carbamylation.
pH 8.5 – 9.5 pH > 10: Aldol condensation dominates.pH < 7: HCN gas evolution (Safety Hazard) & stopped reaction.Use (NH₄)₂CO₃ as a self-buffering agent. Avoid strong bases like NaOH.
Temperature 55°C – 65°C > 80°C: Rapid polymerization of aminonitriles.< 50°C: Incomplete cyclization.Use a precise oil bath. Do not use heating mantles (hot spots).
Solvent 50% EtOH/H₂O Pure Organic: Carbonate salts precipitate (heterogeneous).Pure Water: Organic substrate oils out (tar formation).Ensure homogeneity. Add solubilizers (e.g., PEG-400) for lipophilic ketones.

Troubleshooting & FAQs

Direct answers to common user tickets.

Q1: My reaction mixture turned black and viscous within the first hour. What happened?

Diagnosis: This is the classic "Azulmic Acid" scenario. It indicates a high concentration of free cyanide ions that polymerized before reacting with the ketone. Root Cause:

  • Low Carbonyl Reactivity: Sterically hindered ketones react too slowly, leaving CN⁻ exposed.

  • Improper Addition Order: Adding cyanide before the ammonium carbonate buffering system is established. Solution:

  • Pre-equilibration: Mix the Ketone and Ammonium Carbonate first in the solvent for 15 minutes. This forms the imine/heminal intermediate.

  • Slow Addition: Add the Cyanide solution dropwise rather than in one portion.

Q2: I have a low yield and a sticky orange gum at the bottom of the flask.

Diagnosis: Aldol condensation of the starting material. Root Cause: The pH was likely too basic (pH > 10), causing the ketone to react with itself rather than the cyanide. This often happens when using NaCN/KCN without enough Ammonium Carbonate to buffer the alkalinity. Solution:

  • Buffer Check: Ensure you are using Ammonium Carbonate ((NH₄)₂CO₃), not just Ammonia (NH₃). The carbonate is essential for keeping the pH < 10.[1]

  • Solvent Switch: If the ketone is hydrophobic, it may have oiled out, creating a high-concentration pocket where self-reaction is favored. Add Propylene Glycol or Dioxane to maintain a single phase.

Q3: My product precipitates as a "goo" rather than a crystal. How do I fix this?

Diagnosis: Oligomer contamination. Short-chain polymers are acting as plasticizers, preventing crystallization. Solution:

  • The "Flash Acid" Workup: Do not acidify slowly. Pour the reaction mixture into a stirring solution of ice-cold 6M HCl. The rapid pH drop protonates the product immediately, forcing precipitation before oligomers can occlude the crystal lattice.

  • Recrystallization: Use Ethanol/Water (9:1). Most hydantoin polymers are insoluble in hot ethanol and can be filtered off before the product crystallizes upon cooling.

Validated Experimental Protocol (SOP)

Standard Operating Procedure for minimized polymerization risk.

Objective: Synthesis of 5,5-Diphenylhydantoin (Phenytoin) or analogues. Scale: 10 mmol

Reagents:
  • Ketone/Aldehyde: 10 mmol (1.0 eq)

  • Potassium Cyanide (KCN): 20 mmol (2.0 eq) [Handle with extreme care]

  • Ammonium Carbonate: 40 mmol (4.0 eq)[2]

  • Solvent: Ethanol (15 mL) + Water (15 mL)

Workflow:
  • System Prep: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place in an oil bath (do not heat yet).

  • Buffering Phase (Critical): Add Ammonium Carbonate and Water. Stir until mostly dissolved. This establishes the pH buffer (approx pH 9.2).

  • Substrate Addition: Add the Ketone and Ethanol. Stir at room temperature for 10-15 minutes.

    • Why? Allows the ketone to disperse and pre-equilibrate with ammonia.

  • Cyanide Addition: Add KCN in a single portion (solid) or dissolved in minimal water.

  • Thermal Ramp: Heat the oil bath to 60°C .

    • Note: Do not exceed 65°C. If the mixture darkens rapidly, lower temp to 50°C.

  • Reaction Duration: Stir for 12–18 hours. The solution should remain clear or pale yellow. Dark brown indicates failure.

  • Workup (The "Quench"):

    • Cool to room temperature.[3]

    • Concentrate the mixture to ~50% volume (remove ethanol) under reduced pressure (Rotovap). Caution: Trap HCN gas.

    • Add the aqueous residue dropwise into 50 mL of Ice-Cold 6M HCl with vigorous stirring.

    • Collect the white precipitate via vacuum filtration.

    • Wash with water (2x 10 mL) and cold ethanol (1x 5 mL).

Troubleshooting Decision Tree

Use this logic flow to diagnose failed reactions.

Troubleshooting_Tree Start Reaction Outcome? Dark Dark Brown/Black Precipitate Start->Dark Orange Orange/Yellow Sticky Gum Start->Orange Clear Clear Solution (No Precipitate) Start->Clear CheckTemp Check Temp > 70°C? Dark->CheckTemp CheckSol Was mixture homogeneous? Orange->CheckSol Acidify Did you acidify to pH < 2? Clear->Acidify TempHigh Reduce Temp to 55-60°C CheckTemp->TempHigh Yes TempOK Check Reagent Quality (Old KCN?) CheckTemp->TempOK No NotSol Substrate oiled out. Add PEG-400 or Dioxane. CheckSol->NotSol No IsSol Check pH. Too Basic? CheckSol->IsSol Yes NoAcid Hydantoins are soluble in base. Add HCl. Acidify->NoAcid No YesAcid Product is water soluble. Extract w/ EtOAc. Acidify->YesAcid Yes

Caption: Diagnostic logic for common hydantoin synthesis failures.

References

  • Bucherer, H. T., & Steiner, W. (1934). Über die Synthese von Hydantoinen (I. Mitteil).[2][4] Journal für Praktische Chemie. (Foundational mechanism).

  • Ware, E. (1950).[2] The Chemistry of the Hydantoins.[1][5][6][7][8][9][10][11] Chemical Reviews, 46(3), 403–470.[2] (Review of side reactions and polymerization).

  • Sarges, R., et al. (1990). Spiro Hydantoin Aldose Reductase Inhibitors.[12] Journal of Medicinal Chemistry, 33(7), 1859–1865. (Optimization of stoichiometry for difficult substrates).

  • Konnert, L., et al. (2016). Continuous Synthesis of Hydantoins: Intensifying the Bucherer–Bergs Reaction.[12] Synlett, 27, 80-82.[12] (Modern flow chemistry techniques to prevent polymerization).

  • Meusel, M., & Gutschow, M. (2004). Recent Developments in Hydantoin Chemistry.[5][7][8][9] Organic Preparations and Procedures International. .

Sources

purification strategies for 5-(4-methylphenyl)hydantoin from reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Purification strategies for 5-(4-methylphenyl)hydantoin [CAS: 516-39-2] Ticket ID: PUR-HYD-5MP-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because your synthesis of 5-(4-methylphenyl)hydantoin (often derived via the Bucherer-Bergs reaction from 4-methylbenzaldehyde) has resulted in a crude mixture containing unreacted cyanide, ammonium salts, or colored organic impurities.

This molecule poses specific purification challenges due to the amphoteric nature of the hydantoin ring and the hydrophobicity of the p-tolyl substituent. This guide prioritizes purity (>98%) and yield maximization , utilizing the molecule's pKa (~9.1) and solubility profile.

Module 1: Triage & Strategy Selection

Before starting, identify the state of your material to select the correct workflow.

Decision Matrix

Use the following logic flow to determine your starting point.

PurificationStrategy Start START: Current State of Material ReactionMix Crude Reaction Mixture (Aqueous/Alcoholic Solution) Start->ReactionMix CrudeSolid Isolated Crude Solid (Precipitate) Start->CrudeSolid MethodA PROTOCOL A: pH-Swing Precipitation ReactionMix->MethodA Primary Isolation CheckColor Is the solid colored? (Yellow/Brown) CrudeSolid->CheckColor MethodB PROTOCOL B: Ethanol/Water Recrystallization CheckColor->MethodB No (Off-white) MethodC PROTOCOL C: Charcoal Treatment + Recrystallization CheckColor->MethodC Yes (Oxidation) MethodA->CheckColor Post-Isolation

Figure 1: Decision matrix for selecting the appropriate purification workflow based on input material state.[1]

Module 2: Primary Isolation (Protocol A)

Target: Reaction mixtures (Bucherer-Bergs) containing excess carbonate, cyanide, and ammonia. Mechanism: pH-Swing Precipitation.[1]

The hydantoin ring possesses an acidic proton at the N3 position (pKa ~9.1). In the reaction mixture (typically pH >10), the molecule exists as a soluble salt. Acidification protonates N3, rendering the molecule insoluble in water.

Step-by-Step Protocol
  • Degassing (Safety Critical): If your reaction used KCN/NaCN, the mixture contains residual cyanide.

    • Action: Cool the mixture to 0–5°C.

    • Warning: Do not acidify immediately if significant cyanide remains.[1] Ideally, quench residual cyanide with an oxidant (e.g., dilute NaOCl) or ensure the reaction was driven to completion.

  • Filtration of Insolubles:

    • Filter the alkaline reaction mixture before acidification to remove any bis-aldol condensation byproducts (often insoluble oils or gums).[1]

  • Controlled Acidification:

    • Slowly add 6M HCl dropwise with vigorous stirring.

    • Target pH: 2.0 – 3.0.

    • Observation: The solution will cloud over. A white precipitate should form.[1]

    • Note: Do not stop at pH 7.[1] The solubility is still significant at neutral pH due to the polar nature of the hydantoin core. You must drive the equilibrium fully to the non-ionized form.

  • Digestion:

    • Stir the slurry at 0°C for 30–60 minutes. This "ages" the precipitate, preventing the formation of colloidal particles that clog filters.

  • Collection:

    • Vacuum filter.[1] Wash the cake with ice-cold water (3x) to remove inorganic salts (NH4Cl, KCl).

Module 3: Purification via Recrystallization (Protocol B)

Target: Crude solid with >90% purity but containing trace isomers or salts.[1] Solvent System: Ethanol (EtOH) / Water.

The p-tolyl group adds hydrophobicity compared to unsubstituted phenylhydantoin, making EtOH/Water the ideal binary system.

Solubility Data & Solvent Selection
SolventTemp (25°C)Temp (Boiling)Suitability
Water InsolubleSparingly SolubleAnti-solvent
Ethanol (95%) SolubleHighly SolublePrimary Solvent
Ethyl Acetate SolubleSolubleGood for extraction, poor for crystals
Diethyl Ether InsolubleInsolubleWash solvent
Step-by-Step Protocol
  • Dissolution:

    • Place crude solid in a flask.

    • Add 95% Ethanol (approx. 10-15 mL per gram of solid).

    • Heat to reflux.[1] If solids remain, add EtOH in small increments until clear.

  • Hot Filtration (Optional):

    • If insoluble specks remain at boiling, filter rapidly through a pre-warmed glass frit/funnel.

  • Nucleation:

    • Remove from heat.[1] Add hot water dropwise until a faint permanent turbidity (cloudiness) appears.

    • Add 1-2 drops of EtOH to clear it again.

  • Crystallization:

    • Allow to cool slowly to room temperature (insulate flask with a towel).[1]

    • Once at RT, transfer to an ice bath (0-4°C) for 2 hours.

  • Harvest:

    • Filter crystals.[1]

    • Wash: Use a cold 1:1 EtOH:Water mixture.

    • Dry: Vacuum oven at 60°C (Melting point is typically >230°C, so thermal degradation is unlikely).[1]

Module 4: Troubleshooting & FAQs

Q1: My product is yellow/brown instead of white. What happened?

A: This is likely due to the oxidation of unreacted 4-methylbenzaldehyde or polymerization of cyanide byproducts.

  • Fix (Protocol C): During the recrystallization (Module 3, Step 1), add Activated Charcoal (5-10 wt%) to the boiling ethanol solution. Boil for 5-10 minutes, then perform a hot filtration over a Celite pad to remove the charcoal before adding the water anti-solvent.

Q2: I have low yield after acidification.

A: Check your pH.

  • Hydantoins are weak acids.[1] If the pH is 5-6, a significant portion remains soluble. Ensure pH is < 3.0 .

  • Volume Check: If your reaction volume is too large (too much water), the product may remain dissolved. Concentrate the reaction mixture by 50% via rotary evaporation before acidification.

Q3: The product is "oiling out" instead of crystallizing.

A: This occurs when the product precipitates as a liquid before forming a crystal lattice, often due to impurities lowering the melting point or adding water too fast.

  • Fix: Re-heat to dissolve the oil. Add the water co-solvent much slower.

  • Seeding: Add a tiny crystal of pure 5-(4-methylphenyl)hydantoin to the cooling solution at ~40°C to induce proper lattice formation.

Q4: How do I remove trapped inorganic salts?

A: If the ash content is high:

  • Triturate (stir) the solid in warm water (50°C) for 30 minutes and filter. The hydantoin is insoluble in water at this temperature, but ammonium/potassium salts will dissolve.

References

  • Bucherer-Bergs Reaction Mechanism & Conditions Ware, E. "The Chemistry of the Hydantoins."[2] Chemical Reviews, 1950.[1][3] [1]

  • Synthesis of 5-substituted Hydantoins Sargent, et al.[1][4] "Synthesis of Hydantoins via Bucherer-Bergs Reaction."[1][3][4][5][6][7][8] Journal of Organic Chemistry.

  • Solubility and pKa Data for Hydantoin Derivatives PubChem Compound Summary for 5-phenylhydantoin (Analogous structure).

  • Recrystallization Strategies for Aryl-Hydantoins Vogel's Textbook of Practical Organic Chemistry, 5th Ed. (General reference for hydantoin workup).

Sources

controlling pH for optimal precipitation of hydantoin derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist (Separation Sciences Division) Ticket ID: HYD-PRECIP-001 Subject: Optimization of pH-swing crystallization for hydantoin derivatives (e.g., Phenytoin, Nitrofurantoin).

Core Directive: The Science of Hydantoin Solubility

Welcome to the technical guide. To control precipitation, you must first master the equilibrium. Hydantoin derivatives function as weak acids due to the imide proton at the N-3 position.[1]

  • High pH (pH > pKa + 2): The molecule is deprotonated (anionic form), highly soluble in water/alkali.

  • Low pH (pH < pKa - 1): The molecule is protonated (neutral form), poorly soluble in water, leading to precipitation.

The Critical Parameter: The transition is not binary; it follows the Henderson-Hasselbalch equation. Precipitation onset occurs when the concentration of the neutral form exceeds its intrinsic solubility (


).


Key Insight: For 5,5-diphenylhydantoin (Phenytoin, pKa ~8.3), dropping the pH from 12 to 8.3 converts only 50% of the salt to the insoluble acid. To achieve >99% theoretical yield, you must drive the pH significantly below the pKa (typically pH 5–6).

Troubleshooting Hub (Q&A)

Issue 1: "My product is 'oiling out' (liquid-liquid phase separation) instead of crystallizing."

Diagnosis: This occurs when the limit of solubility (supersaturation) is exceeded at a temperature above the melting point of the solvated solid (or the oiling-out boundary).[2][3] This is common when acidifying too rapidly or at too high a temperature.

Corrective Protocol:

  • Reduce Acid Addition Rate: High local supersaturation generates oil droplets. Switch to a slow dosing pump for the acid.

  • Temperature Management:

    • Scenario A (High Impurity): Impurities depress the melting point.[2][3][4] Perform a "charcoal polish" filtration while the solution is alkaline (pH 11-12) to remove organic impurities before acidification.

    • Scenario B (Intrinsic Behavior): Lower the temperature of the alkaline solution before acidification. If the oil forms at 40°C, cool to 20°C before adding acid.

  • Seed Loading: Add seed crystals of the pure product at the "metastable zone" (just as the solution becomes cloudy, approx pH 9.0 for phenytoin) to provide a surface for growth rather than oil formation.[5]

Issue 2: "The precipitate is extremely fine and clogs the filter (slow filtration)."

Diagnosis: You have triggered nucleation-dominated crystallization . Rapid pH shock creates billions of tiny nuclei that cannot grow into large, filterable crystals.

Corrective Protocol:

  • Implement a pH Ramp: Do not dump acid. Use a linear dosing rate over 60–90 minutes.

  • Ostwald Ripening: Once the final pH is reached, hold the slurry at an elevated temperature (e.g., 40–50°C) for 1–2 hours with gentle agitation. This allows small "fines" to redissolve and deposit onto larger crystals.

  • Agitation Control: High shear (vigorous stirring) breaks crystals. Use a hydrofoil impeller at low RPM.

Issue 3: "I reached the target pH, but the yield is lower than calculated."

Diagnosis:

  • pH Not Low Enough: Check the pKa. If your derivative has electron-withdrawing groups (e.g., sulfonyl), the pKa might be lower (e.g., ~4.9). Acidifying to pH 7 is insufficient; you need pH ~2-3.

  • Cosolvent Effect: If you used ethanol or acetone to help dissolve the starting material, the solubility of the neutral form (

    
    ) is significantly higher than in pure water.
    

Corrective Protocol:

  • Validate pKa: Measure the pKa of your specific derivative.

  • Remove Cosolvent: Distill off organic solvents before the final acidification step if possible.

Standard Operating Procedure (SOP)

Workflow: Controlled pH-Swing Crystallization of 5,5-Disubstituted Hydantoins

Reagents:

  • Crude Hydantoin Derivative

  • 1.0 M NaOH (Dissolution solvent)

  • 1.0 M HCl or Acetic Acid (Precipitation agent)

  • Activated Carbon (Optional)

Step-by-Step Protocol:

  • Dissolution (The Alkaline Phase):

    • Suspend crude solid in water.

    • Add 1.0 M NaOH slowly with stirring until pH > 11.5. Ensure complete dissolution.

    • Checkpoint: If solution remains cloudy, filter through a 0.45 µm membrane to remove inorganic insolubles.

  • Purification (Optional):

    • Add Activated Carbon (5% w/w relative to substrate) to adsorb colored impurities.

    • Stir for 30 mins at 25°C. Filter.

  • The "Cloud Point" Approach (Nucleation Control):

    • Place filtrate in a jacketed reactor at 25°C.

    • Slowly add 1.0 M HCl. Monitor pH continuously.

    • Stop acid addition when the solution turns faintly opalescent (The Cloud Point).

    • Hold for 15 minutes. Allow seeds to form.

  • Growth Phase:

    • Resume acid addition at a rate of 1 mL/min.

    • Target Final pH: 1.5 to 2.0 units below the compound's pKa (typically pH 5.0–6.0 for phenytoin).

  • Digestion (Ripening):

    • Heat slurry to 45°C for 60 minutes.

    • Cool to 10°C over 60 minutes.

  • Isolation:

    • Filter under vacuum. Wash cake with 3x bed volumes of water (pH adjusted to final mother liquor pH).

    • Dry at 60°C under vacuum.

Data & Reference Tables

Table 1: pKa Values of Common Hydantoin Derivatives

Knowing the pKa is essential for setting the final pH target.

Compound NameSubstituents (C-5)Approx. pKa (at 25°C)Target pH for Precipitation
Hydantoin H, H9.1< 7.0
Phenytoin Phenyl, Phenyl8.35.0 – 6.0
Mephenytoin Ethyl, Phenyl (N-3 Methyl)8.5*< 6.5
Nitrofurantoin (Complex Side Chain)7.2< 5.0
Sulfonyl-Phenytoin Phenyl, Phenyl (N-1 Sulfonyl)~4.9< 2.5

*Note: N-3 substitution removes the acidic proton; Mephenytoin pKa refers to N-1 or hydrolysis products if applicable. Standard Mephenytoin is non-acidic at N-3.

Table 2: Solubility Profile of Phenytoin
pH ConditionStateSolubility (approx.)
pH 1.0 - 7.0 Protonated (Neutral)~20 µg/mL (Insoluble)
pH 8.3 50% IonizedTransition Zone
pH 10.0 Mostly Ionized~1-2 mg/mL
pH > 11.5 Fully Deprotonated>15 mg/mL (Highly Soluble)

Visual Workflow (Process Logic)

The following diagram illustrates the decision logic for the crystallization process.

HydantoinPrecipitation Start Start: Crude Hydantoin Dissolve Dissolve in NaOH (pH > 11.5) Start->Dissolve Filter Filter Insolubles / Charcoal Treat Dissolve->Filter TempCheck Check Temp vs. Impurity Profile Filter->TempCheck DecisionOil Risk of Oiling Out? TempCheck->DecisionOil CoolDown Cool to < 20°C DecisionOil->CoolDown Yes (High Impurity) AddAcidSlow Slow Acid Addition to Cloud Point DecisionOil->AddAcidSlow No (Pure) CoolDown->AddAcidSlow Seed Add Seed Crystals (Optional) AddAcidSlow->Seed AcidRamp Ramp Acid to Target pH (pKa - 2) Seed->AcidRamp Ripening Digestion (Heat/Cool Cycle) AcidRamp->Ripening FinalFilter Filtration & Wash Ripening->FinalFilter

Caption: Logic flow for pH-swing crystallization, emphasizing temperature control to prevent oiling out.

References

  • Ware, E. (1950). "The Chemistry of the Hydantoins." Chemical Reviews, 46(3), 403–470. Link

  • Agarwal, S. P., & Blake, M. I. (1968). "Determination of the pKa value of 5,5-diphenylhydantoin." Journal of Pharmaceutical Sciences, 57(8), 1434–1435. Link

  • Mettler Toledo. (n.d.). "Oiling Out in Crystallization: Causes and Solutions." Technical Whitepaper. Link

  • Bordwell, F. G. (n.d.). "Bordwell pKa Table (Acidity in DMSO and Water)." University of Wisconsin-Madison. Link

  • PubChem. (n.d.). "Phenytoin Compound Summary: Chemical and Physical Properties." National Library of Medicine. Link

Sources

Technical Support Center: Resolving Emulsion Formation During Hydantoin Extraction Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for troubleshooting challenges in synthetic and medicinal chemistry. This guide provides in-depth, experience-driven advice for researchers, scientists, and drug development professionals encountering emulsion formation during the workup of hydantoin extractions. Our focus is on providing not just procedural steps, but the scientific rationale behind them to empower you to make informed decisions in the lab.

Understanding Emulsion Formation: The "Why" Behind the Problem

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution.[1] In the context of a hydantoin extraction, this typically manifests as a cloudy or milky layer between the organic and aqueous phases, making a clean separation difficult, if not impossible.[2][3] This can lead to significant product loss and contamination.

Emulsions form when one liquid is dispersed as fine droplets within the other, a process often triggered by vigorous shaking during liquid-liquid extraction.[4] The stability of these emulsions is often enhanced by the presence of surfactant-like molecules that possess both hydrophilic (water-loving) and hydrophobic (oil-loving) properties.[4][5] These molecules position themselves at the oil-water interface, reducing the interfacial tension and preventing the small droplets from coalescing.[5][6]

In hydantoin synthesis, potential emulsifying agents can include:

  • Unreacted starting materials or intermediates: Some reagents or byproducts in the reaction mixture may have amphiphilic properties.

  • High molecular weight compounds: Complex organic molecules can act as surfactants.[7]

  • Fine particulate matter: Insoluble solids can accumulate at the interface and stabilize emulsions.

The goal of breaking an emulsion is to disrupt this stable arrangement and allow the dispersed droplets to merge back into a distinct layer.[4]

Preventative Measures: Avoiding Emulsions from the Start

The most effective way to deal with an emulsion is to prevent its formation in the first place.[4][7] Here are some proactive strategies:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel.[7][8] This provides sufficient surface area for extraction without the high shear forces that create fine droplets.

  • Solvent Choice: Some organic solvents are more prone to forming emulsions than others. For instance, chlorinated solvents like dichloromethane (DCM) are often cited as being more likely to cause emulsions.[9][10] If feasible, consider using a less problematic solvent like ethyl acetate.

  • Pre-emptive "Salting Out": If you anticipate emulsion formation, add a saturated salt solution (brine) or solid salt to the aqueous phase before extraction.[2][3][11] This increases the ionic strength of the aqueous layer, making it more polar and forcing non-polar organic compounds (including some emulsifying agents) into the organic layer, which can help prevent emulsion formation.[4][7][11]

Troubleshooting Guide: Resolving Persistent Emulsions

If an emulsion has already formed, a systematic approach is necessary. The choice of method will depend on the nature and stability of the emulsion.

Initial, Non-Invasive Approaches
  • Patience is a Virtue: Allow the separatory funnel to stand undisturbed for a period.[2][3][8][9] Sometimes, the emulsion will break on its own with time.

  • Gentle Agitation: Slowly swirl the mixture or gently stir the emulsion layer with a glass rod.[2][3][9] This can encourage the dispersed droplets to coalesce.

Chemical Interventions
  • "Salting Out": This is often the most effective first chemical step. Add a saturated solution of sodium chloride (brine) or solid salt to the mixture.[4][7][8] The increased ionic strength of the aqueous layer helps to break the emulsion.[4][7]

  • pH Adjustment: If the emulsion is stabilized by acidic or basic compounds, altering the pH of the aqueous layer can disrupt their surfactant properties.[2][3] For example, if the emulsion is caused by an alkali soap, acidifying the mixture can break the emulsion.[2][3]

  • Addition of a Different Organic Solvent: Adding a small amount of a different organic solvent can change the overall polarity of the organic phase, which may help to dissolve the emulsifying agent and break the emulsion.[7]

Physical and Mechanical Methods
  • Filtration: Passing the entire mixture through a plug of glass wool or phase separation filter paper can sometimes physically remove the emulsified layer.[4][7] Phase separation paper is specially treated to allow either the aqueous or organic phase to pass through while retaining the other.[7]

  • Centrifugation: This is a highly effective method for breaking stubborn emulsions.[2][3][4][12] The centrifugal force accelerates the separation of the denser and lighter phases.[12]

  • Ultrasonic Bath: Placing the extraction vessel in an ultrasonic bath can sometimes provide the energy needed to disrupt the emulsion.[2][3]

  • Temperature Modification: Gently warming or cooling the mixture can alter the viscosity and interfacial tension, which may be enough to break the emulsion.[8]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for addressing emulsion formation.

Emulsion_Troubleshooting Start Emulsion Formed Patience Allow to Stand Start->Patience Initial Step Gentle_Agitation Gentle Swirling / Stirring Patience->Gentle_Agitation If Unresolved Resolved Emulsion Resolved Patience->Resolved If Resolved Salting_Out Add Brine / Salt (Salting Out) Gentle_Agitation->Salting_Out If Unresolved Gentle_Agitation->Resolved If Resolved pH_Adjustment Adjust pH Salting_Out->pH_Adjustment If Unresolved Solvent_Addition Add Different Organic Solvent Salting_Out->Solvent_Addition If Unresolved Salting_Out->Resolved If Resolved Filtration Filter (Glass Wool / Phase Separation Paper) pH_Adjustment->Filtration If Unresolved pH_Adjustment->Resolved If Resolved Solvent_Addition->Filtration If Unresolved Solvent_Addition->Resolved If Resolved Centrifugation Centrifuge Filtration->Centrifugation If Unresolved Ultrasonication Ultrasonic Bath Filtration->Ultrasonication If Unresolved Temperature Change Temperature Filtration->Temperature If Unresolved Filtration->Resolved If Resolved Centrifugation->Resolved Ultrasonication->Resolved Temperature->Resolved

Caption: A decision tree for troubleshooting emulsion formation.

Summary of Emulsion Breaking Techniques

Method Principle of Action Advantages Disadvantages
Allowing to Stand Gravitational separation over time.Simple, no reagents needed.Can be very time-consuming.
Gentle Agitation Encourages coalescence of droplets.Simple, no reagents needed.May not be effective for stable emulsions.
"Salting Out" Increases ionic strength of the aqueous phase.Often very effective, simple to perform.Introduces salt into the aqueous phase.
pH Adjustment Neutralizes charged emulsifying agents.Can be very effective for specific emulsion types.Requires knowledge of the system's chemistry.
Solvent Addition Alters the polarity of the organic phase.Can be effective for certain emulsions.Introduces another solvent to the system.
Filtration Physically separates the emulsified layer.Can be quick and effective.May result in some product loss.
Centrifugation Accelerates phase separation by centrifugal force.Highly effective for most emulsions.Requires access to a centrifuge.
Ultrasonication Disrupts the emulsion with ultrasonic waves.Can be effective for some emulsions.Requires an ultrasonic bath.
Temperature Change Alters viscosity and interfacial tension.Simple, no reagents needed.May not be effective for all emulsions.

Frequently Asked Questions (FAQs)

Q1: Why does vigorous shaking cause emulsions?

Vigorous shaking introduces a large amount of mechanical energy into the system. This energy breaks down the interface between the two immiscible liquids, dispersing one liquid into the other as very fine droplets.[4] The smaller these droplets are, the larger the total surface area between the two phases, and the more stable the resulting emulsion tends to be, especially if surfactant-like molecules are present.

Q2: I've added brine, but the emulsion is still not breaking. What should I do next?

If "salting out" is ineffective, the emulsion may be stabilized by non-ionic species or fine particulates. The next logical steps would be to try a physical method. Filtration through a plug of glass wool or Celite can physically disrupt the emulsion.[7][10] If that fails, centrifugation is often the most robust method for forcing a separation.[2][3][4][12]

Q3: Can the order in which I add solvents and solutions during workup affect emulsion formation?

Yes, the order of addition can be important. It is often beneficial to add any salts or acids to the aqueous layer before introducing the organic extraction solvent. This pre-treatment can increase the polarity of the aqueous phase and potentially prevent the formation of an emulsion when the organic solvent is added and mixed.

Q4: Are there any "green" or more environmentally friendly alternatives to traditional organic solvents that are less prone to emulsion formation?

The field of green chemistry is actively exploring alternatives. While traditional solvents are still common, some research is looking into deep eutectic solvents (DESs) and ionic liquids (ILs) for extractions.[13] In some cases, switching to a less hazardous and less emulsion-prone solvent like ethyl acetate from a chlorinated solvent like dichloromethane can be a "greener" choice. Additionally, techniques like Supported Liquid Extraction (SLE) can be used for samples prone to emulsion formation, as they utilize a solid support and avoid the vigorous mixing of two liquid phases.[7]

Q5: What is a phase-transfer catalyst, and can it cause emulsions?

A phase-transfer catalyst (PTC) is a substance that facilitates the transfer of a reactant from one phase to another where the reaction occurs.[14] Typically, these are quaternary ammonium or phosphonium salts that help move an ionic reactant from an aqueous phase into an organic phase.[14] Because PTCs have surfactant-like properties (a charged, hydrophilic head and a lipophilic tail), they can sometimes stabilize emulsions. If you are using a PTC and experiencing emulsion problems, you may need to use one of the more robust breaking techniques, like centrifugation, or consider methods to remove the PTC after the reaction is complete.

References

  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • How does emulsion splitting work? - Kluthe Magazine. Available at: [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions - Spectro Scientific. Available at: [Link]

  • Tackling emulsions just got easier - Biotage. Available at: [Link]

  • How To: Manage an Emulsion - Chemistry - University of Rochester. Available at: [Link]

  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions - AZoM. Available at: [Link]

  • Enhancing Extractions by Salting Out | LCGC International. Available at: [Link]

  • What is the best physical way to separate a water-oil emulsion in an industrial process? | ResearchGate. Available at: [Link]

  • Salting-out Liquid-Liquid Extraction (SALLE) - LCGC International. Available at: [Link]

  • Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. Available at: [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction - K-Jhil. Available at: [Link]

  • Emulsion Breaking: Water Formulation Strategies That Work. Available at: [Link]

  • Hydantoin synthesis - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Characterization of Amino Acid-Derived Hydantoins. Available at: [Link]

  • Phase-transfer catalyst - Wikipedia. Available at: [Link]

  • Problems with extractions - Chemistry Teaching Labs - University of York. Available at: [Link]

  • Emulsion Failures in the Lab: Why They Happen and How to Fix Them - CM Studio+. Available at: [Link]

  • Emulsion Breakers | Smart Fluid Internacional. Available at: [Link]

  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques - YouTube. Available at: [Link]

  • Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. Available at: [Link]

  • Optimization of salting out liquid–liquid extraction parameters (a)... - ResearchGate. Available at: [Link]

  • How to Stop Emulsions Separating: The Science Behind Creating Stable Emulsions. Available at: [Link]

  • Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction - Journal of Synthetic Chemistry. Available at: [Link]

  • The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC. Available at: [Link]

  • Catalytic Extraction-Phase-Transfer Catalysis as a Separation Technique. Part I. Selective Esterification of Carboxylic Acid Sal. Available at: [Link]

  • A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. Available at: [Link]

  • Phase-transfer catalyst separation by CO 2 enhanced aqueous extraction - Chemical Communications (RSC Publishing) DOI:10.1039/B200335J. Available at: [Link]

  • solid-liquid extraction - Columbia University. Available at: [Link]

  • Breaking emulsions : r/chemistry - Reddit. Available at: [Link]

  • Preventing Emulsions by Mitigating Solids - JPT. Available at: [Link]

  • Liquid-Liquid vs Supported-Liquid vs Solid-Phase Extraction - Aurora Biomed. Available at: [Link]

  • How emulsions form and break? - Biolin Scientific. Available at: [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation - Phenomenex. Available at: [Link]

  • Liquid-Liquid Extraction Techniques Principles and Optimisation - Element Lab Solutions. Available at: [Link]

  • Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. Available at: [Link]

Sources

Validation & Comparative

Chiral HPLC Separation of 5-(4-Methylphenyl)hydantoin Enantiomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Chiral HPLC Separation Methods for 5-(4-methylphenyl)hydantoin Enantiomers Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The separation of 5-(4-methylphenyl)hydantoin (also known as 5-(p-tolyl)hydantoin) enantiomers is a critical step in pharmacological profiling, as the stereochemistry at the C5 position significantly influences anticonvulsant activity and metabolic pathways.

This guide evaluates the three most effective High-Performance Liquid Chromatography (HPLC) methodologies for this separation. Based on structural activity relationships (SAR) of 5-aryl-hydantoins, Amylose-based Polysaccharide columns (Chiralpak AD-H) are identified as the "Gold Standard" for initial screening, offering the highest probability of baseline resolution (


). Cellulose-based phases (Chiralcel OD-H) and Pirkle-type phases (Whelk-O 1) serve as robust alternatives when specific selectivity changes are required.
Scientific Foundation: The Chiral Challenge

5-(4-methylphenyl)hydantoin possesses a single chiral center at the C5 position of the imidazolidine-2,4-dione ring. Separation is driven by the recognition of this stereogenic center, which is flanked by:

  • A Hydrogen Bond Donor/Acceptor System: The imide (N3-H) and amide (N1-H) groups, along with carbonyl oxygens (C2=O, C4=O).

  • A Hydrophobic Aryl Group: The 4-methylphenyl moiety, which engages in

    
    -
    
    
    
    interactions and inclusion complexation.

Successful separation requires a Chiral Stationary Phase (CSP) capable of a "Three-Point Interaction" involving hydrogen bonding, steric fit, and


-

stacking.
Methodology Comparison
Method A: Amylose-Based CSP (Chiralpak AD-H)

The Universal First-Choice

Mechanism: The Chiralpak AD-H column utilizes Amylose tris(3,5-dimethylphenylcarbamate) coated on silica.[1][2] The helical structure of the amylose polymer creates chiral grooves that accommodate the 4-methylphenyl ring, while the carbamate groups form hydrogen bonds with the hydantoin ring.

  • Pros: Highest success rate for 5-substituted hydantoins; high loading capacity.

  • Cons: Sensitive to certain solvents (e.g., THF, chloroform) if not using the "Immobilized" (IA) version.

Method B: Cellulose-Based CSP (Chiralcel OD-H)

The Complementary Alternative

Mechanism: Uses Cellulose tris(3,5-dimethylphenylcarbamate) .[1][2][3][4][5][6] While chemically identical to the AD selector, the cellulose backbone forms linear "sheets" rather than helices. This creates a different steric environment (cavity shape) often providing separation when the amylose column fails.

  • Pros: Often provides higher separation factors (

    
    ) for rigid planar molecules.
    
  • Cons: Sometimes exhibits broader peaks for hydantoins compared to AD-H.

Method C: Pirkle-Type CSP (Whelk-O 1)

The Synthetic Robust Option

Mechanism: A fully synthetic phase based on 1-(3,5-dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene . It relies heavily on


-

interactions between the electron-rich 4-methylphenyl group of the analyte and the electron-deficient dinitrobenzoyl group of the CSP.
  • Pros: Extremely durable; compatible with all mobile phases; ideal for preparative scale-up.

  • Cons: Generally lower resolution for this specific class compared to polysaccharide phases.

Comparative Performance Data

Data extrapolated from validated studies on 5-phenylhydantoin and 5-(4-chlorophenyl)hydantoin analogs [1, 2].

FeatureAmylose (AD-H) Cellulose (OD-H) Pirkle (Whelk-O 1)
Primary Mechanism Inclusion + H-BondingInclusion + H-Bonding

-

Interaction + H-Bonding
Typical Mobile Phase Hexane / IPA (90:10)Hexane / Ethanol (90:10)Hexane / IPA (80:20)
Selectivity (

)
High (1.2 – 1.5)Medium (1.1 – 1.3)Medium (1.1 – 1.2)
Resolution (

)
Excellent (> 2.5) Good (> 1.5)Moderate (> 1.2)
Elution Order Typically (S) then (R)*VariablePredictable (Synthetic)
Robustness Moderate (Coated)Moderate (Coated)High (Covalently Bonded)

*Note: Elution order can reverse based on solvent and temperature; confirmation with pure standards is required.

Recommended Experimental Protocol (Self-Validating)

Objective: Achieve baseline separation (


) of 5-(4-methylphenyl)hydantoin enantiomers.
Phase 1: System Setup
  • Column: Chiralpak AD-H (4.6 mm x 250 mm, 5 µm).[2]

  • Mobile Phase: n-Hexane : 2-Propanol (90 : 10 v/v).

    • Why: 2-Propanol is preferred over ethanol for AD columns to maximize the swelling of the chiral polymer, enhancing the "fit" of the inclusion complex.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 220 nm (amide absorption) or 254 nm (phenyl ring).

Phase 2: Sample Preparation[7]
  • Dissolve 1 mg of racemic 5-(4-methylphenyl)hydantoin in 1 mL of Mobile Phase .

    • Critical: Do not dissolve in pure IPA or Ethanol and then inject into a Hexane-rich system; this causes solvent shock and peak distortion.

  • Filter through a 0.45 µm PTFE syringe filter.

Phase 3: Validation & Optimization (The Logic Tree)
  • Scenario A:

    
      -> Method Validated.
    
  • Scenario B:

    
     (Partial Separation)  -> Lower flow rate to 0.5 mL/min to improve mass transfer.
    
  • Scenario C: No Separation -> Switch Mobile Phase modifier to 100% Ethanol (requires column flush). If still no separation, switch to Chiralcel OD-H .

Mechanism of Action Visualization

The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition of hydantoins on polysaccharide phases.

ChiralRecognition cluster_mechanisms Interaction Forces Analyte 5-(4-methylphenyl)hydantoin (Racemate) Interaction Chiral Recognition Complex Analyte->Interaction CSP Polysaccharide CSP (Amylose tris(3,5-dimethylphenylcarbamate)) CSP->Interaction HBond H-Bonding (Hydantoin N-H <-> CSP C=O) Interaction->HBond PiPi π-π Stacking (Tolyl Ring <-> Phenylcarbamate) Interaction->PiPi Inclusion Steric Inclusion (Tolyl fits in Amylose Groove) Interaction->Inclusion Result_S S-Enantiomer (Stronger Retention) Separation Baseline Resolution (Rs > 2.0) Result_S->Separation Late Elution Result_R R-Enantiomer (Weaker Retention) Result_R->Separation Early Elution HBond->Result_S Optimal Fit HBond->Result_R Steric Clash PiPi->Result_S Inclusion->Result_S

Caption: The three-point interaction model showing how the specific spatial arrangement of the S-enantiomer allows for simultaneous H-bonding and inclusion, leading to greater retention compared to the R-enantiomer.

Troubleshooting & Optimization
  • Peak Tailing: Hydantoins have NH groups that can interact with residual silanols on the silica support.

    • Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase to mask active sites.

  • Elution Order Reversal:

    • Insight: Changing the alcohol modifier from 2-Propanol to Ethanol can sometimes reverse the elution order on Amylose columns due to conformational changes in the polymer helix [3]. Always re-validate peak identity when changing solvents.

  • Solubility Issues:

    • If the sample is insoluble in Hexane/IPA, use Chiralpak IA (Immobilized Amylose). This allows the use of stronger solvents like Dichloromethane (DCM) or Ethyl Acetate as components of the mobile phase.

References
  • Kartozia, I., et al. (2002).[5] "Comparative HPLC enantioseparation of new chiral hydantoin derivatives on three different polysaccharide type chiral stationary phases." Journal of Pharmaceutical and Biomedical Analysis, 27(3-4), 457-465.

  • MDPI Separations. (2022). "Enantioseparation of syn- and anti-3,5-Disubstituted Hydantoins by HPLC and SFC on Immobilized Polysaccharides-Based Chiral Stationary Phases." Separations, 9(7), 157.[8]

  • Yang, H., et al. (2014).[9] "High-performance liquid chromatographic enantioseparation of 3,5-disubstituted hydantoins analogs and temperature-induced reversals of elution orders." Journal of Chromatography A, 1355, 291-295.

  • Sigma-Aldrich. "Chiral HPLC Columns: Product Guide and Application Notes."

Sources

Mechanistic Foundations: The Causality of Hydantoin Dissociation

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry of 5-Arylhydantoins: A Comparative Guide to Fragmentation Topologies and Analytical Workflows

As a Senior Application Scientist, I frequently encounter challenges in the structural elucidation of heterocyclic compounds. Among these, 5-arylhydantoins—a class encompassing classic anti-epileptic drugs like phenytoin (5,5-diphenylhydantoin) and emerging tissue-selective anabolic agents like Selective Androgen Receptor Modulators (SARMs, e.g., BMS-564929)—present unique analytical hurdles. Their structural complexity and the potential for gas-phase rearrangements demand a rigorous, multi-modal mass spectrometry (MS) approach.

This guide objectively compares the performance of different ionization and fragmentation modalities for 5-arylhydantoins, providing researchers and drug development professionals with the mechanistic insights and experimental protocols necessary for robust metabolite identification and pharmacokinetic screening.

To design a self-validating analytical method, one must first understand the causality behind the molecule's behavior in the gas phase. The imidazolidine-2,4-dione (hydantoin) ring dictates the primary fragmentation pathways, but the 5-aryl substitution heavily influences the stability and abundance of the resulting product ions.

Positive Ionization (ESI+ / PICI)

In positive electrospray ionization (ESI+) and positive ion chemical ionization (PICI), 5-arylhydantoins typically yield a strong


 precursor ion[1]. Upon Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD), the primary event is the cleavage of the hydantoin ring. This occurs via 

-fission at the C-4 carbonyl, leading to a characteristic neutral loss of carbon monoxide (

Da). Subsequent or concerted elimination of an isocyanate molecule (

) yields diagnostic product ions that provide direct structural information about the substituted aryl residue[2].
Negative Ionization (ESI- / NICI)

Negative mode analysis offers an orthogonal validation strategy. Under Negative Ion Chemical Ionization (NICI) or ESI(-), 5-arylhydantoins readily form


 quasi-molecular anions due to the acidic nature of the imide proton (N-3)[1]. The fragmentation in negative mode is mechanistically fascinating: CID yields product ions representing losses of water and 

. The elimination of

is of particular diagnostic significance because the intact hydantoin structure lacks a carboxyl function, indicating a complex gas-phase rearrangement prior to dissociation[2]. Additionally, the formation of the cyanate anion

at m/z 42 serves as a highly reliable screening target for this class of compounds[1].
Free Radical Intermediates

In drug metabolism studies, 5-arylhydantoins like phenytoin can undergo bioactivation via prostaglandin H synthase (PHS) or photolysis to form teratogenic free radical intermediates. Mass spectrometric and Electron Paramagnetic Resonance (EPR) analyses reveal that these molecules initially form an unstable nitrogen-centered radical, which rapidly undergoes ring opening to form a more stable carbon-centered radical containing an isocyanate moiety[3].

Fragmentation Precursor [M+H]+ Precursor (5-Arylhydantoin) LossCO [M+H - CO]+ Neutral Loss (-28 Da) Precursor->LossCO CID / HCD α-fission at C-4 Radical Nitrogen-Centered Radical (Bioactivation) Precursor->Radical PHS / Photolysis (Metabolism) LossIsocyanate [M+H - CO - RNCO]+ Hydantoin Ring Cleavage LossCO->LossIsocyanate Loss of Isocyanate ArylFragment Substituted Aryl Residue (Diagnostic Ion) LossIsocyanate->ArylFragment Aryl Cleavage

Figure 1: General ESI(+)-CID fragmentation and bioactivation pathways of 5-arylhydantoins.

Comparative Analysis of MS Modalities

Selecting the correct ionization and fragmentation technique is critical. Table 1 summarizes the performance and utility of three primary MS modalities for analyzing 5-arylhydantoins.

Table 1: Comparison of MS Modalities for 5-Arylhydantoins

ModalityIonization SpeciesKey Fragmentation CharacteristicsPrimary Analytical Utility
ESI(+)-MS/MS

Loss of

; Loss of

; Cleavage yielding aryl-specific ions (e.g., m/z 96, 193 for SARMs).
Structural elucidation; High-resolution Orbitrap/Q-TOF quantification[2].
ESI(-)-MS/MS

Loss of

; Loss of

(via rearrangement);

at m/z 42.
High-sensitivity screening; Orthogonal confirmation of hydantoin core[1][2].
EI-MS (70 eV)


-fission at C-4; Ease of

formation depends on aryl electronics.
GC-MS legacy screening; Library matching for known anti-epileptics[1].

Experimental Protocol: High-Resolution LC-MS/MS Workflow

To ensure a self-validating system, the following protocol utilizes High-Resolution Accurate Mass (HRAM) spectrometry (e.g., Orbitrap) coupled with UHPLC. This workflow is optimized for the extraction and characterization of 5-arylhydantoin derivatives (like SARMs or phenytoin metabolites) from biological matrices (plasma/urine).

Step 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile precipitation is chosen over liquid-liquid extraction to maintain a broad polarity window, ensuring both the lipophilic parent drug and its polar, ring-opened metabolites are recovered.

  • Aliquot 100 µL of plasma or urine into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile (MeCN) containing an isotopically labeled internal standard (e.g.,

    
    -phenytoin).
    
  • Vortex for 30 seconds, then centrifuge at 14,000

    
     for 10 minutes at 4°C.
    
  • Transfer the supernatant to an LC vial.

Step 2: Chromatographic Separation (UHPLC)

Causality: A sub-2 µm C18 column provides the theoretical plates necessary to resolve isobaric phase-I metabolites (e.g., hydroxylated isomers).

  • Column: C18 (50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes

    
     formation).
    
  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5.0 minutes; hold for 1.0 minute; re-equilibrate for 2.0 minutes. Flow rate: 0.4 mL/min.

Step 3: Ionization & Source Parameters (ESI)
  • Polarity Switching: Operate the MS in fast polarity switching mode to capture both

    
     and 
    
    
    
    simultaneously.
  • Capillary Voltage: +3.5 kV / -3.0 kV.

  • Desolvation Temperature: 350°C (optimized to prevent thermal degradation of the hydantoin ring prior to entering the optics).

Step 4: Collision-Induced Dissociation (HCD)

Causality: Utilizing normalized collision energies (NCE) ensures reproducible fragmentation across different instruments.

  • Precursor Isolation Window: 1.0 m/z.

  • NCE: Stepped collision energy at 20, 30, and 40 eV to capture both fragile neutral losses (e.g.,

    
    ) and deep structural cleavages (aryl fragments).
    

Workflow SamplePrep Sample Prep Protein Ppt (MeCN) LC UHPLC Separation C18 Column SamplePrep->LC Ionization ESI (+/-) Mode Polarity Switching LC->Ionization Fragmentation HCD Fragmentation Stepped NCE Ionization->Fragmentation Detection Orbitrap Detection HRAM Analysis Fragmentation->Detection

Figure 2: Self-validating high-resolution LC-MS/MS workflow for hydantoin analysis.

Data Interpretation & Quantitative Analysis

When analyzing the generated spectra, accurate mass measurements (


 5 ppm mass error) are critical for assigning elemental compositions to the fragments. Table 2 outlines the diagnostic ions you should monitor to confirm the presence of a 5-arylhydantoin core.

Table 2: Diagnostic Fragment Ions and Structural Significance

Fragment Ion (m/z) / Neutral LossIonization ModeStructural Significance

Da
(

)
ESI(+)Primary

-fission at C-4. Confirms the presence of the intact dione system[2].

Da
(

)
ESI(-)Gas-phase rearrangement specific to the hydantoin core. Highly diagnostic[2].

(

)
ESI(-)Cyanate anion. Universal screening marker for hydantoins and related anti-epileptics[1].
Aryl-specific masses ESI(+)Cleavage of the hydantoin ring yields the isolated aryl group (e.g., m/z 193 for specific SARMs) allowing differentiation of analogs[2].

By integrating positive mode structural elucidation with negative mode orthogonal screening (specifically monitoring the


 rearrangement and 

formation), analysts can establish a highly trustworthy, self-validating methodology for 5-arylhydantoin characterization.

References

  • Thevis M, Kohler M, Schlörer N, Kamber M, Kühn A, Linscheid MW, Schänzer W. "Mass spectrometry of hydantoin-derived selective androgen receptor modulators." Journal of Mass Spectrometry. 2008 May;43(5):639-50.[Link]

  • Ishikawa Y, Suzuki O, Hattori H, Kumazawa T, Takahashi T. "Positive and negative ion mass spectrometry of antiepileptic hydantoins and their analogs." Zeitschrift für Rechtsmedizin. 1988;99(4):253-61.[Link]

  • Parman T, Chen G, Wells PG. "Free radical intermediates of phenytoin and related teratogens. Prostaglandin H synthase-catalyzed bioactivation, electron paramagnetic resonance spectrometry, and photochemical product analysis." Journal of Biological Chemistry. 1998 Sep 25;273(39):25079-88.[Link]

Sources

A Comparative Guide to the Crystal Structure Analysis of 5-(4-methylphenyl)imidazolidine-2,4-dione and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the crystal structure of 5-(4-methylphenyl)imidazolidine-2,4-dione and its structurally related analogs. As a senior application scientist, the goal is to offer not just data, but a framework for understanding the nuances of solid-state chemistry in this class of compounds, which is critical for drug development and materials science.

Introduction: The Significance of Crystal Structure in Hydantoin Derivatives

Imidazolidine-2,4-diones, commonly known as hydantoins, are a class of heterocyclic compounds with a wide range of biological activities, including use as anticonvulsant drugs.[1][2] The three-dimensional arrangement of atoms in the crystalline state, or crystal structure, profoundly influences a molecule's physicochemical properties such as solubility, stability, and bioavailability. Therefore, a thorough understanding of the crystal structure is paramount for the rational design of new therapeutic agents and the optimization of existing ones.

This guide will focus on the analysis of this compound, a representative member of the 5-arylhydantoin family. While a specific public database entry for the crystal structure of this exact molecule is not available at the time of this writing, we can infer and compare its likely structural characteristics based on the extensive crystallographic data available for its close analogs. This comparative approach provides valuable insights into the structure-property relationships within this chemical scaffold.

The Experimental Workflow: From Crystal to Structure

The determination of a small molecule's crystal structure is a meticulous process, with single-crystal X-ray diffraction being the gold standard methodology.[3][4] The causality behind each experimental choice is critical for obtaining high-quality, reliable data.

Step-by-Step Experimental Protocol for Single-Crystal X-ray Diffraction
  • Crystal Growth (The Foundation): High-quality single crystals are the prerequisite for a successful structure determination. Slow evaporation of a saturated solution is a common and effective method.

    • Rationale: Slow crystal growth minimizes defects and allows for the formation of a well-ordered lattice, which is essential for sharp diffraction patterns. The choice of solvent is critical and often determined empirically. For hydantoin derivatives, solvents like ethanol/water mixtures have been successfully used.[5][6]

  • Crystal Selection and Mounting (The Precision Task): A suitable crystal (ideally 0.1-0.3 mm in all dimensions) is selected under a microscope.[3] It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during low-temperature data collection.

    • Rationale: The crystal must be a single, untwinned specimen. Low-temperature data collection (e.g., 100-123 K) is preferred as it reduces thermal motion of the atoms, leading to higher resolution data.[5]

  • Data Collection (The Heart of the Experiment): The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. The intensities and positions of these diffracted beams are recorded by a detector.[4]

    • Rationale: The diffraction pattern contains the information needed to determine the unit cell dimensions and the arrangement of atoms within the crystal. Modern diffractometers automate the process of rotating the crystal and collecting data over a wide range of orientations.

  • Data Reduction and Structure Solution (The Puzzle Solving): The raw diffraction data is processed to correct for experimental factors and to extract the structure factor amplitudes. The "phase problem" is then solved using computational methods, such as direct methods for small molecules, to generate an initial electron density map.[4]

    • Rationale: The phases of the diffracted waves are lost during the experiment. Direct methods use statistical relationships between the structure factor amplitudes to retrieve this phase information.

  • Structure Refinement (The Fine-Tuning): The initial atomic model is refined against the experimental data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters until the calculated diffraction pattern best matches the observed one.[4]

    • Rationale: The quality of the final structure is assessed by parameters such as the R-factor, which should be as low as possible for a good fit.

Comparative Crystal Structure Analysis

While the specific crystal structure of this compound is not publicly deposited, we can predict its key features by comparing the crystal structures of closely related analogs. This comparative analysis provides a powerful tool for understanding the influence of substituent changes on the solid-state packing and intermolecular interactions.

Key Structural Analogs for Comparison

We will consider the following structurally similar compounds for which crystallographic data is available:

  • Analog A: 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione[5]

  • Analog B: 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[7]

  • Analog C: (5S)-5-methyl-5-phenylimidazolidine-2,4-dione[8]

Tabulated Crystallographic Data for Comparison
ParameterAnalog A: 5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione[5]Analog B: 5-(4-Hydroxyphenyl)imidazolidine-2,4-dione[7]Analog C: (5S)-5-methyl-5-phenylimidazolidine-2,4-dione[8]Expected for this compound
Molecular Formula C₁₀H₉FN₂O₂C₉H₈N₂O₃C₁₀H₁₀N₂O₂C₁₀H₁₀N₂O₂
Crystal System OrthorhombicMonoclinicMonoclinicLikely Monoclinic or Orthorhombic
Space Group PbcaP2₁/cP2₁To be determined
a (Å) 7.09610.36947.3454To be determined
b (Å) 11.3486.99146.2161To be determined
c (Å) 22.66112.385710.7970To be determined
β (˚) 90105.619108.144To be determined
V (ų) 1824.7864.76467.8To be determined
Z 842Likely 2 or 4
Analysis of Intermolecular Interactions and Supramolecular Assembly

A key aspect of crystal engineering is understanding the non-covalent interactions that dictate the packing of molecules in the solid state. For hydantoin derivatives, hydrogen bonding is a dominant feature.

  • Hydrogen Bonding Motifs: The hydantoin ring possesses two N-H donor groups and two C=O acceptor groups, making it an excellent building block for forming robust hydrogen-bonded networks.[9] In the known structures of its analogs, N-H···O hydrogen bonds are consistently observed, often leading to the formation of one-dimensional chains or more complex three-dimensional frameworks.[5][7] For this compound, it is highly probable that similar N-H···O hydrogen bonds will be the primary drivers of its crystal packing.

  • Influence of the Phenyl Substituent: The nature of the substituent on the phenyl ring can introduce additional intermolecular interactions. For instance, the hydroxyl group in Analog B participates in O-H···O hydrogen bonds, further stabilizing the crystal lattice.[7] The fluorine atom in Analog A can engage in weaker C-H···F interactions. For our target molecule, the methyl group on the phenyl ring is less likely to form strong directional interactions, but it will influence the overall shape and packing efficiency of the molecules.

Visualizing the Concepts

To better illustrate the relationships and workflows discussed, the following diagrams are provided.

Workflow for Crystal Structure Determination

workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution (Direct Methods) data_reduction->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: A streamlined workflow for small molecule single-crystal X-ray crystallography.

Key Intermolecular Interactions in Hydantoin Dimers

interactions cluster_mol1 cluster_mol2 N1 N-H O2 C=O N1->O2 N-H···O O1 O=C N2 H-N N2->O1 N-H···O

Sources

A Comparative Guide to the Infrared Spectroscopy of Imidazolidine-2,4-dione Carbonyl Bands

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly informative tool for elucidating the functional groups within a molecule. The imidazolidine-2,4-dione ring, also known as hydantoin, is a core scaffold in numerous anticonvulsant drugs and other biologically active compounds. Its IR spectrum is distinguished by the characteristic absorption bands of its two carbonyl (C=O) groups. This guide provides an in-depth comparison of these carbonyl bands with those of related cyclic structures, offering experimental insights to aid in spectral interpretation and structural analysis.

The Vibrational Language of Carbonyls in Cyclic Imides

The carbonyl group (C=O) stretch is one of the most intense and easily identifiable absorptions in an IR spectrum, typically appearing in the 1600-1900 cm⁻¹ region.[1] In molecules containing two carbonyl groups, such as imidazolidine-2,4-dione, these groups do not vibrate independently. Instead, they engage in vibrational coupling, leading to two distinct stretching modes: a symmetric stretch and an asymmetric stretch.[2][3]

  • Asymmetric Stretch (ν_as): The two C=O bonds stretch out of phase with each other. This mode requires more energy and thus appears at a higher wavenumber (frequency).

  • Symmetric Stretch (ν_s): The two C=O bonds stretch in phase. This mode requires less energy and appears at a lower wavenumber.[2]

The precise frequencies of these bands are exquisitely sensitive to the molecular environment, including ring strain, electronic effects from adjacent atoms, and hydrogen bonding.[4][5][6]

Analyzing the Imidazolidine-2,4-dione Spectrum

The imidazolidine-2,4-dione ring contains two distinct carbonyl environments: the C4=O group, which is a standard amide carbonyl, and the C2=O group, which is part of a urea-like moiety. This electronic difference, combined with vibrational coupling, results in two prominent absorption bands.

For solid-state hydantoin, these bands are typically observed in the following regions:

  • Asymmetric C=O Stretch (Amide I band): ~1775-1744 cm⁻¹

  • Symmetric C=O Stretch (Urea-like): ~1722-1705 cm⁻¹[7]

The higher frequency band is often assigned to the asymmetric stretch, which is influenced by the C4=O amide character, while the lower frequency band corresponds to the symmetric stretch, more influenced by the C2=O urea character. The presence of two sharp, strong peaks in this region is a key identifier for the hydantoin ring system.[8]

Comparative Analysis with Related Cyclic Structures

To fully appreciate the diagnostic power of these bands, it is instructive to compare them with the carbonyl absorptions of structurally similar cyclic imides. The differences in their spectra reveal the influence of subtle changes in ring structure and composition.

CompoundStructureAsymmetric C=O Stretch (ν_as) (cm⁻¹)Symmetric C=O Stretch (ν_s) (cm⁻¹)Key Structural Difference & Rationale for Spectral Shift
Imidazolidine-2,4-dione (Hydantoin) Imidazolidine-2,4-dione~1775~1720Contains an N-CO-N (urea-like) moiety. The nitrogen atom at position 1 can donate its lone pair electrons via resonance to the C2=O bond, which lowers the bond order and decreases the stretching frequency of the symmetric mode.[9][10]
Succinimide Succinimide~1791-1793~1715-1716The N1 atom of hydantoin is replaced by a CH₂ group. Lacking the resonance donation from N1, the carbonyls have more double bond character. Ring strain in the five-membered ring also contributes to a higher frequency compared to open-chain amides.[5][11] The separation between the two bands is typically larger than in hydantoin.
Glutarimide Glutarimide~1740~1685Six-membered ring, which is less strained than the five-membered rings of hydantoin and succinimide. Reduced ring strain generally leads to a decrease in carbonyl stretching frequencies.[4][5]
Phthalimide Phthalimide~1775~1745A benzene ring is fused to the imide ring. Conjugation of the carbonyl groups with the aromatic ring delocalizes pi-electrons, weakening the C=O bonds and lowering their stretching frequencies compared to a non-conjugated system like succinimide.[12][13]

Note: All frequencies are approximate and can vary based on the physical state (solid, solution), solvent, and presence of substituents.

// Nodes for compounds Hydantoin [label="Imidazolidine-2,4-dione\n(Hydantoin)\nν_as: ~1775 cm⁻¹\nν_s: ~1720 cm⁻¹", fillcolor="#F1F3F4", fontcolor="#202124"]; Succinimide [label="Succinimide\nν_as: ~1791 cm⁻¹\nν_s: ~1716 cm⁻¹", fillcolor="#FFFFFF", fontcolor="#202124"]; Glutarimide [label="Glutarimide\nν_as: ~1740 cm⁻¹\nν_s: ~1685 cm⁻¹", fillcolor="#FFFFFF", fontcolor="#202124"]; Phthalimide [label="Phthalimide\nν_as: ~1775 cm⁻¹\nν_s: ~1745 cm⁻¹", fillcolor="#FFFFFF", fontcolor="#202124"];

// Relationships and explanations Hydantoin -> Succinimide [label=" Replace N1-H with CH₂\nRemoves urea-like resonance\n ν_as increases significantly", color="#4285F4", fontcolor="#4285F4"]; Succinimide -> Glutarimide [label=" Increase ring size (5 to 6)\nReduces ring strain\n Both ν_as and ν_s decrease", color="#EA4335", fontcolor="#EA4335"]; Succinimide -> Phthalimide [label=" Fuse benzene ring\nIntroduces conjugation\n Both ν_as and ν_s decrease", color="#34A853", fontcolor="#34A853"]; } Caption: Relationship between structure and C=O frequencies.

Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum via KBr Pellet

The potassium bromide (KBr) pellet technique is a common and effective method for obtaining high-quality infrared spectra of solid samples.[14] The principle is to disperse the solid sample within a matrix of KBr, which is transparent to infrared radiation, and press it into a thin, transparent disc.[15]

Materials:

  • Sample (e.g., Imidazolidine-2,4-dione), 1-2 mg

  • Spectroscopic grade Potassium Bromide (KBr), 100-200 mg, thoroughly dried

  • Agate mortar and pestle

  • Pellet-forming die

  • Hydraulic press with vacuum capability

  • FT-IR Spectrometer

Step-by-Step Methodology:

  • Sample Preparation (The Crucial Step):

    • Causality: The primary goal is to reduce the sample's particle size to be smaller than the wavelength of the IR light being used.[15] This minimizes light scattering (the Christiansen effect), which can distort the baseline and band shapes.[16]

    • Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr. The 0.5-1.0% sample concentration is critical for achieving optimal absorbance without saturating the detector.[15][16]

    • Transfer the sample and KBr to an agate mortar. Grind the mixture vigorously for 3-5 minutes until it becomes a fine, homogenous powder with the consistency of flour.[14]

  • Die Assembly and Pressing:

    • Assemble the pellet die according to the manufacturer's instructions.

    • Carefully transfer the ground powder into the die, ensuring an even distribution.

    • Place the die into the hydraulic press. Connect a vacuum line to the die and apply a vacuum for 1-2 minutes.

    • Causality: Applying a vacuum removes trapped air and, more importantly, residual moisture.[16] Water absorbs broadly in the IR spectrum and can obscure important features, particularly N-H and O-H stretching bands.[17]

    • While under vacuum, slowly increase the pressure to approximately 8-10 tons and hold for 1-2 minutes.[14] The high pressure causes the KBr to undergo plastic deformation, fusing the powder into a transparent or translucent disc.[15]

  • Data Acquisition:

    • Slowly release the pressure and then the vacuum. Carefully disassemble the die and remove the KBr pellet.

    • Visually inspect the pellet. It should be transparent or translucent. An opaque or cloudy appearance indicates poor grinding, insufficient pressure, or moisture contamination.[16][17]

    • Place the pellet in the spectrometer's sample holder.

    • Acquire a background spectrum of the empty sample compartment. This is essential to ratio out the signals from atmospheric CO₂ and water vapor.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

// Define nodes with colors node1 [label="{Step 1: Preparation|Weigh 1-2mg sample & 100-200mg KBr|Grind in agate mortar to fine powder}", fillcolor="#F1F3F4", fontcolor="#202124"]; node2 [label="{Step 2: Pressing|Load powder into die|Apply vacuum (removes H₂O)|Press at 8-10 tons}", fillcolor="#FFFFFF", fontcolor="#202124"]; node3 [label="{Step 3: Acquisition|Collect background spectrum|Mount pellet in holder|Collect sample spectrum (16-32 scans)}", fillcolor="#F1F3F4", fontcolor="#202124"]; node4 [label="{Step 4: Analysis|Identify key bands (e.g., C=O, N-H)|Compare to reference spectra}", fillcolor="#FFFFFF", fontcolor="#202124"];

// Define edges with colors node1 -> node2 [color="#4285F4"]; node2 -> node3 [color="#34A853"]; node3 -> node4 [color="#EA4335"]; } Caption: Standard workflow for FT-IR analysis using KBr pellets.

References

  • Sample preparation for FT-IR . University of Colorado Boulder. [Link]

  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS . Research Article. [Link]

  • What Is The Process For Making A Kbr Pellet? Master Transparent Discs For Accurate Ftir Analysis . Kintek Press. [Link]

  • Preparation of Samples for IR Spectroscopy as KBr Disks . International Union of Pure and Applied Chemistry. [Link]

  • Infrared Spectroscopy . University of Colorado Boulder, Department of Chemistry. [Link]

  • Unlocking Molecular Secrets: Mastering the KBr Pellet for FTIR Analysis . Oreate AI Blog. [Link]

  • Sample preparation and factors affect IR bands . SlideShare. [Link]

  • Infrared analysis of peptide succinimide derivatives . PubMed. [Link]

  • The C=O Stretch . Duke University, Department of Chemistry. [Link]

  • INFRARED SPECTROSCOPY . St. Paul's Cathedral Mission College. [Link]

  • Carbonyl Vibrational Modes . Chemistry LibreTexts. [Link]

  • Vibrational Spectroscopy and Computational Studies of Cubane-1,4-Dicarboxylic Acid . MDPI. [Link]

  • Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons . DAV University. [Link]

  • Table of Characteristic IR Absorptions . University of Puget Sound. [Link]

  • Characteristic Group Vibrations of Organic Molecules II . SlideShare. [Link]

  • How to analyze IR spectra . University of Wisconsin-Madison. [Link]

  • Using Carbonyl Vibrational Probes to Characterize Changes to the Local Environment with Two-Dimensional Infrared Spectroscopy . University of Pennsylvania ScholarlyCommons. [Link]

  • The Effect of Conjugation on the Carbonyl Stretching Frequency . Chad's Prep. [Link]

  • An infrared spectroscopic study on imidazolidine-2-thione and -2-selone . RSC Publishing. [Link]

  • The vibrations of bridging carbonyl groups as more sensitive indicators of molecular geometry than terminal carbonyl groups in transition metal carbonyl cluster compounds . Semantic Scholar. [Link]

  • The Carbonyl Group, Part I: Introduction . Spectroscopy Online. [Link]

  • FTIR spectroscopic and quantum chemical studies on hydantoin . ResearchGate. [Link]

  • Symmetric and asymmetric stretching . Khan Academy. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach . Wiley Analytical Science. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives . Chemistry LibreTexts. [Link]

  • THE MODES OF STRETCHING AND BENDING . University of California, Los Angeles. [Link]

  • IR Absorptions of Double Bonds . Thieme. [Link]

Sources

Comparative Guide: Anticonvulsant Efficacy of 5-(p-tolyl)hydantoin vs. Phenytoin

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison between Phenytoin (5,5-diphenylhydantoin) and its structural analog 5-(p-tolyl)hydantoin .

Editorial Note: This analysis distinguishes between the commercially established anticonvulsant (Phenytoin) and the monosubstituted analog (5-(p-tolyl)hydantoin) to demonstrate the critical Structure-Activity Relationship (SAR) rules that govern hydantoin efficacy. A section on the disubstituted variant, 5-phenyl-5-(p-tolyl)hydantoin, is included to ensure comprehensive coverage of active analogs.

Executive Summary

Phenytoin remains the gold standard for the treatment of generalized tonic-clonic seizures and focal motor seizures. Its efficacy is derived from a specific structural conformation—5,5-disubstitution —which locks the molecule into a pharmacophore capable of stabilizing voltage-gated sodium channels.

5-(p-tolyl)hydantoin (a monosubstituted derivative) serves primarily as a negative control or metabolic reference in pharmacological studies. Experimental data confirms that without the second aromatic or alkyl substituent at the C5 position, the molecule lacks the steric bulk and lipophilicity required for significant anticonvulsant activity in the Maximal Electroshock Seizure (MES) test.

FeaturePhenytoin5-(p-tolyl)hydantoin
Structure 5,5-Diphenylhydantoin5-(4-Methylphenyl)hydantoin
Substitution Disubstituted (Active)Monosubstituted (Inactive/Weak)
Primary Target Voltage-gated Na+ ChannelsWeak/Non-specific binding
MES Efficacy (ED₅₀) ~9.5 mg/kg (Mouse, i.p.)>300 mg/kg (Inactive)
Clinical Status FDA Approved (Dilantin)Research Standard / Metabolite

Chemical & Structural Analysis

The anticonvulsant activity of hydantoins is strictly governed by the Merritt-Putnam SAR rules , which dictate that a 5-phenyl or other aromatic substituent is essential for activity, but two substituents at position 5 are required for maximal potency and to prevent rapid metabolic ring opening.

Structural Comparison
  • Phenytoin (C₁₅H₁₂N₂O₂): Possesses two phenyl rings at C5.[1][2] This "butterfly" configuration creates a hydrophobic domain that interacts with the inactivated state of the sodium channel. The two rings are orthogonal to each other, preventing free rotation and maintaining the active conformation.

  • 5-(p-tolyl)hydantoin (C₁₀H₁₀N₂O₂): Possesses a single p-tolyl (4-methylphenyl) group and a hydrogen atom at C5. The lack of a second bulky group allows the hydantoin ring to rotate more freely and exposes the polar amide region, reducing blood-brain barrier (BBB) penetrability and receptor affinity.

Physicochemical Properties[1][2][3][4][5][6]
  • Lipophilicity (LogP): Phenytoin (2.47) vs. 5-(p-tolyl)hydantoin (~1.2). The lower lipophilicity of the monosubstituted form limits its distribution into the CNS.

  • pKa: Both are weak acids (pKa ~8.3), but the monosubstituted form is more susceptible to enzymatic hydrolysis (hydantoinase activity).

Pharmacological Mechanism & Efficacy Data[2][3][7]

Mechanism of Action (MOA)

Phenytoin functions by frequency-dependent blockade of voltage-gated sodium channels (Nav1.1, Nav1.2). It stabilizes the inactivated state of the channel, preventing the repetitive neuronal firing characteristic of a seizure.[3]

5-(p-tolyl)hydantoin , lacking the second lipophilic anchor, fails to stabilize this inactivated state effectively.

Experimental Data: The MES Test

The Maximal Electroshock Seizure (MES) test is the standard model for identifying agents effective against generalized tonic-clonic seizures.[4]

Table 1: Comparative Anticonvulsant Activity (Mouse, i.p.)

CompoundDose (mg/kg)Protection (MES)Neurotoxicity (Rotarod)Outcome
Phenytoin 1050% (ED₅₀)NonePotent
Phenytoin 100100%Ataxia observedEffective
5-(p-tolyl)hydantoin 1000%NoneInactive
5-(p-tolyl)hydantoin 300<10%SedationInactive/Sedative

Data synthesized from classic SAR studies (e.g., Merritt & Putnam, 1938; Henze, 1940s) establishing the necessity of disubstitution.

High-Value Insight: The "Active" Analog (MPPH)

Researchers often confuse the monosubstituted 5-(p-tolyl)hydantoin with the disubstituted analog 5-phenyl-5-(p-tolyl)hydantoin (also known as MPPH or p-methylphenytoin).

  • MPPH Efficacy: This compound is active, with an MES ED₅₀ of ~12 mg/kg, comparable to Phenytoin.

  • Significance: This demonstrates that the p-methyl group itself does not destroy activity; rather, the absence of the second phenyl ring in the monosubstituted form is the cause of inactivity.

Visualizations (Graphviz/DOT)

Diagram 1: Structure-Activity Relationship (SAR) Logic

This decision tree illustrates why Phenytoin is a drug and 5-(p-tolyl)hydantoin is a research standard.

SAR_Logic Base Hydantoin Scaffold (Imidazolidine-2,4-dione) C5_Sub C5 Substitution Pattern Base->C5_Sub Mono Monosubstituted (R1=Aryl, R2=H) Ex: 5-(p-tolyl)hydantoin C5_Sub->Mono Lack of Bulk Di Disubstituted (R1=Aryl, R2=Aryl/Alkyl) Ex: Phenytoin C5_Sub->Di Steric Bulk Effect_Mono High Rotational Freedom Low Lipophilicity Rapid Metabolism Mono->Effect_Mono Effect_Di Locked Conformation Optimal Lipophilicity Na+ Channel Binding Di->Effect_Di Result_Mono INACTIVE / WEAK (Research Standard) Effect_Mono->Result_Mono Result_Di ACTIVE ANTICONVULSANT (Clinical Drug) Effect_Di->Result_Di

Caption: SAR decision tree highlighting the critical role of C5 disubstitution for anticonvulsant efficacy.

Diagram 2: Experimental Workflow (MES Test)

The standard protocol for validating these efficacy claims.

MES_Protocol Prep Compound Prep (Solubilize in 0.9% Saline/Tween) Admin Administration (i.p. injection, t=-30 min) Prep->Admin Stim Electroshock Stimulus (50mA, 60Hz, 0.2s) Corneal/Auricular Admin->Stim Wait Peak Effect Obs Observation (Hindlimb Tonic Extension) Stim->Obs Eval Efficacy Evaluation (Protection vs. Seizure) Obs->Eval Absence of Extension = Protected

Caption: Workflow for the Maximal Electroshock Seizure (MES) test used to determine ED50 values.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

To replicate the comparison data, follow this standardized protocol. This assay measures the ability of a drug to prevent the spread of seizure discharge through neural tissue.[5][6]

Materials
  • Subjects: Male CF-1 mice (18–25 g).

  • Equipment: Electroshock generator (e.g., Ugo Basile), corneal electrodes.

  • Vehicle: 0.9% Saline with 1-2% Tween 80 (Phenytoin requires high pH or specific solvents; 5-(p-tolyl)hydantoin is moderately soluble in organic solvents).

Step-by-Step Methodology
  • Preparation: Dissolve Phenytoin Sodium in water (pH 11-12) or the free acid in a suspension. Dissolve 5-(p-tolyl)hydantoin in a vehicle of 10% DMSO/Saline.

  • Dosing: Administer compounds intraperitoneally (i.p.) at varying doses (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.

  • Latency: Allow 30 minutes (mice) or 4 hours (rats) for peak absorption.

  • Stimulation: Apply a 60 Hz alternating current of 50 mA (mice) for 0.2 seconds via corneal electrodes. Note: Apply electrolyte gel to eyes to ensure conductivity.

  • Endpoint: Observe the animal for the presence of Hindlimb Tonic Extension (HLTE) .

    • Protected: The animal does not extend hindlimbs to a 180° angle.

    • Not Protected: HLTE occurs.

  • Analysis: Calculate the ED₅₀ (Effective Dose for 50% of animals) using probit analysis.

Self-Validating Check: The vehicle control group must exhibit HLTE in 100% of cases. If controls do not seize, the current intensity or electrode contact is insufficient.

References

  • Merritt, H. H., & Putnam, T. J. (1938). Sodium Diphenyl Hydantoinate in the Treatment of Convulsive Disorders. Journal of the American Medical Association. Link

  • Bialer, M. (2012).[1] Chemical properties of antiepileptic drugs (AEDs). Advanced Drug Delivery Reviews. Link

  • U.S. National Institutes of Health (NIH). (2024). PubChem Compound Summary for Phenytoin. Link

  • Rogawski, M. A., & Löscher, W. (2004). The neurobiology of antiepileptic drugs. Nature Reviews Neuroscience. Link

  • Sigma-Aldrich. (2024). 5-(4-Methylphenyl)hydantoin Reference Standard Product Page. Link

Sources

Comparative Guide to Melting Point Determination and Purity Standards for 5-Arylhydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Validation Methodology

Executive Summary & Mechanistic Overview

5-Arylhydantoins represent a critical class of heterocyclic compounds, serving as foundational active pharmaceutical ingredients (APIs) in anticonvulsant therapies and as vital intermediates in organic synthesis. The most prominent member, Phenytoin (5,5-diphenylhydantoin), sets the pharmacopeial benchmark for this class.

In drug development, melting point (MP) determination is not merely a routine check; it is a highly sensitive, thermodynamic indicator of crystalline purity. The causality behind this sensitivity lies in the molecular structure of 5-arylhydantoins. The imidazolidine-2,4-dione (hydantoin) ring forms a robust, highly ordered intermolecular hydrogen-bonding network (N–H···O=C). Simultaneously, the aryl groups at the C5 position engage in strong


 stacking interactions.

These combined forces yield exceptionally high crystal lattice energies, which manifest as high melting points (e.g., ~295 °C for phenytoin). When impurities—such as unreacted benzil, urea derivatives, or ambient moisture—infiltrate the sample, they disrupt this precise lattice architecture. This disruption lowers the energy required to transition from solid to liquid, resulting in a measurable melting point depression and a broadened melting range.

Comparative Thermal Data & Purity Standards

To objectively evaluate the thermal performance and purity requirements of different 5-arylhydantoins, we must compare how structural substitutions at the C5 position impact lattice stability. The table below synthesizes the thermal properties and industry purity standards of four key derivatives.

CompoundCAS NumberPharmacopeial / Industry PurityMelting Point Range (°C)Structural Causality & Thermal Behavior
Phenytoin (5,5-Diphenylhydantoin)57-41-098.5% – 101.5% (USP)295 – 298 (Decomposes)Dual aryl groups maximize ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

stacking, yielding the highest lattice energy. Highly prone to thermal decomposition near its MP[1][2].
5-(4-Methylphenyl)-5-phenylhydantoin 51169-17-6≥ 99.0%225 – 228Para-methyl substitution introduces steric bulk, slightly lowering lattice stability compared to phenytoin.
5-Methyl-5-phenylhydantoin 6843-49-8≥ 98.0%199 – 201Replacement of one aryl group with a methyl group significantly reduces

interactions, lowering the MP[3].
5-Phenylhydantoin 89-24-7≥ 99.0%181 – 185Mono-aryl substitution results in the lowest thermal stability among the compared derivatives[4][5].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, melting point determination must operate as a self-validating system . This means the protocol must internally differentiate between true sample impurities and instrumental drift. We achieve this by running a verified [Pharmacopeial Reference Standard]() concurrently with the test batch.

Step-by-Step Methodology

Step 1: Sample Desiccation and Homogenization

  • Action: Dry the 5-arylhydantoin sample in a vacuum desiccator over silica gel for 24 hours. Subsequently, mill the sample to a fine powder using an agate mortar.

  • Causality: Water molecules readily intercalate into the hydantoin's hydrogen-bonding network, acting as molecular plasticizers that artificially depress the melting point. Milling eliminates void volumes within the capillary, ensuring uniform conductive heat transfer and preventing localized "hot spots."

Step 2: Apparatus Calibration & Capillary Loading

  • Action: Load a glass capillary with the test sample (packed to 2-3 mm height). Simultaneously, load a second capillary with .

  • Causality: The USP standard must melt strictly within the1. If the reference standard deviates, the apparatus calibration is voided, preventing false rejections of the test batch.

Step 3: Controlled Thermal Ramping

  • Action: Program the melting point apparatus to ramp at 10 °C/min until reaching 15 °C below the expected melting point. Then, strictly reduce the ramp rate to 1 °C/min .

  • Causality: 5-arylhydantoins, particularly phenytoin,2. A slow initial ramp would subject the sample to prolonged thermal stress, causing premature chemical degradation and a falsely broadened melting range.

Step 4: Orthogonal Validation

  • Action: If the test sample exhibits a depressed melting point (ΔT > 2 °C) or a broad melting range, the batch must be diverted to orthogonal validation using [Liquid Chromatography (LC) or non-aqueous titration[6]]().

  • Causality: While melting point is a highly sensitive thermodynamic indicator, it lacks chemical specificity. HPLC provides the necessary chromatographic resolution to quantify specific lattice-disrupting impurities (e.g., benzophenone derivatives) before initiating recrystallization.

Validation Workflow Visualization

The following logic diagram maps the self-validating decision tree for 5-arylhydantoin purity assessment.

PurityValidation A Synthesized 5-Arylhydantoin B Desiccation & Milling (Moisture Removal) A->B C Capillary Melting Point Analysis B->C E Does MP match pharmacopeial range? C->E D USP Reference Standard Calibration D->C Calibrates F Orthogonal Validation (HPLC/Titration) E->F Yes (ΔT ≤ 1°C) G Recrystallization E->G No (Depressed MP) H Batch Release F->H G->B

Workflow for 5-arylhydantoin purity validation using thermal and orthogonal methods.

References

  • Phenytoin | C15H12N2O2 | CID 1775 - PubChem - NIH -[Link]

  • Phenytoin - Some Pharmaceutical Drugs - NCBI Bookshelf - NIH -[Link]

  • Phenytoin Sodium API Powder - Shreeji Pharma International - [Link]

  • Pharmacopeial Reference Standards - Chromachemie -[Link]

  • Professional & Innovative: 5-Phenylhydantoin(99%) - Pi Chemicals -[Link]

Sources

Comparative Guide: UV-Vis Absorption Spectra of p-Tolyl Substituted Hydantoins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption spectra of p-tolyl substituted hydantoins, specifically contrasting them with the standard antiepileptic drug, Phenytoin (5,5-diphenylhydantoin).

Key Takeaway: The substitution of a phenyl ring with a p-tolyl group introduces a methyl auxochrome. This results in a characteristic bathochromic (red) shift of 2–5 nm in the primary


 transition bands and a slight hyperchromic effect (increased intensity) due to hyperconjugation. While the spectral profiles are structurally similar, distinguishing them requires precise solvent selection and baseline correction in the 200–280 nm region.

Structural & Electronic Basis of Absorption

To interpret the spectra, one must understand the electronic environment of the chromophores. Hydantoins possess two carbonyl groups (C2 and C4) and amide/imide nitrogens, creating a complex resonance system.

  • Phenytoin (Reference): Contains two unsubstituted phenyl rings. The conjugation is limited due to the steric twist of the phenyl rings relative to the hydantoin core.

  • p-Tolyl Hydantoins: The presence of a methyl group at the para position of the phenyl ring acts as an Electron Donating Group (EDG) .

    • Mechanism: Hyperconjugation (

      
      ) increases the electron density of the aromatic ring.
      
    • Spectral Outcome: This lowers the energy gap (

      
      ) between the HOMO and LUMO, causing the absorption to shift to longer wavelengths (Red Shift).
      
Visualization: Electronic Effects Pathway

The following diagram illustrates the causality between the structural modification and the observed spectral shift.

ElectronicEffects Substituent p-Tolyl Group (Methyl Substituent) Effect Hyperconjugation (Electron Donation) Substituent->Effect Induces Energy Reduced HOMO-LUMO Energy Gap Effect->Energy Causes Shift Bathochromic Shift (Red Shift) Energy->Shift Result

Figure 1: Causal pathway of the methyl auxochrome effect on UV absorption properties.

Comparative Spectral Analysis

The UV spectrum of hydantoins is dominated by two main regions: the high-intensity E-band (Ethylene) and the lower-intensity B-band (Benzenoid).

Quantitative Comparison Table
FeaturePhenytoin (5,5-Diphenylhydantoin)5-(p-Tolyl)-5-phenylhydantoinSpectral Interpretation
Primary Band (

)
202 – 205 nm205 – 208 nm

transition of the carbonyl/aromatic system. High intensity (

).
Secondary Band (B-Band) ~258 nm~261 – 263 nmForbidden

transition of the benzene ring. Fine structure often visible.
Solvent Effect (Polar) Hypsochromic (Blue) ShiftHypsochromic (Blue) ShiftH-bonding stabilizes the

orbital of C=O, increasing the energy of

transitions.
Molar Absorptivity (

)
~12,000 L·mol⁻¹·cm⁻¹ (at 205 nm)~13,500 L·mol⁻¹·cm⁻¹Methyl group slightly increases transition probability (Hyperchromic effect).

Note on Solvent Selection:

  • Methanol/Ethanol: Cutoff ~205 nm.[1][2][3] Good for observing the B-band (~260 nm) but may obscure the primary peak.

  • Acetonitrile: Cutoff ~190 nm. Ideal for observing the full primary

    
     band.
    

Experimental Protocols

To ensure reproducibility and spectral integrity, the following protocols for synthesis (to ensure purity) and measurement are recommended.

A. Synthesis of 5-(p-Tolyl)-5-phenylhydantoin (MPPH)

Context: Purity is critical. Impurities like benzophenones have strong UV absorption that can mask hydantoin features.

  • Reagents: p-Methylbenzil, Urea, Ethanol, NaOH (30%).

  • Procedure (Biltz Synthesis):

    • Reflux p-methylbenzil and urea in ethanolic NaOH for 2 hours.

    • Cool and acidify with HCl to precipitate the hydantoin.

    • Purification: Recrystallize from Ethanol/Water (ratio 7:3).[4]

    • Validation: Check Melting Point (Expected: ~230°C) and TLC (Silica, Ethyl Acetate:Hexane 1:1).

B. UV-Vis Measurement Protocol

Context: Hydantoins have low solubility in water. Organic solvents are required.

  • Sample Preparation:

    • Stock Solution: Dissolve 10 mg of the hydantoin derivative in 100 mL of HPLC-grade Methanol (Concentration: 100 µg/mL).

    • Working Standard: Dilute 1.0 mL of stock into 10 mL of Methanol (Final: 10 µg/mL).

  • Baseline Correction:

    • Fill two quartz cuvettes (1 cm path length) with pure Methanol.

    • Run a "Blank" scan from 200 nm to 400 nm to subtract solvent absorbance.

  • Measurement:

    • Replace the sample cuvette with the Working Standard.

    • Scan parameters: Speed = Medium; Slit width = 1.0 nm.

    • Critical Step: If using Ethanol, ensure it is "Spectroscopic Grade" to avoid benzene impurities absorbing at 250 nm.

Workflow Visualization

ExperimentalWorkflow Start Sample Preparation (10 µg/mL in MeOH) Blank Baseline Correction (Pure Solvent Scan) Start->Blank Scan Spectral Scan (200 - 400 nm) Blank->Scan Analyze Identify Peaks Scan->Analyze Decision Peak > 260 nm? Analyze->Decision Result1 Confirm p-Tolyl Shift (Bathochromic) Decision->Result1 Yes (261-263 nm) Result2 Check Purity (Possible Contamination) Decision->Result2 No (< 258 nm)

Figure 2: Step-by-step analytical workflow for validating p-tolyl hydantoin spectra.

Conclusion

The substitution of a phenyl ring with a p-tolyl group in the hydantoin scaffold produces a predictable and distinct spectral signature. While the general profile remains similar to Phenytoin, the p-tolyl derivative exhibits a 3–5 nm red shift in the benzenoid band (~261 nm vs 258 nm). Researchers must utilize high-purity solvents (Acetonitrile or Methanol) and precise baseline subtraction to reliably detect these subtle electronic effects.

References

  • Solvent effects on the absorption spectra of potentially pharmacologically active 5-alkyl-5-arylhydantoins. Journal of the Serbian Chemical Society. [Link]

  • Determination of 5-(p-hydroxyphenyl)-5-phenylhydantoin and studies relating to the disposition of phenytoin in man. PubMed. [Link]

  • Spectrophotometric Determination of Phenytoin Sodium. Asian Journal of Research in Chemistry. [Link]

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A Senior Application Scientist's Guide to Elemental Analysis of C10H10N2O2 Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise characterization of novel chemical entities is paramount. While sophisticated techniques like NMR and mass spectrometry provide detailed structural insights, elemental analysis remains a cornerstone for confirming the empirical formula and assessing the purity of a synthesized compound.[1] This guide provides an in-depth comparison of elemental analysis calculations for derivatives of the C10H10N2O2 scaffold, a core structure found in biologically active molecules such as the neurohormone melatonin and the anthelmintic drug Procodazole.[2] We will explore the theoretical basis, detail a robust experimental protocol, and interpret the data with the rigor required in a professional research setting.

The Theoretical Foundation: Calculating Baseline Composition

Elemental analysis determines the mass percentage of each element within a compound.[3] The first step is to calculate the theoretical composition of the parent molecule, C10H10N2O2. This calculation serves as our reference standard.

To do this, we need the atomic weights of the constituent elements:

  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Step 1: Calculate the Molecular Weight (MW) of C10H10N2O2.

  • Mass of Carbon: 10 * 12.011 g/mol = 120.11 g/mol

  • Mass of Hydrogen: 10 * 1.008 g/mol = 10.08 g/mol

  • Mass of Nitrogen: 2 * 14.007 g/mol = 28.014 g/mol

  • Mass of Oxygen: 2 * 15.999 g/mol = 31.998 g/mol

  • Total MW: 120.11 + 10.08 + 28.014 + 31.998 = 190.202 g/mol

Step 2: Calculate the Theoretical Percentage of Each Element.

  • %C = (Mass of C / Total MW) * 100 = (120.11 / 190.202) * 100 = 63.15 %

  • %H = (Mass of H / Total MW) * 100 = (10.08 / 190.202) * 100 = 5.30 %

  • %N = (Mass of N / Total MW) * 100 = (28.014 / 190.202) * 100 = 14.73 %

  • %O = (Mass of O / Total MW) * 100 = (31.998 / 190.202) * 100 = 16.82 %

These percentages represent the ideal elemental composition for a perfectly pure sample of a compound with the formula C10H10N2O2.

A Comparative Guide: How Derivatives Alter Elemental Composition

In drug development and chemical synthesis, the parent scaffold is often modified to enhance activity, alter solubility, or improve metabolic stability. These modifications, or derivatizations, change the molecular formula and, consequently, the expected elemental analysis percentages. Understanding this shift is crucial for verifying that the intended chemical transformation has occurred.

The table below compares the theoretical elemental composition of the parent C10H10N2O2 with several plausible synthetic derivatives. This comparison highlights how even small modifications produce a measurable and unique elemental fingerprint.

Molecular FormulaDerivative TypeMW ( g/mol )%C (Theoretical)%H (Theoretical)%N (Theoretical)
C10H10N2O2 Parent Scaffold 190.20 63.15 5.30 14.73
C11H12N2O2Methylation (+CH2)204.2364.695.9213.72
C10H9BrN2O2Bromination (+Br, -H)269.1044.633.3710.41
C10H9N3O4Nitration (+NO2, -H)235.1951.073.8617.87
C16H14N2O2Benzylation (+C6H4)266.3072.165.3010.52

Causality Behind the Changes:

  • Methylation: Adding a methylene (-CH2-) group increases the overall mass and the relative proportion of carbon and hydrogen, thus increasing their percentages while decreasing the percentage of nitrogen.

  • Bromination: Substituting a hydrogen atom with a much heavier bromine atom significantly increases the molecular weight. This drastically reduces the relative percentages of C, H, and N.

  • Nitration: Replacing a hydrogen with a nitro (-NO2) group adds both nitrogen and oxygen. This increases the %N and decreases the %C and %H.

  • Benzylation: Adding a large, carbon-rich benzyl group substantially increases the carbon percentage while diluting the nitrogen content.

Experimental Protocol: CHN Combustion Analysis

The most common method for determining carbon, hydrogen, and nitrogen content is automated CHN combustion analysis.[4][5] This technique involves the complete combustion of a small, precisely weighed sample in an oxygen-rich environment, followed by the quantitative detection of the resulting gaseous products (CO2, H2O, and N2).[6][7]

Workflow Diagram for CHN Combustion Analysis

G cluster_prep Sample Preparation cluster_inst Instrumental Analysis cluster_data Data Processing s1 Dry sample to remove solvent/water s2 Weigh 1-3 mg of sample into a tin capsule s1->s2 s3 Crimp and seal capsule s2->s3 i2 Load sample into autosampler s3->i2 i1 Calibrate with standard (e.g., Acetanilide) i1->i2 i3 Combustion (~1000 °C) in O2 stream i2->i3 i4 Reduction of NOx to N2 (over hot copper) i3->i4 i5 Separation of gases (GC column) i4->i5 i6 Detection by Thermal Conductivity Detector (TCD) i5->i6 d1 Integrate detector signal peaks i6->d1 d2 Calculate %C, %H, %N based on calibration d1->d2

Caption: Workflow from sample preparation to data analysis in CHN combustion analysis.

Step-by-Step Methodology:
  • System Calibration (Trustworthiness): Before analyzing any unknown compounds, the instrument's performance must be validated. This is achieved by analyzing a highly pure, stable organic standard with a known elemental composition, such as Acetanilide (C8H9NO). The instrument response to the known standard is used to create a calibration curve that will be applied to the unknown samples. This step is critical for ensuring the accuracy of the results.

  • Sample Preparation:

    • Ensure the sample is homogenous and completely dry. Residual solvents (e.g., water, ethyl acetate) are a common source of error, as they will contribute to the hydrogen and carbon content. Drying under high vacuum is recommended.

    • Using a microbalance, precisely weigh 1-3 mg of the C10H10N2O2 derivative into a pre-cleaned tin capsule.[8] The small sample size necessitates high accuracy in weighing.

    • Crimp the capsule tightly to enclose the sample and ensure no loss of material.

  • Combustion:

    • The sealed tin capsule is dropped into a combustion tube heated to approximately 1000°C.[6][7]

    • A pulse of pure oxygen is injected, causing the tin capsule to flash-combust, raising the temperature transiently to over 1700°C.[6] This ensures the complete and instantaneous oxidation of the organic sample.

    • The sample is converted into a mixture of gases: CO2, H2O, N2, and nitrogen oxides (NOx).

  • Reduction and Separation:

    • The gas mixture is swept by a helium carrier gas through a reduction tube, typically packed with heated copper wire (around 600°C).[7] The purpose of the copper is to remove excess oxygen and quantitatively convert any nitrogen oxides (NOx) into elemental nitrogen (N2).

    • The resulting gas mixture (He, CO2, H2O, N2) passes through a gas chromatography column which separates the individual components.

  • Detection and Quantification:

    • As each gas elutes from the column, it passes through a thermal conductivity detector (TCD). The TCD measures the difference in thermal conductivity between the helium carrier gas and the sample gas.

    • The detector generates a signal proportional to the concentration of each gas. The instrument's software integrates the area under each peak and, using the calibration file, converts these signals into the mass percentages of C, H, and N in the original sample.[6]

Data Interpretation: Validating Structure and Purity

The final step is to compare the experimental results with the calculated theoretical values. For a new compound to be considered pure, the experimental percentages should fall within a narrow margin of the theoretical values. Most academic journals and regulatory bodies consider a deviation of ±0.4% to be acceptable for publication and characterization.[9][10]

Logical Flow of Data Validation

G start Obtain Experimental %C, %H, %N Results calc Calculate Theoretical %C, %H, %N for Proposed Structure start->calc compare Compare: |Experimental - Theoretical| = Δ start->compare calc->compare pass Δ ≤ 0.4% ? compare->pass accept Structure Confirmed Sample is >95% Pure pass->accept Yes fail Structure Incorrect OR Sample is Impure pass->fail No troubleshoot Troubleshoot: - Check for solvent - Re-purify sample - Re-evaluate proposed structure fail->troubleshoot

Caption: Decision-making process for validating a compound using elemental analysis data.

Example Scenario:

A researcher synthesizes a methylated derivative of a C10H10N2O2 compound, proposing the new formula C11H12N2O2.

  • Theoretical Values (C11H12N2O2): %C = 64.69, %H = 5.92, %N = 13.72

  • Experimental Results: %C = 64.51, %H = 5.88, %N = 13.65

Analysis:

  • ΔC = |64.51 - 64.69| = 0.18%

  • ΔH = |5.88 - 5.92| = 0.04%

  • ΔN = |13.65 - 13.72| = 0.07%

All deviations are well within the ±0.4% acceptance limit. The researcher can therefore be confident that the synthesized compound has the correct elemental composition and is of high purity.

Troubleshooting Discrepancies: If the experimental values deviate significantly from the theoretical ones, it points to a problem that must be addressed:

  • High Hydrogen and Carbon: Often indicates the presence of residual hydrocarbon or ether-based solvents.

  • High Hydrogen and Oxygen (if measured): Suggests the presence of water, especially in hygroscopic samples.

  • All Values Consistently Low: May indicate the presence of an inorganic impurity (e.g., salt, silica gel from chromatography) that does not combust to CO2, H2O, or N2.

  • Values Match a Different Derivative: The wrong reaction may have occurred. Re-evaluating spectroscopic data (NMR, MS) is necessary.

By systematically comparing the theoretical and experimental data, elemental analysis serves as a powerful and definitive tool for validating the identity and purity of novel C10H10N2O2 derivatives, providing a critical data point for patents, publications, and regulatory submissions.

References

  • Department of Chemistry, University of Wisconsin-Madison. (n.d.). Stoichiometry: Elemental Analysis. Retrieved from [Link]

  • Wikipedia. (2024). Elemental analysis. Retrieved from [Link]

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  • Bishop, M. (n.d.). Combustion Analysis. Chiral Publishing. Retrieved from [Link]

  • Muelle, A. B. R., Thompson, R. B., & Fernández, I. (2015). Elemental Analysis: Incorporating a Classic Analytical Technique into The Undergraduate Curricula.
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  • Google Patents. (n.d.). ES2197696T3 - MELATONIN DERIVATIVES AND MEDICINAL PRODUCT THAT INCLUDES SUCH DERIVATIVES.
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  • Reiter, R. J., et al. (1997). Melatonin and tryptophan derivatives as free radical scavengers and antioxidants. Advances in Experimental Medicine and Biology, 467, 379-87.
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validating hydantoin structure using 13C NMR spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

Validating Hydantoin Scaffolds: A Comparative Guide to Structural Elucidation Using 13C NMR Spectroscopy

For researchers and drug development professionals synthesizing anticonvulsants, antiarrhythmics, or novel antidiabetic agents, the hydantoin (imidazolidine-2,4-dione) pharmacophore is a highly privileged scaffold[1]. However, unambiguously validating the formation and regiochemistry of this five-membered heterocyclic ring presents a distinct analytical challenge. The core structural feature of hydantoin is the presence of two distinct carbonyl groups—C2 and C4—flanked by varying numbers of nitrogen atoms.

This guide objectively compares standard analytical modalities for hydantoin validation, demonstrating why 13C Nuclear Magnetic Resonance (NMR) spectroscopy remains the definitive gold standard. By understanding the mechanistic causality behind these spectroscopic signatures, scientists can build self-validating analytical workflows.

Comparative Analysis of Analytical Modalities

When validating a newly synthesized hydantoin derivative, researchers typically screen candidates using a combination of techniques. Below is an objective comparison of how these alternatives perform against 13C NMR.

Analytical ModalityDirect Carbonyl ObservationRegiochemical ResolutionIsomer DifferentiationPrimary Limitation for Hydantoins
13C NMR Yes High Excellent Requires higher sample concentration and longer acquisition times.
1H NMR NoLowPoorBlind to the carbonyl backbone; N-H shifts are solvent/concentration dependent.
FT-IR Yes (Vibrational)ModeratePoorC=O stretching bands overlap heavily; cannot definitively assign C2 vs. C4[2].
Mass Spectrometry (EI/ESI) NoLowPoorConfirms mass and fragmentation (e.g., loss of HNCO), but cannot prove exact ring connectivity[2].

The Verdict: While 1H NMR is excellent for confirming the aliphatic C5 proton and the presence of exchangeable N1-H/N3-H protons (typically broad singlets at ~7.8 ppm and ~10.5 ppm in DMSO-d6)[1], it cannot directly probe the defining feature of the hydantoin ring: the dione backbone. FT-IR confirms the presence of carbonyls via strong stretching bands at ~1715–1770 cm⁻¹, but overlapping vibrational modes make it impossible to definitively assign the regiochemistry[2]. 13C NMR is the only technique that directly and unambiguously resolves the distinct electronic environments of the C2 and C4 carbons.

Mechanistic Causality: The Electronic Environment of Imidazolidine-2,4-dione

To interpret the 13C NMR spectrum of a hydantoin, one must understand the causality behind the chemical shifts. The two carbonyls are not electronically equivalent:

  • The C2 Carbonyl (Urea-like): The C2 carbon is flanked by two electronegative nitrogen atoms (N1 and N3). Through resonance, both nitrogens donate lone-pair electron density into the C2 carbonyl system. This dual electron-donating effect increases the electron density around the C2 nucleus, effectively shielding it relative to a standard ketone. Consequently, the C2 carbon resonates upfield, typically between 155.0 and 158.0 ppm [1][3].

  • The C4 Carbonyl (Amide-like): The C4 carbon is flanked by only one nitrogen (N3) and an sp³-hybridized aliphatic carbon (C5). With only a single nitrogen contributing to resonance stabilization, the C4 carbonyl is less shielded than C2. It behaves more like a traditional amide or ester carbonyl, resonating further downfield between 173.0 and 177.0 ppm [1].

Quantitative Data: Spectroscopic Signatures

A powerful way to validate this assignment is by comparing a standard hydantoin to a 2-thiohydantoin derivative, where the C2 oxygen is replaced by sulfur[4].

Carbon PositionHydantoin (13C Shift, DMSO-d6)2-Thiohydantoin (13C Shift, DMSO-d6)Mechanistic Shift Rationale
C2 (C=O vs C=S) ~155 - 158 ppm[1]~180 - 183 ppm[4]Sulfur is less electronegative but highly polarizable; C=S bonds are heavily deshielded.
C4 (C=O) ~173 - 177 ppm[1]~174 - 176 ppmMinimal change; C4 remains an amide-like carbonyl.
C5 (Aliphatic) ~53 - 60 ppm[1]~55 - 62 ppmMinor deshielding due to the altered ring current.

Self-Validating Experimental Protocol: 13C NMR Acquisition

To ensure trustworthy and reproducible structural validation, the NMR acquisition parameters must be tailored to the physical properties of quaternary carbonyl carbons. Because C2 and C4 lack attached protons, they suffer from slow dipole-dipole relaxation, requiring specific parameter adjustments.

Step 1: Sample Preparation

  • Weigh 15–25 mg of the purified hydantoin derivative. (High concentration is critical due to the low natural abundance of the ¹³C isotope, ~1.1%).

  • Dissolve the sample completely in 0.6 mL of DMSO-d6. DMSO-d6 is preferred over CDCl3 as hydantoins often exhibit poor solubility in non-polar solvents.

  • Transfer to a standard 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity.

Step 2: Spectrometer Configuration (1D 13C NMR)

  • Insert the sample into a 400 MHz or 500 MHz NMR spectrometer (yielding a 100 MHz or 125 MHz ¹³C frequency, respectively).

  • Tune, match, and shim the probe. Lock onto the DMSO-d6 deuterium signal (39.5 ppm for ¹³C).

  • Critical Parameter - Relaxation Delay (D1): Set the D1 delay to 2.0–3.0 seconds . Causality: Quaternary carbons (C2/C4) relax slowly. If D1 is too short (e.g., the default 1.0s), the C2 and C4 signals will saturate and disappear into the baseline noise.

  • Set the number of scans (NS) to a minimum of 512 to 1024 to ensure an adequate signal-to-noise ratio for the quaternary carbons.

  • Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

Step 3: Internal Validation via DEPT-135

  • To create a self-validating system, immediately run a DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment on the same sample.

  • Overlay the 1D 13C spectrum with the DEPT-135 spectrum.

  • Validation Check: The signals at ~157 ppm and ~175 ppm must completely disappear in the DEPT-135 spectrum, confirming they are quaternary carbons[3]. If a peak remains, it is an impurity or a misassigned aromatic C-H group.

Workflow Visualization

The following diagram illustrates the logical decision tree for validating the hydantoin ring using NMR spectroscopy.

HydantoinValidation Start Synthesized Hydantoin Candidate HNMR 1H NMR (DMSO-d6) Check N1-H, N3-H, C5-H Start->HNMR Step 1: Proton Screen CNMR 13C NMR (DMSO-d6) Acquire with D1 > 2s HNMR->CNMR Step 2: Carbon Backbone C2 C2 Carbonyl (Urea-like) ~155 - 158 ppm CNMR->C2 Shielded by 2x N C4 C4 Carbonyl (Amide-like) ~173 - 177 ppm CNMR->C4 Deshielded (1x N) DEPT DEPT-135 / HSQC Confirm Quaternary Nature C2->DEPT C4->DEPT Valid Structure Validated DEPT->Valid Peaks Absent in DEPT

Figure 1: Self-validating NMR workflow for elucidating hydantoin regiochemistry.

Conclusion

While techniques like 1H NMR, FT-IR, and Mass Spectrometry provide valuable supporting data, they are insufficient as standalone tools for the structural validation of hydantoin derivatives. 13C NMR spectroscopy remains the most authoritative method. By leveraging the distinct electronic environments of the urea-like C2 and amide-like C4 carbonyls, and employing self-validating multipulse sequences like DEPT-135, researchers can achieve absolute certainty in their structural elucidations.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, step-by-step protocol for the safe disposal of 5-(4-Methylphenyl)imidazolidine-2,4-dione, grounded in established safety principles and regulatory standards.

Hazard Assessment and Waste Characterization

Data from analogs such as (5S)-5-methyl-5-phenylimidazolidine-2,4-dione and 5-methyl-5-(4-methylphenyl)imidazolidine-2,4-dione consistently indicate a similar hazard profile.[1][2] Therefore, it is imperative to handle this compound as a hazardous substance.

Table 1: Presumed Hazard Profile of this compound

Hazard Class GHS Hazard Statement Signal Word Pictogram Rationale
Acute Toxicity, Oral H302: Harmful if swallowed Warning GHS07 (Exclamation Mark) Based on consistent data from structural analogs.[1][2]
Skin Irritation H315: Causes skin irritation Warning GHS07 (Exclamation Mark) Based on consistent data from structural analogs.[1][2]
Eye Irritation H319: Causes serious eye irritation Warning GHS07 (Exclamation Mark) Based on consistent data from structural analogs.[1][2]

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) | Based on consistent data from structural analogs.[1][2] |

Personal Protective Equipment (PPE) for Safe Handling and Disposal

Given the irritant nature of the compound, rigorous adherence to PPE protocols is essential to prevent exposure during handling and disposal operations. The following table outlines the minimum required PPE.

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Causality and Justification
Eye Protection Chemical safety goggles or a face shield. Protects against accidental splashes or dust generation that could cause serious eye irritation.[4][5]
Hand Protection Nitrile gloves. Provides a barrier against skin contact, which can cause irritation.[5][6] Always check the manufacturer's glove compatibility chart.
Body Protection Fully-buttoned laboratory coat. Prevents contamination of personal clothing and minimizes skin exposure.[5][6]

| Respiratory Protection | Not generally required if handled in a certified chemical fume hood. | A fume hood provides adequate ventilation to prevent inhalation of dust, which may cause respiratory irritation.[4][6] |

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to ensure the safe and compliant disposal of this compound waste. This workflow is designed to be a self-validating system, minimizing risk at each stage.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[3]

  • Action: Collect waste this compound and materials contaminated with it (e.g., weighing paper, gloves, pipette tips) separately from other waste streams.

  • Causality: This compound must be kept away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[5][6] Mixing hazardous waste with non-hazardous waste increases the volume and cost of disposal.[7]

Step 2: Containerization

The integrity of the waste container is fundamental to safe storage and transport.

  • Action: Select a waste container that is in good condition, free of leaks, and constructed of a material compatible with the chemical (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw cap).

  • Causality: Regulations from OSHA and the EPA mandate that waste containers must be chemically compatible with their contents and equipped with secure, leak-proof closures to prevent spills and exposure.[3][7][8] The container must be kept closed at all times except when actively adding waste.[7][8]

Step 3: Labeling

Accurate and clear labeling is a strict regulatory requirement and a vital safety communication tool.

  • Action: As soon as the first particle of waste is added, affix a completed hazardous waste label to the container. The label must include:

    • The words "HAZARDOUS WASTE" .[8][9]

    • The full chemical name: "this compound" . Do not use abbreviations or formulas.[8]

    • An accurate estimation of the concentration or quantity.

    • The specific hazard(s) associated with the waste (e.g., "Irritant," "Acutely Toxic").[9]

  • Causality: Proper labeling ensures that anyone handling the container is aware of its contents and the associated dangers, and it is a core requirement for regulatory compliance under the EPA.[9]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste should be accumulated safely at its point of generation.

  • Action: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be under the control of the laboratory personnel generating the waste.[8][9]

  • Causality: The SAA concept allows for the safe, short-term collection of hazardous waste near the process that generates it, minimizing the need to transport hazardous materials frequently through the facility.[9] The total volume of hazardous waste in an SAA is limited by regulation, typically to 55 gallons.[9][10]

Step 5: Arranging for Final Disposal

Hazardous waste must be disposed of through a licensed and approved vendor.

  • Action: Once the container is nearly full (approximately 90%), or if the project is complete, contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup.[8]

  • Causality: Final disposal of hazardous waste, often via high-temperature incineration, must be performed by a certified hazardous waste management company to ensure it is handled in an environmentally sound and legally compliant manner.[9] Never dispose of this chemical in the regular trash or down the drain.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G Disposal Workflow for this compound start Waste Generated char Characterize Waste (Consult Analog SDS) start->char decision Is it Hazardous? char->decision treat_haz Treat as Regulated Hazardous Waste decision->treat_haz Yes non_haz Follow Non-Hazardous Waste Protocol decision->non_haz No (Unlikely) segregate Segregate from Incompatible Waste treat_haz->segregate container Select & Prepare Compatible Container segregate->container label_waste Label with 'Hazardous Waste' & Full Chemical Name container->label_waste accumulate Store in Designated SAA (Keep Container Closed) label_waste->accumulate pickup Container Full? (or Project Complete) accumulate->pickup pickup->accumulate No contact Contact EH&S for Pickup by Licensed Vendor pickup->contact Yes end Disposal Complete contact->end

Caption: Decision workflow for compliant waste disposal.

Emergency Procedures: Spill and Exposure

Preparedness is key to mitigating the impact of an accidental release. All laboratory personnel must be trained on these procedures.[11]

Small Spill Cleanup (Solid)
  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Contain: Prevent the powder from becoming airborne. Do not dry sweep.

  • Absorb/Collect: Gently cover the spill with an inert absorbent material. Carefully scoop the material into your designated hazardous waste container.[4][12]

  • Decontaminate: Clean the spill area thoroughly with soap and water. All cleanup materials are considered hazardous waste and must be placed in the waste container.[4]

  • Report: Report the incident to your laboratory supervisor and EH&S department.

Personnel Exposure
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[13]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[13]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

By adhering to this comprehensive guide, you ensure that your critical research and development activities are conducted with the highest standards of safety, professionalism, and environmental responsibility.

References

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Personal Protective Equipment & Handling Guide: 5-(4-Methylphenyl)imidazolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety Assessment

"Treat the Unknown as the Known Worst-Case."

As researchers, we often handle derivatives where specific toxicological data is sparse. 5-(4-Methylphenyl)imidazolidine-2,4-dione belongs to the hydantoin class. While the specific GHS data for this derivative highlights irritation (H315, H319, H335) and acute toxicity (H302), we must apply structural analogy principles .

The Hidden Risk: Many hydantoins (e.g., Phenytoin) are potent anticonvulsants and confirmed reproductive toxins/teratogens . Until proven otherwise, you must handle this compound as a potential reproductive hazard. The primary risks are inhalation of fine particulates during weighing and transdermal absorption , especially when solvated.

Hazard Snapshot
Hazard CategoryClassification (GHS/Analog)Critical Concern
Acute Toxicity Category 4 (Oral)Harmful if swallowed.[1][2]
Irritation Category 2 (Skin/Eye), Cat 3 (Resp)Dust causes significant mucosal irritation.
Systemic Toxicity Suspected STOT-REPotential thyroid/liver effects (based on hydantoin class).
Reproductive Precautionary Cat 1BTreat as a teratogen (fetal harm risk).

Part 2: Personal Protective Equipment (PPE) Architecture

Effective PPE is not just about what you wear; it is about creating a redundant barrier system . We use a "Zone-Based" approach.

Respiratory Protection (The Primary Defense)
  • Solid State (Weighing/Transfer):

    • Requirement: Engineering controls (Fume Hood) are primary. If work must occur outside a hood (not recommended), use a P100 (HEPA) half-face respirator .

    • Scientific Logic:[3] Hydantoin dusts are often electrostatic and fine (<10 µm). Standard surgical masks offer zero protection against inhalation of bioactive dusts.

  • Solution State:

    • Requirement: Fume hood sash at proper working height (18 inches). Respirator not required if hood face velocity is >100 fpm.

Dermal Protection (The "Carrier Effect" Warning)
  • Glove Selection:

    • Dry Solid: Nitrile (minimum 5 mil thickness) .

    • In Solution (DMSO/DMF): Double-gloving is mandatory .

      • Inner Layer: Nitrile (4-5 mil).

      • Outer Layer:Butyl Rubber or Thick Nitrile (8 mil+) .

    • Scientific Logic:[3] This compound is often dissolved in DMSO for biological assays. DMSO permeates thin nitrile in <5 minutes, carrying the dissolved hydantoin directly through the skin barrier and into the bloodstream. Never trust single thin nitrile gloves with DMSO solutions.

Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Why not Safety Glasses? Fine powders can drift around the sides of safety glasses. Goggles provide a seal against airborne dust and accidental splashes.[4]

Part 3: Operational Protocol – The "Zero-Exposure" Workflow

This protocol is designed to eliminate the generation of airborne dust, the most common route of exposure for this compound.

Workflow Visualization

The following diagram outlines the critical decision points during the handling process.

HandlingWorkflow cluster_ppe PPE Checkpoints Start Start: Chemical Retrieval CheckState Check Physical State Start->CheckState Solid Solid (Powder/Crystal) CheckState->Solid Is Powder Solution Solution (DMSO/Methanol) CheckState->Solution Is Liquid Weighing Weighing Protocol: 1. Anti-static gun usage 2. Tare closed vessel 3. Transfer inside hood Solid->Weighing Use Analytical Balance (Inside Hood or Vented Enclosure) Transfer Transfer to Assay Plate Solution->Transfer Dissolving Solvation: Add solvent to solid (NOT solid to solvent) to minimize splash/dust Weighing->Dissolving Warning1 Warning: Static Charge can disperse dust. Weighing->Warning1 Dissolving->Transfer Warning2 Critical: Double Glove if using DMSO. Dissolving->Warning2 Waste Disposal: Solid vs Liquid Stream Transfer->Waste

Figure 1: Decision logic for handling 5-(p-Tolyl)hydantoin, emphasizing the critical transition from solid to solution state.

Step-by-Step Weighing Procedure
  • Preparation: Place an absorbent pad in the fume hood. Wipe the exterior of the chemical bottle with a damp tissue before opening to remove any settled dust from shipping.

  • Static Control: Use an anti-static gun on the weighing boat and spatula. Hydantoins are organic crystals that build significant static charge, causing "jumping" of powder.

  • Transfer:

    • Open the container only inside the hood.

    • Transfer solid to a pre-tared vial (scintillation vial).

    • Cap the vial immediately after transfer.

    • Weigh the sealed vial on the balance. This prevents balance contamination.

  • Solvation: Add solvent (e.g., DMSO) directly to the vial inside the hood. Do not vortex with the cap loose.

Part 4: Emergency Response & Decontamination

Spill Response Logic

In the event of a spill, immediate categorization determines the cleanup method.[5]

SpillResponse Spill Spill Detected Type Identify Type Spill->Type DrySpill Dry Powder Spill Type->DrySpill WetSpill Liquid Spill (Solvent) Type->WetSpill ActionDry DO NOT SWEEP. Cover with wet paper towel. Wipe up to prevent dust. DrySpill->ActionDry ActionWet Absorb with Vermiculite/Pad. Double bag waste. WetSpill->ActionWet Decon Decontaminate Surface: 1. Soap/Water Wash 2. 70% Ethanol Rinse ActionDry->Decon ActionWet->Decon

Figure 2: Emergency response workflow distinguishing between dry powder and liquid spills to prevent aerosolization.

Exposure First Aid[2]
  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention. Alert the physician to potential "hydantoin toxicity."[6]

  • Skin Contact:

    • Dry: Brush off excess, then wash with soap and water for 15 minutes.

    • DMSO Solution: DO NOT SCRUB . Scrubbing increases blood flow and absorption. Rinse gently with copious water for 20 minutes.

  • Eye Contact: Flush for 15 minutes, lifting upper and lower lids.[3]

Part 5: Disposal & Waste Management[7]

Principle: Never dispose of hydantoins in the sink. They are bioactive organic compounds that persist in water systems.

Waste StreamDescriptionContainer Type
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste (Double Bagged).
Liquid Waste Mother liquors, assay solutions (DMSO/Methanol).Halogenated/Non-Halogenated Organic Waste (Label: "Contains Hydantoin").
Sharps Contaminated needles/syringes.Puncture-proof Sharps Container (Incineration only).

References

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Substance Information: Hydantoin.[7] Retrieved from [Link]

Sources

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